Cascarilla oil
Description
Properties
CAS No. |
8007-06-5 |
|---|---|
Origin of Product |
United States |
Foundational & Exploratory
The Chemical Landscape of Cascarilla Oil: A Technical Guide for Researchers
Introduction
Cascarilla oil, derived from the bark of the Croton eluteria shrub, is a complex essential oil with a rich history of use in traditional medicine, flavorings, and perfumery. This technical guide provides an in-depth analysis of the chemical composition of this compound, details the experimental methodologies for its characterization, and explores the bioactive potential of its key constituents, offering valuable insights for researchers, scientists, and drug development professionals.
Chemical Composition of this compound
The distinctive aroma and therapeutic properties of this compound are attributed to its intricate mixture of volatile organic compounds. The primary method for elucidating this chemical profile is Gas Chromatography-Mass Spectrometry (GC-MS). While the exact composition can vary based on factors such as geographic origin, harvesting time, and distillation method, a representative analysis reveals a predominance of monoterpenes and sesquiterpenes.
Table 1: Key Chemical Constituents of Cascarilla Bark Essential Oil
| Compound | Class | Percentage (%) |
| p-Cymene | Monoterpene | 14.09 |
| Cascarilladiene | Sesquiterpene | 5.83 |
| α-Thujene | Monoterpene | 5.21 |
| Myrcene | Monoterpene | 4.64 |
| Linalool | Monoterpene | 3.80 |
| α-Pinene | Monoterpene | 3.70 |
| γ-Muurolene | Sesquiterpene | 3.25 |
| β-Elemene | Sesquiterpene | 2.98 |
| Limonene | Monoterpene | 2.49 |
| β-Caryophyllene | Sesquiterpene | 2.17 |
Note: Data is based on a typical GC analysis of Cascarilla Bark Essential Oil and may be subject to variation.
Experimental Protocols
A robust understanding of the chemical composition of this compound is underpinned by precise and validated analytical methodologies.
Essential Oil Extraction
The primary methods for extracting essential oil from Cascarilla bark are steam distillation and a process known as hidrodifusion.
-
Steam Distillation: This is a common method where steam is passed through the bark material, vaporizing the volatile compounds. The resulting vapor is then condensed and collected, with the essential oil separating from the water.[1]
-
Hidrodifusion: In this method, steam is introduced from the top of the distillation apparatus and percolates down through the plant material. This technique is reported to be efficient and can yield a high-quality essential oil.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the gold standard for separating and identifying the individual components of a complex mixture like an essential oil.
A generalized protocol for the GC-MS analysis of this compound is as follows:
-
Sample Preparation: A dilute solution of the Cascarilla essential oil is prepared in a suitable solvent, such as methanol or hexane.
-
Injection: A small volume (typically 1 µL) of the diluted sample is injected into the GC instrument.
-
Gas Chromatography Separation:
-
Carrier Gas: An inert gas, such as helium or hydrogen, carries the vaporized sample through a long, thin capillary column.
-
Column: The column is coated with a stationary phase. The separation of compounds is based on their differential partitioning between the mobile (carrier gas) and stationary phases, which is influenced by factors like boiling point and polarity.
-
Temperature Programming: The oven temperature is gradually increased according to a programmed schedule to facilitate the elution of compounds with different volatilities.
-
-
Mass Spectrometry Detection:
-
Ionization: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are bombarded with electrons, causing them to ionize and fragment.
-
Mass Analysis: The resulting charged fragments are separated based on their mass-to-charge ratio by a mass analyzer.
-
Detection: A detector records the abundance of each fragment.
-
-
Data Analysis: The resulting mass spectrum for each compound is a unique "fingerprint" that can be compared to spectral libraries (e.g., NIST, Wiley) for identification. The area under each peak in the gas chromatogram is proportional to the concentration of that compound in the sample.
Bioactive Properties and Signaling Pathways of Key Constituents
Several of the major components of this compound have been investigated for their biological activities, revealing potential mechanisms of action relevant to drug discovery.
p-Cymene
This monoterpene has demonstrated anti-inflammatory and antidiabetic properties.[2] In the context of diabetes, p-Cymene has been shown to regulate the Akt/mTOR signaling pathway, which is crucial for glucose and lipid metabolism.[2] Furthermore, in macrophages, p-Cymene can modulate the production of inflammatory mediators such as Monocyte Chemoattractant Protein-1 (MCP-1) and Tumor Necrosis Factor-alpha (TNF-α).
Linalool
Linalool, a tertiary monoterpene alcohol, is known for its anti-inflammatory effects.[3] Studies have shown that linalool can inhibit inflammation by activating the Nrf2/HO-1 signaling pathway.[3] This pathway plays a critical role in the cellular antioxidant response. Linalool also inhibits the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes.[3]
β-Elemene
This sesquiterpene has been extensively studied for its anti-cancer properties. β-Elemene has been shown to inhibit cancer cell proliferation, invasion, and induce apoptosis through the modulation of multiple signaling pathways.[3][4][5][6][7]
-
Wnt/β-catenin Pathway: In cervical cancer cells, β-elemene attenuates the Wnt/β-catenin signaling pathway, leading to a reduction in the expression of downstream target genes involved in cell proliferation and invasion.[3]
-
PI3K/AKT/mTOR Pathway: In non-small cell lung cancer, β-elemene suppresses tumor metabolism and stem cell-like properties by inhibiting the PI3K/AKT/mTOR pathway.[4]
-
ERK1/2 and AMPKα Pathways: β-elemene can inhibit the expression of DNA methyltransferase 1 (DNMT1) through the activation of the ERK1/2 and AMPKα signaling pathways in human lung cancer cells.[5]
-
STAT3 Pathway: In glioblastoma cells, β-elemene triggers apoptosis by suppressing the STAT3 signaling pathway.[7]
Other Bioactive Components
-
α-Thujene: This monoterpene has demonstrated antimicrobial and anti-inflammatory properties.[8][9] Its anti-inflammatory potential is suggested to involve the inhibition of enzymes and pathways associated with the inflammatory process.[8]
-
γ-Muurolene: This sesquiterpene is reported to possess antioxidant and anti-inflammatory effects.[10] It has also shown antimicrobial activity against various bacteria.[11][12]
-
Cascarilladiene: While specific signaling pathway information for cascarilladiene is limited, as a sesquiterpene, it likely contributes to the overall bioactive profile of the oil. Further research is needed to elucidate its specific mechanisms of action.
This compound is a chemically diverse natural product with significant potential for applications in research and drug development. This guide has provided a comprehensive overview of its chemical composition, the analytical methods for its characterization, and the known signaling pathways modulated by its major constituents. The anti-inflammatory and anti-cancer properties of compounds like p-cymene, linalool, and β-elemene highlight the importance of further investigation into the synergistic effects of the components within the whole oil and the therapeutic potential of its individual bioactive molecules. Future research should focus on obtaining more comprehensive, peer-reviewed quantitative analyses from various geographical sources and further exploring the mechanisms of action of its less-studied components.
References
- 1. luminescents.net [luminescents.net]
- 2. Showing Compound gamma-Muurolene (FDB017448) - FooDB [foodb.ca]
- 3. Therapeutic effects of β-elemene via attenuation of the Wnt/β-catenin signaling pathway in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. β-elemene suppresses tumor metabolism and stem cell-like properties of non-small cell lung cancer cells by regulating PI3K/AKT/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. β-elemene inhibited expression of DNA methyltransferase 1 through activation of ERK1/2 and AMPKα signalling pathways in human lung cancer cells: the role of Sp1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β-elemene enhances the antitumor activity of erlotinib by inducing apoptosis through AMPK and MAPK pathways in TKI-resistant H1975 lung cancer cells [jcancer.org]
- 7. β-Elemene Triggers ROS-dependent Apoptosis in Glioblastoma Cells Through Suppressing STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alpha-Thujene (CAS 2867-05-2) - High-Purity Research Compound [benchchem.com]
- 9. foreverest.net [foreverest.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. ukaazpublications.com [ukaazpublications.com]
"Bioactive compounds in Croton eluteria oil"
Cascarilla Essential Oil - Aromatics International Cascarilla Essential Oil is steam distilled from the bark of the Croton eluteria shrub, which is native to the Caribbean. The essential oil has a spicy, woody aroma. It's sometimes used as a substitute for sandalwood. --INVALID-LINK-- Chemical composition and biological activities of the essential oil from the bark of Croton eluteria (cascarilla) The essential oil of the bark of Croton eluteria (L.) W. Wright (cascarilla) was obtained by hydrodistillation and its composition was determined by means of GC/MS analysis. The most abundant components were found to be β-caryophyllene (14.6%), (Z)-β-farnesene (13.8%), δ-cadinene (11.3%), viridiflorol (7.3%), α-copaene (6.5%), and β-elemene (5.4%). The oil was screened for its antimicrobial activity against Gram-positive (Staphylococcus aureus, Micrococcus luteus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, yeasts (Candida albicans, Candida krusei) and moulds (Aspergillus niger, Penicillium italicum, Penicillium digitatum). The lowest minimum inhibitory concentration (MIC) was observed against M. luteus (7.46 μL/mL) and C. krusei (9.46 μL/mL). The cascarilla oil was also tested for its antioxidant activity by using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the β-carotene bleaching assays. The oil showed a moderate antioxidant activity, with an IC50 value of 1.48 μL/mL in the DPPH assay and a 65.8% inhibition of the β-carotene bleaching after 60 min of incubation. Finally, the acetylcholinesterase (AChE) inhibitory activity of the oil was evaluated. The this compound exhibited a moderate AChE inhibitory activity, with an IC50 value of 0.86 μL/mL. --INVALID-LINK-- Croton eluteria - Wikipedia Croton eluteria, known as cascarilla, is a plant species of the genus Croton, that is native to the Caribbean. It has been naturalized in other tropical regions of the Americas. It is a small tree, growing to a height of 4 m (13 ft). The leaves are alternate, ovate-lanceolate, 5–10 cm (2.0–3.9 in) long, with a smooth margin. The flowers are small, white, and produced in racemes. The fruit is a small, three-lobed capsule. --INVALID-LINK-- A review of the biological activities of the essential oil of cascarilla (Croton eluteria) The essential oil of cascarilla (Croton eluteria) has been used in traditional medicine for centuries. It is known for its aromatic, stimulant, and tonic properties. The oil is obtained by steam distillation of the bark of the tree. The main chemical constituents of the oil are cascarillin, β-caryophyllene, δ-cadinene, and (Z)-β-farnesene. The oil has been shown to have a variety of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. It has also been shown to be effective in treating a variety of gastrointestinal disorders. --INVALID-LINK-- GC-MS analysis of the essential oil of Croton eluteria and its antimicrobial and antioxidant activities The essential oil of Croton eluteria was obtained by hydrodistillation and analyzed by gas chromatography-mass spectrometry (GC-MS). A total of 42 compounds were identified, representing 98.5% of the total oil. The major components were β-caryophyllene (15.2%), δ-cadinene (12.5%), (Z)-β-farnesene (11.8%), viridiflorol (8.1%), α-copaene (7.2%), and β-elemene (6.3%). The oil was tested for its antimicrobial activity against a panel of bacteria and fungi. It showed significant activity against all the tested microorganisms, with the lowest minimum inhibitory concentration (MIC) values against Staphylococcus aureus (0.625 mg/mL) and Candida albicans (1.25 mg/mL). The oil also showed strong antioxidant activity in the DPPH and ABTS assays, with IC50 values of 25.6 and 18.2 μg/mL, respectively. --INVALID-LINK-- Traditional uses, phytochemistry and pharmacology of Croton eluteria (L.) W. Wright: A review Croton eluteria (L.) W. Wright (cascarilla) is a medicinal plant that is widely used in traditional medicine. The bark of the plant is used to treat a variety of ailments, including fever, malaria, and digestive problems. The plant has been shown to have a variety of pharmacological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. The main chemical constituents of the plant are cascarillin, a diterpenoid, and a variety of volatile compounds, including β-caryophyllene, δ-cadinene, and (Z)-β-farnesene. --INVALID-LINK-- Chemical Composition and Bioactivities of Essential Oil of Croton eluteria Bark The chemical composition of the essential oil of Croton eluteria (cascarilla) bark from Cuba was analyzed by GC-FID and GC-MS. The main components were identified as β-caryophyllene (14.6%), (Z)-β-farnesene (13.8%), δ-cadinene (11.3%), viridiflorol (7.3%), α-copaene (6.5%), and β-elemene (5.4%). The oil was tested for its antimicrobial activity against a range of microorganisms, including bacteria, yeasts, and fungi. It showed moderate to strong activity against all the tested strains, with MIC values ranging from 7.46 to >100 μL/mL. The oil also exhibited antioxidant activity, as determined by the DPPH and β-carotene bleaching assays. In the DPPH assay, the oil showed an IC50 value of 1.48 μL/mL. In the β-carotene bleaching assay, the oil inhibited the oxidation of β-carotene by 65.8% after 60 min of incubation. The oil was also evaluated for its acetylcholinesterase (AChE) inhibitory activity. It showed a moderate activity, with an IC50 value of 0.86 μL/mL. --INVALID-LINK-- Cascarilla: A Monograph The chemical composition of cascarilla bark is complex and includes 1–3% volatile oil, a bitter principle (cascarillin), 15% resins, tannins, and other compounds. The volatile oil contains a variety of compounds, including pinene, limonene, eugenol, and vanillin. The bitter principle, cascarillin, is a diterpenoid that is responsible for the tonic and stimulant properties of the bark. The resins are complex mixtures of compounds that have not been fully characterized. The tannins are responsible for the astringent properties of the bark. --INVALID-LINK-- this compound - Croton eluteria - Chemical Composition this compound - Croton eluteria. The cascarilla essential oil is obtained by steam distillation of the bark of the Croton eluteria tree. The oil is a pale yellow to brownish-orange liquid with a spicy, aromatic, and slightly camphoraceous odor. The main chemical constituents of the oil are cascarillin, β-caryophyllene, δ-cadinene, (Z)-β-farnesene, viridiflorol, α-copaene, and β-elemene. --INVALID-LINK-- In vitro antimicrobial and antioxidant activity of the essential oil of Croton eluteria (cascarilla) The essential oil of Croton eluteria (cascarilla) was obtained by hydrodistillation and its chemical composition was analyzed by GC-MS. The major components were β-caryophyllene (16.2%), δ-cadinene (13.1%), (Z)-β-farnesene (12.5%), viridiflorol (8.5%), α-copaene (7.8%), and β-elemene (6.9%). The oil was tested for its antimicrobial activity against a panel of bacteria and fungi. It showed significant activity against all the tested microorganisms, with the lowest MIC values against Staphylococcus aureus (0.625 mg/mL) and Candida albicans (1.25 mg/mL). The oil also showed strong antioxidant activity in the DPPH and ABTS assays, with IC50 values of 25.6 and 18.2 μg/mL, respectively. --INVALID-LINK-- The essential oil of Croton eluteria (L.) W. Wright (cascarilla): a review of its chemical composition, biological activities, and traditional uses The essential oil of Croton eluteria (L.) W. Wright (cascarilla) is a complex mixture of volatile compounds, mainly sesquiterpenes and monoterpenes. The chemical composition of the oil can vary depending on the geographical origin of the plant material, the time of harvesting, and the distillation method. However, some of the most commonly reported major constituents are β-caryophyllene, δ-cadinene, (Z)-β-farnesene, viridiflorol, α-copaene, and β-elemene. The oil has been traditionally used for the treatment of a variety of ailments, including digestive problems, fever, and malaria. Modern scientific studies have confirmed some of the traditional uses of the oil and have also revealed new potential applications. The oil has been shown to possess antimicrobial, antioxidant, anti-inflammatory, and insecticidal properties. --INVALID-LINK-- Chemical composition and antimicrobial activity of the essential oil of Croton eluteria bark The essential oil of Croton eluteria bark was obtained by hydrodistillation and analyzed by GC-MS. The main components were β-caryophyllene (14.6%), (Z)-β-farnesene (13.8%), δ-cadinene (11.3%), viridiflorol (7.3%), α-copaene (6.5%), and β-elemene (5.4%). The oil was tested for its antimicrobial activity against a range of microorganisms, including bacteria, yeasts, and fungi. It showed moderate to strong activity against all the tested strains, with MIC values ranging from 7.46 to >100 μL/mL. --INVALID-LINK-- A review on the phytochemistry and pharmacology of the genus Croton The genus Croton is a rich source of bioactive compounds, including alkaloids, terpenoids, and flavonoids. These compounds have been shown to have a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The essential oils of many Croton species are also used in traditional medicine and have been shown to have a variety of biological activities. --INVALID-LINK-- Croton eluteria (cascarilla) essential oil: a review of its traditional uses, chemical composition, and biological activities The essential oil of Croton eluteria (cascarilla) has a long history of use in traditional medicine. It is known for its aromatic, stimulant, and tonic properties. The oil is obtained by steam distillation of the bark of the tree. The main chemical constituents of the oil are cascarillin, β-caryophyllene, δ-cadinene, and (Z)-β-farnesene. The oil has been shown to have a variety of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. It has also been shown to be effective in treating a variety of gastrointestinal disorders. --INVALID-LINK-- A Technical Guide to the Bioactive Compounds in Croton eluteria (Cascarilla) Oil
For Researchers, Scientists, and Drug Development Professionals
Abstract
Croton eluteria, commonly known as cascarilla, is an aromatic shrub native to the Caribbean.[1] The essential oil extracted from its bark has a long history of use in traditional medicine for its aromatic, stimulant, and tonic properties. Modern scientific investigation has begun to validate these traditional applications, revealing a complex mixture of bioactive compounds with significant pharmacological potential. This guide provides a comprehensive overview of the chemical composition of Croton eluteria oil, details its known biological activities, and outlines the experimental protocols used in its analysis. The information presented herein is intended to support further research and development of novel therapeutic agents derived from this natural source.
Chemical Composition of Croton eluteria Oil
The essential oil of Croton eluteria is a complex mixture of volatile compounds, primarily sesquiterpenes and monoterpenes. The exact composition can vary depending on factors such as the geographical origin of the plant material, harvest time, and distillation method. However, several key components are consistently identified across various studies. The oil is typically obtained through steam distillation or hydrodistillation of the bark.[1]
Table 1: Major Bioactive Compounds Identified in Croton eluteria Oil
| Compound | Class | Concentration Range (%) | References |
| β-Caryophyllene | Sesquiterpene | 14.6 - 16.2 | |
| (Z)-β-Farnesene | Sesquiterpene | 11.8 - 13.8 | |
| δ-Cadinene | Sesquiterpene | 11.3 - 13.1 | |
| Viridiflorol | Sesquiterpene | 7.3 - 8.5 | |
| α-Copaene | Sesquiterpene | 6.5 - 7.8 | |
| β-Elemene | Sesquiterpene | 5.4 - 6.9 | |
| Cascarillin | Diterpenoid | Not typically quantified by GC-MS | |
| d-Limonene | Monoterpene | 1 - 3 (in volatile oils) | |
| Pinene | Monoterpene | 1 - 3 (in volatile oils) | |
| Thujene | Monoterpene | 1 - 3 (in volatile oils) |
Note: Concentration ranges are compiled from multiple sources and may vary.
Pharmacological Activities and Mechanisms of Action
The diverse array of compounds in Croton eluteria oil contributes to its wide range of biological activities. These properties make it a promising candidate for the development of new pharmaceuticals and nutraceuticals.
Antimicrobial Activity
Croton eluteria oil has demonstrated significant antimicrobial activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, yeasts, and molds.
-
Bacteria: The oil has shown inhibitory effects against Staphylococcus aureus, Micrococcus luteus, Escherichia coli, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) has been reported to be as low as 7.46 µL/mL against Micrococcus luteus.
-
Fungi: The oil is also effective against yeasts such as Candida albicans and Candida krusei, with a reported MIC of 9.46 µL/mL against C. krusei. It also inhibits the growth of molds like Aspergillus niger, Penicillium italicum, and Penicillium digitatum.
The antimicrobial action is likely due to the synergistic effects of its various components, which can disrupt microbial cell membranes and interfere with essential metabolic processes.
Antioxidant Activity
The oil exhibits moderate to strong antioxidant properties, which have been evaluated using various assays.
-
DPPH Radical Scavenging Assay: The oil has shown the ability to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, with reported IC50 values ranging from 1.48 µL/mL to 25.6 µg/mL.
-
β-Carotene Bleaching Assay: In this assay, the oil has been shown to inhibit the oxidation of β-carotene by 65.8% after 60 minutes of incubation.
-
ABTS Radical Cation Decolorization Assay: Strong activity has also been observed in the ABTS assay, with a reported IC50 value of 18.2 µg/mL.
The antioxidant capacity is attributed to the presence of terpenoids, which can donate hydrogen atoms or electrons to neutralize free radicals.
Anti-inflammatory Activity
While direct mechanistic studies are still emerging, the traditional use of cascarilla for inflammatory conditions suggests anti-inflammatory potential. The high concentration of β-caryophyllene, a known anti-inflammatory agent that acts as a selective agonist of the cannabinoid receptor 2 (CB2), likely contributes to this effect.
Gastrointestinal Effects
Traditionally, cascarilla has been used as a bitter tonic to treat stomach ailments. The diterpenoid cascarillin is believed to stimulate gastric acid secretion, which can aid in digestion. This makes the oil a potential ingredient for functional foods and supplements aimed at improving gut health.
Acetylcholinesterase (AChE) Inhibitory Activity
Croton eluteria oil has demonstrated moderate inhibitory activity against acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. The reported IC50 value is 0.86 µL/mL. This suggests a potential role for the oil or its isolated compounds in the management of neurodegenerative diseases like Alzheimer's, where AChE inhibitors are a key therapeutic strategy.
Experimental Protocols
This section provides an overview of the standard methodologies employed in the extraction, analysis, and bioactivity screening of Croton eluteria oil.
Extraction of Essential Oil
The most common method for obtaining essential oil from the bark of Croton eluteria is hydrodistillation.
Workflow for Hydrodistillation of Croton eluteria Oil
Caption: Hydrodistillation workflow for Croton eluteria oil.
Protocol:
-
Plant Material: The bark of Croton eluteria is collected and air-dried at room temperature.
-
Preparation: The dried bark is ground into a coarse powder.
-
Hydrodistillation: A known quantity of the powdered bark is placed in a flask with distilled water and subjected to hydrodistillation for a specified period (typically 3-4 hours) using a Clevenger-type apparatus.
-
Separation: The collected oil is separated from the aqueous layer.
-
Drying: The oil is dried over anhydrous sodium sulfate to remove any residual water.
-
Storage: The pure oil is stored in a sealed, dark glass vial at low temperatures (e.g., 4°C) until analysis.
Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the standard technique for identifying and quantifying the volatile components of the essential oil.
Workflow for GC-MS Analysis
Caption: GC-MS analysis workflow for essential oil.
Protocol:
-
Sample Preparation: The essential oil is diluted in a suitable solvent (e.g., hexane or dichloromethane).
-
GC Separation: The diluted sample is injected into a gas chromatograph equipped with a capillary column (e.g., HP-5MS). The oven temperature is programmed to increase gradually to separate the compounds based on their boiling points.
-
MS Detection: The separated compounds are then introduced into a mass spectrometer. They are ionized (typically by electron impact) and fragmented. The mass-to-charge ratio of the fragments is measured.
-
Compound Identification: The resulting mass spectra are compared with those in spectral libraries (e.g., NIST, Wiley) to identify the individual compounds. The retention indices are also used for confirmation.
-
Quantification: The relative percentage of each compound is calculated from the peak areas in the chromatogram.
Bioactivity Assays
The broth microdilution method is commonly used to determine the MIC.
Logical Flow for MIC Determination
Caption: Logical flow for MIC determination.
Protocol:
-
Preparation: Serial dilutions of the essential oil are prepared in a suitable broth medium in a 96-well microplate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The microplate is incubated under conditions optimal for the growth of the microorganism.
-
Determination of MIC: The MIC is defined as the lowest concentration of the oil that completely inhibits the visible growth of the microorganism.
This assay measures the ability of the oil to donate hydrogen to the stable DPPH radical.
Workflow for DPPH Assay
Caption: Workflow for the DPPH antioxidant assay.
Protocol:
-
Reaction Mixture: Different concentrations of the essential oil are mixed with a methanolic solution of DPPH.
-
Incubation: The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured using a spectrophotometer at approximately 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample with that of a control. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined.
Future Directions and Conclusion
Croton eluteria oil is a rich source of bioactive compounds with promising therapeutic potential. While its antimicrobial and antioxidant properties are well-documented, further research is needed to explore its anti-inflammatory, neuroprotective, and other pharmacological effects in more detail.
Future studies should focus on:
-
Mechanism of Action: Elucidating the precise molecular mechanisms underlying the observed biological activities.
-
Synergistic Effects: Investigating the synergistic or antagonistic interactions between the different components of the oil.
-
In Vivo Studies: Conducting in vivo studies and clinical trials to validate the efficacy and safety of the oil and its isolated compounds for specific therapeutic applications.
-
Drug Development: Isolating and identifying the most potent bioactive compounds for development as single-agent drugs or as lead compounds for synthetic modification.
References
Phytochemical Profile of Cascarilla Essential Oil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cascarilla essential oil, derived from the bark of the Croton eluteria tree, has a rich history of use in traditional medicine, perfumery, and as a flavoring agent.[1][2] This technical guide provides a comprehensive overview of the phytochemical profile of Cascarilla essential oil, detailing its chemical constituents, the methodologies for its extraction and analysis, and insights into its biological activities. The complex composition of this essential oil, rich in terpenes and diterpenoids, underpins its characteristic aroma and potential therapeutic applications. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
Cascarilla, scientifically known as Croton eluteria, is a small tree native to the Caribbean, particularly the Bahamas.[1][2] The bark of the tree, when distilled, yields an essential oil with a complex, spicy, and woody aroma.[1][2] Historically, Cascarilla bark has been used as a tonic for digestive ailments and as an expectorant.[3] Today, its essential oil is a valued ingredient in the fragrance industry and is notably used in the production of certain liqueurs and as a flavoring for tobacco. The diverse array of phytochemicals present in the oil is responsible for its distinct sensory properties and its reported biological activities.
Phytochemical Composition
The chemical composition of Cascarilla essential oil is intricate, consisting of a wide range of volatile and semi-volatile compounds. The primary constituents are monoterpenes, sesquiterpenes, and diterpenoids. The relative abundance of these compounds can vary depending on the geographical origin of the plant material and the distillation method employed.[1]
Quantitative Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is the standard analytical technique for identifying and quantifying the components of essential oils. The following table summarizes the quantitative phytochemical profile of a representative sample of Cascarilla essential oil, as determined by GC-MS analysis.
| Compound | Class | Percentage (%) |
| α-Pinene | Monoterpene | 14.75 |
| β-Pinene | Monoterpene | 9.5 |
| Myrcene | Monoterpene | 4.65 |
| p-Cymene | Monoterpene | Not Specified |
| Limonene | Monoterpene | Not Specified |
| α-Thujene | Monoterpene | 0.58 |
| Camphene | Monoterpene | 4.5 |
| Sabinene | Monoterpene | 0.6 |
| α-Phellandrene | Monoterpene | 0.09 |
| α-Terpinene | Monoterpene | 0.16 |
| Germacrene D | Sesquiterpene | 2.4 |
| β-Caryophyllene | Sesquiterpene | 1.15 |
| α-Humulene | Sesquiterpene | 0.9 |
| β-Selinene | Sesquiterpene | 3.05 |
| α-Selinene | Sesquiterpene | 0.95 |
| δ-Cadinene | Sesquiterpene | 0.68 |
| γ-Cadinene | Sesquiterpene | 1.7 |
| Cascarilladiene | Sesquiterpene | 1.55 |
| Spathulenol | Oxygenated Sesquiterpene | 1.65 |
| β-Caryophyllene oxide | Oxygenated Sesquiterpene | 1.05 |
| Cascarillin | Diterpenoid | Present |
| Tricyclene | Monoterpene | 0.32 |
Data sourced from a GC-MS analysis of Salvadoran Cascarilla oil.[1]
Experimental Protocols
The quality and composition of Cascarilla essential oil are highly dependent on the extraction and analytical methods used. This section details the common experimental protocols.
Extraction of Essential Oil
The primary methods for extracting essential oil from Cascarilla bark are steam distillation and hydrodistillation.
3.1.1. Steam Distillation
Steam distillation is a widely used method for extracting essential oils from plant materials.
-
Apparatus: A distillation unit consisting of a steam generator, a still containing the plant material, a condenser, and a separator (Florentine flask).
-
Procedure:
-
The dried and ground Cascarilla bark is packed into the still.
-
Steam from the generator is passed through the bark.
-
The steam ruptures the oil-containing glands in the plant material, releasing the volatile essential oil components.
-
The mixture of steam and essential oil vapor is then passed through a condenser, which cools the vapor and converts it back into a liquid.
-
In the separator, the less dense essential oil naturally separates from the water (hydrosol), allowing for its collection.
-
3.1.2. Hydrodistillation
Hydrodistillation is another common method, which can be further categorized into water distillation, water and steam distillation, and direct steam distillation. A specific application for Cascarilla is a variation known as hydrodiffusion.
-
Apparatus: A hydrodiffusion still, which is a type of distillation apparatus where steam is introduced from the top.
-
Procedure:
-
Small, bit-sized pieces of Cascarilla bark are loaded into the still.
-
Steam is piped into the top of the still and diffuses down through the plant material.
-
The steam, carrying the essential oil vapors, condenses at the bottom of the still.
-
The condensed mixture of oil and water is then separated using a series of Florentine flasks.
-
A typical distillation time for this process is approximately 3 hours.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the cornerstone for the qualitative and quantitative analysis of the volatile components of essential oils.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Typical GC Parameters:
-
Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms) is commonly used for essential oil analysis.
-
Carrier Gas: Helium is the most frequently used carrier gas.
-
Injection: A small volume of the diluted essential oil is injected in split mode.
-
Oven Temperature Program: A temperature gradient is applied to the oven to separate compounds based on their boiling points. A typical program might start at a lower temperature (e.g., 60°C) and gradually increase to a higher temperature (e.g., 240°C).
-
-
Typical MS Parameters:
-
Ionization: Electron Impact (EI) ionization is standard.
-
Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.
-
Detection: The mass spectrometer detects the mass-to-charge ratio of the fragmented ions.
-
-
Compound Identification: The identification of individual compounds is achieved by comparing their mass spectra and retention indices with those of reference compounds in spectral libraries (e.g., NIST, Wiley).
Biological Activities and Potential Signaling Pathways
The traditional uses of Cascarilla suggest a range of biological activities. Modern research has begun to explore the pharmacological basis for these effects, with a focus on the major chemical constituents.
Effects on Gastric Acid Secretion
One of the most well-documented traditional uses of Cascarilla is as a digestive tonic. Research has shown that cascarillin, a major diterpenoid in the bark, can significantly increase histamine-induced gastric acid secretion. This provides a rationale for its use in bitter preparations aimed at improving digestion. The signaling pathway for gastric acid secretion is complex, involving multiple stimuli and cell types in the stomach lining.
Anti-inflammatory Potential and the NF-κB Pathway
Diterpenes, a significant class of compounds found in Cascarilla, are known to possess anti-inflammatory properties. One of the key signaling pathways involved in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. While the specific effects of Cascarilla essential oil on this pathway have not been extensively studied, the known anti-inflammatory activity of diterpenes suggests a potential interaction. The NF-κB pathway is a critical regulator of the expression of pro-inflammatory cytokines and enzymes.
References
A Technical Guide to the Botanical Origin and Taxonomy of Cascarilla Oil
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the botanical origin, taxonomy, chemical composition, and extraction methodologies of Cascarilla oil, an essential oil with a rich history of use in fragrances, flavorings, and traditional medicine.[1]
Botanical Origin and Taxonomy
This compound is derived from the bark of Croton eluteria, a flowering plant belonging to the family Euphorbiaceae.[2][3] The plant is a shrub or small tree native to the Caribbean, particularly the Bahamas, western Cuba, and Hispaniola.[2][4] It has also been naturalized in other tropical regions of the Americas and is cultivated in areas like El Salvador and Guatemala, often as windbreakers for coffee plantations.[2][5]
The plant typically grows to a height of 1.5 to 12 meters and is characterized by its pale gray to brown fissured bark.[2] Its leaves are ovate, and the underside is covered in silvery-brown scales, giving it a distinct metallic appearance.[2][3] The plant produces small, fragrant white flowers.[2] The scientific name "eluteria" is derived from Eleuthera, an island in the Bahamas.[3]
Common names for Croton eluteria include cascarilla, sweet-wood bark, and false cinchona.[3][6]
Taxonomic Classification
The formal taxonomic classification of Croton eluteria is as follows:
Botanical Synonyms
Over the years, Croton eluteria has been known by several synonyms, reflecting its taxonomic history. These include:
Chemical Composition of this compound
Cascarilla bark contains approximately 1-3% volatile oil.[7] The essential oil is a complex mixture of compounds, with its composition potentially varying based on the distillation method.[8] The primary constituents identified through Gas Chromatography (GC) analysis are detailed below.
Quantitative Analysis of Major Chemical Constituents
| Constituent | Percentage (%) |
| para-Cymene | 14.09% |
| α-Pinene | 14.75%[2][9] |
| β-Pinene | 9.5%[2][9] |
| Cascarilladiene | 5.83% |
| α-Thujene | 5.21% |
| Myrcene | 4.64% |
| Linalool | 3.8% |
| γ-Muurolene | 3.25% |
| β-Elemene | 2.98% |
| Limonene | 2.49% |
| β-Caryophyllene | 2.17% |
Note: The percentages may vary between different batches and sources of the oil.
Other notable compounds present in the bark include cascarillin (a bitter principle), lignins, tannins, and resins.[2][7]
Experimental Protocols for Oil Extraction
The essential oil is extracted from the dried bark of Croton eluteria.[10] To ensure the best quality and yield, the bark is dried to a specific humidity level before being distilled.[8] The two primary methods for extraction are steam distillation and hydrodiffusion.
Steam Distillation
Steam distillation is a common method for extracting this compound.[1][5][10][11][12]
Methodology:
-
Preparation: The dried bark of Croton eluteria is placed into a distillation chamber.[13]
-
Steam Injection: Steam is introduced into the chamber, typically from the bottom.
-
Volatilization: The steam's heat causes the aromatic compounds within the bark to vaporize.[13]
-
Condensation: The steam, now carrying the volatile oil molecules, is directed into a condenser.[13] The cooling action of the condenser turns the steam back into a liquid mixture of water and essential oil.[13]
-
Separation: The mixture is collected in a separator, often a Florentine flask, where the oil, being less dense than water, separates and can be collected.[8]
Hydrodiffusion
Hydrodiffusion is another distillation technique used for this compound extraction.[8]
Methodology:
-
Loading: Small pieces of Cascarilla bark are loaded into the still.[8]
-
Steam Injection: In this method, steam is injected from the top of the still and diffuses downward through the plant material.[8]
-
Condensation: The steam and volatilized oil condense at the bottom of the still.[8]
-
Separation: The condensed mixture of oil and water is then separated using Florentine flasks.[8] The entire distillation process takes approximately three hours.[8]
This method is noted to potentially produce a distinct end product compared to traditional steam distillation.[8]
Extraction Workflow Diagram
The general workflow for the extraction of this compound can be visualized as follows:
Applications and Relevance in Drug Development
This compound is recognized for its spicy, woody, and peppery aroma and is used in high-class perfumery and as a flavoring agent in beverages like Campari and Vermouth.[2][7][10] In traditional medicine, the bark has been used as a tonic to aid digestion and for its carminative properties.[1][2][3] Preliminary studies have suggested potential antiviral and anti-inflammatory activities, which may be of interest to drug development professionals.[2] The presence of various bioactive terpenes and diterpenes warrants further investigation into its pharmacological properties.
References
- 1. kantaessentialoils.com [kantaessentialoils.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Croton eluteria — Wikipédia [fr.wikipedia.org]
- 4. Croton eluteria (L.) W.Wright | Plants of the World Online | Kew Science [powo.science.kew.org]
- 5. Perfumers Apprentice - Cascarilla Bark Oil ** [shop.perfumersapprentice.com]
- 6. Cascarilla [drugfuture.com]
- 7. Croton eluteria - Wikipedia [en.wikipedia.org]
- 8. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 9. scent.vn [scent.vn]
- 10. berjeinc.com [berjeinc.com]
- 11. Buy Cascarilla Bark Oil Online,Cascarilla Bark Oil Manufacturer,Croton Eleuteria L. Oil Supplier,Wholesale,Exporter,India [indiaaromaoils.com]
- 12. Wholesale Cascarilla Bark Oil | Bulk Buy Cascarilla Bark Oil - JC BUCK [jcbuck.co.uk]
- 13. bestengineeringtechnologies.com [bestengineeringtechnologies.com]
The Ethnobotany and Pharmacology of Cascarilla Bark: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the traditional medicinal uses of Cascarilla bark (Croton eluteria), its chemical constituents, and associated pharmacological activities. The information is presented to support research and development initiatives in the pharmaceutical and natural products sectors.
Introduction
Cascarilla, derived from the bark of the Croton eluteria tree native to the Caribbean, has a long-standing history in traditional medicine.[1][2] Its aromatic and bitter properties have made it a valued ingredient in digestive tonics and various therapeutic preparations for centuries.[1][3] This guide delves into the scientific basis for its traditional applications, providing quantitative data on its chemical composition, detailed experimental protocols for the evaluation of its biological activities, and insights into its mechanisms of action.
Traditional Medicinal Applications
Historically, Cascarilla bark has been employed in various herbal medicine systems for a range of ailments. Its primary traditional uses include:
-
Digestive Aid: It has been widely used as a bitter tonic to stimulate appetite and promote digestion.[1] Traditional preparations are used to address dyspepsia, flatulence, and nausea.[1][3]
-
Antidiarrheal: The bark has been traditionally used to treat diarrhea and dysentery.[1][3]
-
Febrifuge: It has been employed in the management of intermittent and low-grade fevers.[1][3]
-
Expectorant: In European herbal medicine, it is recognized for its use in chronic bronchitis to aid in clearing mucus.[1][3]
-
General Tonic: It has been used as a general tonic during convalescence to support recovery.[1][3]
Chemical Composition
Cascarilla bark possesses a complex phytochemical profile, with its therapeutic effects attributed to a variety of bioactive compounds. The major chemical constituents are summarized in the tables below.
Major Chemical Classes
| Chemical Class | Percentage in Bark (w/w) | Key Compounds |
| Volatile Oils | 1-3%[4][5][6] | See Table 3.2 |
| Resins | ~25% | Not fully characterized |
| Diterpenoids | 15% (Cascarillin A) | Cascarillin A, Eluterins A-J, other minor diterpenoids[7][8] |
| Tannins | Present | Specific quantification not available in reviewed literature |
Composition of Cascarilla Bark Essential Oil
The composition of the essential oil can vary, but a representative analysis is presented below.
| Compound | Percentage (%) |
| p-Cymene | 14.09 |
| Cascarilladiene | 5.83 |
| α-Thujene | 5.21 |
| Myrcene | 4.64 |
| Linalool | 3.80 |
| α-Pinene | 3.70 |
| γ-Muurolene | 3.25 |
| β-Elemene | 2.98 |
| Limonene | 2.49 |
| β-Caryophyllene | 2.17 |
Experimental Protocols
This section details the methodologies for the extraction and isolation of key bioactive compounds from Cascarilla bark and the protocols for assessing its pharmacological activities.
Extraction and Isolation of Diterpenoids
The following protocol describes a general method for the extraction and isolation of diterpenoids from Croton species, which can be adapted for Cascarilla bark.
Objective: To extract and isolate diterpenoids from powdered Cascarilla bark.
Materials:
-
Powdered Cascarilla bark
-
Methanol
-
Chloroform
-
n-Hexane
-
Ethyl acetate
-
Silica gel for vacuum liquid chromatography and column chromatography
-
Thin-layer chromatography (TLC) plates
Procedure:
-
Extraction:
-
Macerate the dried and ground bark of C. eluteria in methanol at room temperature for 72 hours.
-
Filter the extract and concentrate it under reduced pressure to obtain a crude methanol extract.
-
-
Solvent Partitioning:
-
Partition the crude methanol extract between chloroform and water (1:1 v/v).
-
Separate the chloroform layer and further partition it with 10% n-hexane and 90% methanol.
-
Collect the methanol sub-extract.
-
-
Chromatographic Separation:
-
Subject the methanol sub-extract to vacuum liquid chromatography (VLC) on a silica gel column.
-
Elute the column with a gradient of increasing polarity using n-hexane-ethyl acetate mixtures.
-
Monitor the fractions using TLC. Combine fractions with similar TLC profiles.
-
Further purify the combined fractions using column chromatography with a suitable solvent system to isolate individual diterpenoids.
-
Assay for Gastric Acid Secretion
This protocol is based on studies evaluating the effect of Cascarilla extract on histamine-induced gastric acid secretion in a mouse model.[4]
Objective: To determine the effect of Cascarilla bark extract on gastric acid secretion.
Animal Model: Male ICR mice.
Procedure:
-
Animal Preparation:
-
Fast the mice for 24 hours with free access to water.
-
Anesthetize the mice and perform a laparotomy to expose the stomach.
-
Ligate the pylorus and esophagus.
-
-
Administration of Substances:
-
Inject histamine (secretagogue) subcutaneously.
-
Administer the Cascarilla bark extract or isolated compounds (e.g., cascarillin) intraduodenally.
-
-
Sample Collection:
-
After a set period (e.g., 2 hours), sacrifice the animals and collect the gastric contents.
-
-
Analysis:
-
Centrifuge the gastric contents to remove any solid material.
-
Titrate the supernatant with a standardized solution of NaOH to determine the total acid output.
-
NF-κB Inhibition Assay
This protocol is designed to evaluate the inhibitory effect of Cascarilla bark constituents on the NF-κB signaling pathway, based on the finding that a prenylbisabolane from Cascarilla inhibits TNF-α-induced NF-κB activation.
Objective: To assess the NF-κB inhibitory activity of isolated compounds from Cascarilla bark.
Cell Line: Human T-lymphocytes or a suitable reporter cell line (e.g., 293T cells with an NF-κB-luciferase reporter construct).
Procedure:
-
Cell Culture and Treatment:
-
Culture the cells under standard conditions.
-
Pre-incubate the cells with varying concentrations of the test compound isolated from Cascarilla bark for a specified time.
-
Induce NF-κB activation by treating the cells with Tumor Necrosis Factor-alpha (TNF-α).
-
-
Measurement of NF-κB Activation:
-
For reporter cell lines: Lyse the cells and measure the luciferase activity, which is indicative of NF-κB transcriptional activity.
-
For non-reporter cell lines: Prepare nuclear extracts and perform an Electrophoretic Mobility Shift Assay (EMSA) to assess the DNA binding activity of NF-κB. Alternatively, use Western blotting to measure the phosphorylation and degradation of IκBα or the nuclear translocation of the p65 subunit of NF-κB.
-
Signaling Pathways and Mechanisms of Action
Inhibition of the NF-κB Signaling Pathway
A prenylbisabolane isolated from Cascarilla bark has been shown to selectively inhibit the induction of NF-κB by TNF-α in T cells.[9] The NF-κB signaling pathway is a critical regulator of the inflammatory response. The following diagram illustrates the canonical NF-κB pathway and the putative point of inhibition by the Cascarilla-derived compound.
Caption: Putative inhibition of the TNF-α-induced NF-κB signaling pathway by a prenylbisabolane from Cascarilla bark.
Experimental Workflow for Bioactivity Screening
The following diagram outlines a general workflow for the bioassay-guided fractionation of Cascarilla bark extract to identify active compounds.
Caption: Bioassay-guided fractionation workflow for the isolation of active compounds from Cascarilla bark.
Conclusion
Cascarilla bark is a rich source of bioactive compounds with a history of traditional medicinal use, particularly for digestive and inflammatory conditions. The presence of diterpenoids, such as cascarillin, and sesquiterpenes, like the identified NF-κB inhibiting prenylbisabolane, provides a scientific rationale for these traditional applications. The experimental protocols and pathway information provided in this guide offer a foundation for further research into the therapeutic potential of Cascarilla bark and its constituents. Future studies should focus on the detailed characterization of the mechanisms of action of its various bioactive compounds and their potential for development into novel therapeutic agents.
References
- 1. ukm.my [ukm.my]
- 2. researchgate.net [researchgate.net]
- 3. Bioactive compounds extraction of <i>Croton lechleri</i> barks from Amazon forest using chemometrics tools - Journal of King Saud University - Science [jksus.org]
- 4. Minor diterpenoids from cascarilla (Croton eluteria Bennet) and evaluation of the cascarilla extract and cascarillin effects on gastric acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. EFSA Compendium of Botanicals [combodb.ecomole.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Diterpenoids from Cascarilla (Croton eluteria Bennet) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A prenylbisabolane with NF-kappaB inhibiting properties from Cascarilla (Croton eluteria) - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethnobotanical Survey of Croton eluteria: A Technical Guide for Drug Discovery
Abstract: Croton eluteria (L.) W.Wright, commonly known as cascarilla, is a Caribbean-native plant with a rich history in traditional medicine.[1][2] Its bark has been historically utilized as a digestive aid, a febrifuge, and for its aromatic qualities in beverages like Campari and vermouth.[1][2][3] Scientific investigations have identified a range of phytochemicals, including unique diterpenoids called cascarillins, volatile oils, lignins, and tannins, which are responsible for its therapeutic properties.[1] This technical guide provides a comprehensive overview of the ethnobotanical uses, phytochemistry, and demonstrated pharmacological activities of C. eluteria, offering detailed experimental protocols and visualizing key biological pathways to support future research and drug development initiatives.
Ethnobotanical Landscape
The ethnobotanical record for Croton eluteria reveals a long history of use, particularly in the Caribbean and in European herbal medicine following its introduction in the 16th century.[2] The primary part of the plant used is the dried bark, which is known for its aromatic scent and bitter taste.[2][4]
Traditional Medicinal Applications
Traditional uses of C. eluteria are predominantly centered around digestive, respiratory, and febrile conditions. The bark is prepared in various forms, including decoctions, infusions, and tinctures.
Table 1: Summary of Traditional Ethnobotanical Uses of Croton eluteria
| Medical Condition Category | Specific Ailment | Plant Part Used | Reported Traditional Use |
| Digestive Disorders | Diarrhea, Dysentery, Indigestion, Nausea, Flatulence | Bark | Employed as a digestive aid, bitter tonic to stimulate digestive juices, and for various gastrointestinal complaints.[2][4][5][6] |
| Respiratory Ailments | Chronic Bronchitis, Coughs | Bark | Used as an expectorant.[4][5] |
| Febrile Conditions | Fever, Malaria | Bark | Historically used as a febrifuge and as a substitute for Cinchona bark.[5][6] |
| General Health | Anemia, Convalescence, Debility | Bark | Utilized as a general tonic to improve appetite and aid recovery.[5] |
| Other | Hypertension, Hemorrhoids | Bark | In Brazilian herbal medicine, it is used for high blood pressure and hemorrhoids.[5] |
Phytochemical Profile
The therapeutic effects of C. eluteria are attributed to its complex mixture of secondary metabolites. The bark is a rich source of diterpenoids, volatile oils, and other phenolic compounds.
Table 2: Major Phytochemical Constituents of Croton eluteria Bark
| Compound Class | Specific Compounds Identified | Associated Biological Activities |
| Diterpenoids (Clerodane-type) | Cascarillins (A-D), Eluterins | Anti-inflammatory, Effects on gastric acid secretion.[1][5][6][7] |
| Volatile Oils (1-3%) | D-Limonene, Pinene, Vanillin, Thujene, p-Cymene | Aromatic, Antimicrobial, Flavoring agent.[1][3][5] |
| Lignans | Syringaresinol, Pinoresinol | Antioxidant. |
| Tannins | (Generic) | Astringent.[1] |
| Resins | (Generic) | [1] |
Pharmacological Activities & Mechanisms
Modern pharmacological studies have begun to validate the traditional uses of C. eluteria, particularly its effects on the digestive system and its anti-inflammatory properties.
Gastrointestinal Effects
Research has substantiated the plant's traditional use as a digestive aid. A study demonstrated that cascarilla extract and its primary diterpenoid, cascarillin, significantly increase histamine-induced gastric acid secretion in mice.[5][7][8] This provides a scientific rationale for its use in bitter tonics intended to improve digestion.[5][7][8]
Anti-inflammatory Activity
Certain compounds within C. eluteria have shown potent anti-inflammatory effects. A prenylbisabolane derivative isolated from the bark has been identified as an inhibitor of the NF-κB (Nuclear Factor kappa B) signaling pathway.[5] This pathway is a critical regulator of the inflammatory response, and its inhibition is a key target for anti-inflammatory drug development.
Caption: Inhibition of the NF-κB inflammatory pathway by a C. eluteria compound.
Experimental Protocols
The following protocols provide standardized methodologies for the preparation of extracts and the evaluation of bioactivities relevant to C. eluteria.
General Protocol for Extract Preparation
This workflow outlines the fundamental steps for preparing C. eluteria bark for phytochemical analysis and biological screening.
Caption: Standardized workflow for the extraction and fractionation of C. eluteria bark.
Methodology:
-
Plant Material: Obtain authenticated C. eluteria bark. A voucher specimen should be deposited in a recognized herbarium.
-
Drying and Powdering: Air-dry the bark away from direct sunlight to preserve thermolabile compounds. Grind the dried bark into a coarse powder (e.g., 20-40 mesh).
-
Extraction: Macerate the powdered bark in a suitable solvent (e.g., 80% ethanol) at a 1:10 solid-to-solvent ratio for 72 hours at room temperature with periodic agitation.
-
Concentration: Filter the extract through Whatman No. 1 paper. Concentrate the filtrate in vacuo using a rotary evaporator at a temperature below 45°C to yield the crude extract.
-
Fractionation (Optional): For bioassay-guided isolation, the crude extract can be suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
-
Storage: Lyophilize or dry the resulting extract and fractions and store them at -20°C in a desiccated environment.
Drug Development Pathway
The rich ethnobotanical history and proven bioactivities of C. eluteria make it a compelling candidate for a structured drug discovery program. The process follows a logical progression from traditional knowledge to a marketable therapeutic agent.
Caption: Logical workflow for natural product drug discovery from an ethnobotanical lead.
Conclusion and Future Directions
Croton eluteria stands out as a medicinal plant with a strong foundation of traditional use, now partially validated by modern scientific research. Its demonstrated effects on gastrointestinal function and inflammation, driven by a unique phytochemical profile, present significant opportunities for drug development.
Future research should prioritize:
-
Quantitative Ethnobotany: Conducting field studies to quantify use reports and establish informant consensus factors to better prioritize research targets.
-
Bioassay-Guided Isolation: Systematically isolating and identifying the specific compounds responsible for the observed anti-inflammatory, antimicrobial, and gastro-stimulatory effects.
-
Mechanistic Studies: Delving deeper into the molecular mechanisms and cellular targets of the lead compounds, particularly the cascarillin diterpenoids.
-
Safety and Toxicology: Establishing comprehensive safety profiles for standardized extracts and isolated compounds through rigorous preclinical toxicology studies.
By leveraging this ethnobotanical foundation with advanced analytical and pharmacological tools, Croton eluteria holds considerable promise as a source for novel therapeutics.
References
- 1. Croton eluteria - Wikipedia [en.wikipedia.org]
- 2. medicosage.com [medicosage.com]
- 3. bahamasbotanicals.com [bahamasbotanicals.com]
- 4. pinnacleclinic.com [pinnacleclinic.com]
- 5. Cascarilla - Croton eluteria Database File Database file in the Tropical Plant Database for herbal remedies [rain-tree.com]
- 6. researchgate.net [researchgate.net]
- 7. Minor diterpenoids from cascarilla (Croton eluteria Bennet) and evaluation of the cascarilla extract and cascarillin effects on gastric acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Physical and Chemical Properties of Cascarilla Oil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cascarilla oil is an essential oil extracted from the bark of the Croton eluteria tree, a species native to the Caribbean, particularly the Bahamas, and also found in regions of Central and South America.[1][2] The oil is recognized for its distinctive spicy and woody aroma, which has led to its use in the fragrance and flavoring industries, notably as a component in vermouth and Campari.[1] Beyond its aromatic applications, this compound and its constituent compounds are of increasing interest to the scientific community for their potential pharmacological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and an exploration of the biological signaling pathways influenced by its major components. All quantitative data is presented in structured tables for clarity and comparative analysis.
Physical Properties of this compound
The physical characteristics of this compound can vary slightly depending on the geographical origin of the bark and the extraction method employed. However, typical ranges for key physical parameters have been established in the literature and are summarized in the table below.
| Property | Value | Temperature (°C) |
| Appearance | Pale yellow to yellow liquid | Ambient |
| Odor | Spicy, woody, with peppery and sometimes sweet or anise-like notes | Ambient |
| Specific Gravity | 0.8800 - 0.9140 | 25 |
| Refractive Index | 1.4800 - 1.4940 | 20 |
| Optical Rotation | -24.88° to +5° | 20 |
| Flash Point | >49 °C | - |
| Solubility | Soluble in alcohol and oils; Insoluble in water | Ambient |
Chemical Properties of this compound
This compound is a complex mixture of volatile compounds, primarily terpenes and terpenoids. The chemical composition can differ based on the source of the bark, with notable variations observed between oils from the Bahamas and El Salvador. The major chemical constituents identified through Gas Chromatography-Mass Spectrometry (GC-MS) are presented in the table below.
| Constituent | Percentage Range (%) - El Salvador Source | Percentage Range (%) - Other Sources |
| α-Pinene | 14.75 | 3.7 |
| β-Pinene | 9.5 | - |
| p-Cymene | 2.45 | 14.09 |
| Myrcene | 4.65 | 4.64 |
| Limonene | - | 2.49 |
| Linalool | - | 3.8 |
| α-Thujene | 0.58 | 5.21 |
| Camphene | 4.5 | - |
| β-Caryophyllene | 1.15 | 2.17 |
| Cascarilladiene | 1.6 | 5.83 |
| γ-Muurolene | - | 3.25 |
| β-Elemene | - | 2.98 |
Experimental Protocols
Extraction of this compound
The primary methods for extracting essential oil from Cascarilla bark are steam distillation and hydrodistillation.
a) Steam Distillation
Steam distillation is a widely used method for extracting essential oils from plant materials.[2]
-
Apparatus: A distillation unit consisting of a steam generator, a still containing the plant material, a condenser, and a collection vessel (Florentine flask).
-
Procedure:
-
The dried bark of Croton eluteria is coarsely ground or broken into small pieces.
-
The ground bark is packed into the still.
-
Steam is generated in a separate vessel and passed through the packed bark.
-
The steam ruptures the oil-containing glands in the bark, releasing the volatile essential oil components.
-
The mixture of steam and oil vapor is then passed through a condenser, which cools the vapor back into a liquid.
-
In the collection vessel, the less dense essential oil separates from the water, allowing for its collection.
-
b) Hydrodistillation
Hydrodistillation is another common extraction technique where the plant material is in direct contact with boiling water.
-
Apparatus: A Clevenger-type apparatus is typically used, which consists of a round-bottom flask, a condenser, and a graduated collection tube.
-
Procedure:
-
The ground Cascarilla bark is placed in the round-bottom flask with a sufficient amount of water.
-
The flask is heated, and the water boils, producing steam that passes through the plant material.
-
The steam carries the volatile oil components to the condenser.
-
The condensed liquid flows into the collection tube, where the oil and water separate. The excess water is typically recycled back into the flask.
-
Determination of Physical Properties
-
Specific Gravity: Determined using a pycnometer at 25°C. The weight of a known volume of the oil is compared to the weight of the same volume of water.
-
Refractive Index: Measured using a refractometer at 20°C. This value indicates how much light is bent, or refracted, when it enters the oil.
-
Optical Rotation: Determined using a polarimeter at 20°C. This property measures the angle to which the plane of polarized light is rotated as it passes through the oil, indicating the presence of chiral molecules.
Chemical Composition Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the standard method for identifying and quantifying the chemical constituents of essential oils.
-
Sample Preparation: A dilute solution of the this compound is prepared in a suitable solvent, such as ethanol or hexane.
-
Gas Chromatography (GC):
-
Injection: A small volume of the diluted sample is injected into the GC.
-
Column: A capillary column, such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is commonly used.
-
Carrier Gas: Helium is typically used as the carrier gas.
-
Temperature Program: The oven temperature is gradually increased to separate the components based on their boiling points and interactions with the stationary phase. A typical program might start at 60°C and ramp up to 240°C.
-
-
Mass Spectrometry (MS):
-
Ionization: As the separated components elute from the GC column, they are fragmented and ionized, typically by electron impact (EI).
-
Detection: The resulting charged fragments are detected, producing a mass spectrum for each component.
-
Identification: The mass spectrum of each component is compared to a spectral library (e.g., NIST, Wiley) for identification. Retention indices are also used to confirm the identity of the compounds.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the extraction and analysis of this compound.
Signaling Pathway
Several major components of this compound, such as linalool and limonene, have been shown to modulate inflammatory signaling pathways. The following diagram illustrates a simplified representation of the NF-κB signaling pathway, which can be inhibited by linalool.
References
The Aromatic Architecture of Cascarilla: A Technical Guide to Diterpenoid and Volatile Compound Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cascarilla (Croton eluteria Bennet), a plant native to the Caribbean, has a long history of use in traditional medicine and as a flavoring agent. The bark of the cascarilla tree is particularly valued for its aromatic essential oil and bitter principles. These properties are attributed to a complex mixture of volatile compounds and diterpenoids. This technical guide provides an in-depth overview of the identification and characterization of these key chemical constituents of cascarilla oil, offering detailed experimental protocols and data for researchers in natural product chemistry, pharmacology, and drug development. The bark contains approximately 1.5% to 3% volatile oils and a variety of diterpenoids, resins, and tannins[1].
Diterpenoid Constituents of Cascarilla
The non-volatile fraction of cascarilla extract is rich in diterpenoids, primarily belonging to the clerodane and halimane structural types[2][3]. These compounds are responsible for the characteristic bitter taste of the bark and have been investigated for their biological activities.
Identified Diterpenoids
A significant number of diterpenoids have been isolated and characterized from cascarilla. The most prominent of these is cascarillin. In addition to cascarillin, a series of related clerodane diterpenoids known as eluterins have been identified[4][5].
Table 1: Major Diterpenoids Identified in Croton eluteria
| Compound Class | Specific Compounds Identified | Structural Type | Reference |
| Clerodane Diterpenoids | Cascarillin, Eluterins A-J | Clerodane | [4][5] |
| Halimane Diterpenoids | Unnamed new compounds | Halimane | [2] |
Experimental Protocol for Diterpenoid Extraction and Isolation
The following protocol outlines a standard laboratory procedure for the extraction and isolation of diterpenoids from cascarilla bark.
1. Extraction:
-
Sample Preparation: Powdered bark of Croton eluteria is used as the starting material.
-
Solvent Extraction: The powdered bark is exhaustively extracted by percolation with acetone at room temperature. A typical ratio would be 4 x 2 L of acetone for 500 g of powdered bark[3].
-
Concentration: The pooled acetone extracts are evaporated under reduced pressure to yield a crude gum[3].
2. Isolation by Column Chromatography:
-
Stationary Phase: Silica gel is commonly used as the stationary phase for the chromatographic separation.
-
Mobile Phase: A gradient of petroleum ether and ethyl acetate is employed to elute the compounds from the column. The gradient is typically started with a non-polar mixture (e.g., 9:1 petroleum ether:ethyl acetate) and gradually increased in polarity to a more polar mixture (e.g., 1:9 petroleum ether:ethyl acetate)[3].
-
Fraction Collection: Fractions are collected sequentially and monitored by thin-layer chromatography (TLC).
-
Crystallization: Fractions containing the compounds of interest are further purified by crystallization. For instance, cascarillin can be crystallized from an ether-acetone mixture[3].
3. Structural Characterization:
The structures of the isolated diterpenoids are elucidated using a combination of spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are essential for determining the carbon-hydrogen framework of the molecule[4][5].
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compounds[4].
-
Infrared (IR) Spectroscopy: Helps to identify functional groups present in the molecule[4].
Figure 1: Experimental workflow for the extraction and identification of diterpenoids from Cascarilla bark.
Volatile Compounds in Cascarilla Essential Oil
The characteristic aroma of cascarilla is due to its essential oil, which is a complex mixture of volatile compounds. These compounds are typically low molecular weight terpenes and their derivatives.
Identified Volatile Compounds
Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique used to identify and quantify the volatile components of cascarilla essential oil. The composition can vary depending on the geographical origin and extraction method.
Table 2: Major Volatile Compounds Identified in Cascarilla Essential Oil
| Compound | Percentage Composition (%) (Example 1)[6] | Percentage Composition (%) (Example 2)[] |
| p-Cymene | 14.09 | - |
| Cascarilladiene | 5.83 | - |
| α-Thujene | 5.21 | - |
| Myrcene | 4.64 | - |
| Linalool | 3.80 | - |
| α-Pinene | 3.70 | 14.75 |
| γ-Muurolene | 3.25 | - |
| β-Elemene | 2.98 | - |
| Limonene | 2.49 | - |
| β-Caryophyllene | 2.17 | - |
| β-Pinene | - | 9.50 |
Note: The percentage composition of volatile compounds can vary. The data presented are from two separate analyses and are not exhaustive.
Experimental Protocol for Volatile Compound Analysis
The following protocol describes the extraction of cascarilla essential oil and its subsequent analysis by GC-MS.
1. Extraction by Hydrodistillation:
-
Apparatus: A Clevenger-type apparatus is commonly used for hydrodistillation.
-
Procedure: The cascarilla bark is placed in a flask with water and heated. The steam, carrying the volatile essential oils, is condensed, and the oil is separated from the aqueous phase[8]. Alternatively, hydrodiffusion can be used, where steam is introduced from the top of the still[9]. The distillation process typically takes around 3 hours[9].
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Sample Preparation: The essential oil is diluted in a suitable solvent (e.g., hexane) before injection.
-
Gas Chromatograph (GC) Conditions (Example):
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating the volatile compounds.
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: A temperature gradient is used to elute the compounds based on their boiling points. A representative program could be: start at 50°C for 2 minutes, then ramp at 4°C/min to 230°C and hold for 10 minutes.
-
Injector: The sample is injected in splitless mode at a temperature of around 250°C.
-
-
Mass Spectrometer (MS) Conditions (Example):
-
Ionization: Electron Ionization (EI) at 70 eV is standard.
-
Mass Range: The mass spectrometer is set to scan a mass range of m/z 35-350.
-
Ion Source Temperature: Maintained at approximately 250°C.
-
-
Compound Identification: The individual compounds are identified by comparing their mass spectra and retention indices with those in a reference library (e.g., NIST).
Figure 2: Experimental workflow for the extraction and GC-MS analysis of volatile compounds from Cascarilla bark.
Biological Activities and Potential Signaling Pathways
The diterpenoids and volatile compounds of cascarilla have been reported to possess various biological activities. Understanding the mechanisms by which these compounds exert their effects is crucial for drug development.
Gastric Acid Secretion
Cascarilla extract and its major component, cascarillin, have been found to significantly increase histamine-induced gastric acid secretion in the stomach[2]. This provides a rationale for the traditional use of cascarilla in bitter preparations to improve digestion[2]. The mechanism involves the stimulation of parietal cells in the stomach lining, which are responsible for producing hydrochloric acid.
Figure 3: Proposed mechanism of Cascarilla extract's effect on histamine-induced gastric acid secretion.
Anti-inflammatory Activity and NF-κB Signaling
Some compounds from Croton species have been shown to possess anti-inflammatory properties. One of the key signaling pathways involved in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. Certain prenylbisabolane derivatives from cascarilla have demonstrated NF-κB inhibiting properties. The NF-κB pathway is a critical regulator of genes involved in the immune and inflammatory responses.
Figure 4: A simplified representation of the NF-κB signaling pathway and a potential point of inhibition by Cascarilla compounds.
Conclusion
This technical guide provides a comprehensive overview of the diterpenoid and volatile compounds found in this compound, along with detailed experimental protocols for their extraction, isolation, and identification. The data and methodologies presented here serve as a valuable resource for researchers and scientists working on the chemical characterization and pharmacological evaluation of this important natural product. Further investigation into the specific mechanisms of action of the identified compounds will be crucial for unlocking their full therapeutic potential.
References
- 1. bestengineeringtechnologies.com [bestengineeringtechnologies.com]
- 2. scent.vn [scent.vn]
- 3. agritech.tnau.ac.in [agritech.tnau.ac.in]
- 4. Caracterización de los compuestos volátiles de la cascarilla de cacao mediante microextracción en fase solida del espacio de cabeza y análisis por cromatografía de gases-olfatometría [scielo.sld.cu]
- 5. oaji.net [oaji.net]
- 6. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 8. academics.su.edu.krd [academics.su.edu.krd]
- 9. GC–MS Combined with Fast GC E-Nose for the Analysis of Volatile Components of Chamomile (Matricaria chamomilla L.) - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Synthesis of Cascarillin: A Technical Guide to its Biosynthesis in Croton eluteria
For Immediate Release
A deep dive into the biosynthetic pathway of cascarillin, a significant clerodane diterpenoid found in Croton eluteria, offers promising avenues for researchers, scientists, and drug development professionals. This technical guide synthesizes current knowledge to propose a putative pathway, outlines detailed experimental protocols for its validation, and presents quantitative data from analogous systems to inform future research.
Cascarillin, a bitter principle isolated from the bark of Croton eluteria, has garnered interest for its potential biological activities. Understanding its biosynthesis is crucial for sustainable production and the development of novel therapeutic agents. While the complete pathway in C. eluteria is yet to be fully elucidated, a comprehensive analysis of clerodane diterpenoid biosynthesis provides a robust framework for a putative pathway.
The Proposed Biosynthetic Pathway of Cascarillin
The biosynthesis of cascarillin is hypothesized to originate from the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP), synthesized via the methylerythritol phosphate (MEP) pathway in the plastids. The formation of the characteristic clerodane skeleton and its subsequent modification into cascarillin likely involves a series of enzymatic reactions catalyzed by diterpene synthases (diTPSs) and cytochrome P450 monooxygenases (CYPs).
A Putative Pathway:
-
Cyclization of GGPP: A class II diTPS initiates the process by cyclizing GGPP to form a labdadienyl/copalyl pyrophosphate (CPP) intermediate.
-
Formation of the Clerodane Skeleton: A class I diTPS then facilitates further rearrangement and cyclization of the CPP intermediate to establish the core clerodane scaffold.
-
Oxidative Modifications: A series of cytochrome P450 monooxygenases are proposed to catalyze several oxidative modifications of the clerodane skeleton. These reactions are crucial for introducing the various hydroxyl and epoxide functionalities characteristic of cascarillin.
-
Furan Ring Formation: A key step in the biosynthesis of cascarillin is the formation of the furan ring. Based on studies of furanoclerodane biosynthesis in other plant species, this is likely catalyzed by a specialized CYP enzyme that facilitates the oxidative cyclization of a precursor with a suitable side chain.[1]
-
Final Tailoring Steps: The final steps may involve other enzymes such as acetyltransferases to add the acetyl group found in the cascarillin molecule.
Below is a diagram illustrating the proposed biosynthetic pathway of cascarillin.
Quantitative Data from Analogous Pathways
While specific quantitative data for the cascarillin biosynthetic pathway is not yet available, data from other well-characterized diterpenoid pathways can provide valuable benchmarks for future studies. The following table summarizes typical enzyme kinetic parameters for diTPSs and CYPs involved in diterpenoid biosynthesis.
| Enzyme Class | Substrate | Product | Km (µM) | kcat (s-1) | Reference |
| Class II diTPS | GGPP | (-)-Copalyl diphosphate | 0.5 - 10 | 0.1 - 5 | Hypothetical Data |
| Class I diTPS | (-)-Copalyl diphosphate | syn-Copalol | 1 - 15 | 0.05 - 2 | Hypothetical Data |
| CYP (Hydroxylase) | Diterpene Scaffold | Hydroxylated Diterpene | 5 - 50 | 0.1 - 10 | Hypothetical Data |
| CYP (Furan Synthase) | Diterpene Intermediate | Furanoditerpene | 10 - 100 | 0.01 - 1 | Hypothetical Data |
Experimental Protocols for Pathway Elucidation
Validating the proposed biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following are detailed methodologies for key experiments.
Identification of Candidate Genes from Croton eluteria
Objective: To identify candidate diTPS and CYP genes involved in cascarillin biosynthesis through transcriptome analysis.
Methodology:
-
RNA Extraction and Sequencing: Extract total RNA from various tissues of Croton eluteria (e.g., bark, leaves, roots). Prepare cDNA libraries and perform deep sequencing using a platform such as Illumina NovaSeq.
-
De Novo Transcriptome Assembly: Assemble the high-quality reads into a de novo transcriptome using software like Trinity or SOAPdenovo-Trans.
-
Gene Annotation and Candidate Selection: Annotate the assembled transcripts by sequence homology searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot). Identify putative diTPS and CYP transcripts based on conserved domains.
-
Differential Expression Analysis: Compare transcript abundance across different tissues to identify genes that are highly expressed in the bark, the primary site of cascarillin accumulation.
Functional Characterization of Candidate Enzymes
Objective: To determine the enzymatic function of the identified candidate diTPS and CYP genes through heterologous expression and in vitro/in vivo assays.
Methodology for Diterpene Synthases:
-
Gene Cloning and Expression: Clone the full-length coding sequences of candidate diTPSs into a suitable expression vector (e.g., pET-28a for E. coli or pESC for yeast). Express the recombinant proteins in the chosen host.
-
Protein Purification: Purify the His-tagged recombinant proteins using nickel-affinity chromatography.
-
In Vitro Enzyme Assays:
-
For Class II diTPSs: Incubate the purified enzyme with GGPP in an appropriate buffer containing a divalent cation (e.g., Mg2+).
-
For Class I diTPSs: Incubate the purified enzyme with the product of the Class II diTPS reaction (CPP) in a suitable buffer.
-
-
Product Analysis: Extract the reaction products with an organic solvent (e.g., hexane or ethyl acetate) and analyze by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the cyclized diterpene products.
Methodology for Cytochrome P450s:
-
Yeast Co-expression System: Co-express the candidate CYP gene with a cytochrome P450 reductase (CPR) in a yeast strain engineered to produce the putative substrate (the clerodane scaffold).
-
Microsome Isolation: Isolate microsomes from the recombinant yeast cultures.
-
In Vitro Enzyme Assays: Incubate the isolated microsomes with the putative substrate and an NADPH-regenerating system.
-
Product Analysis: Extract the reaction products and analyze by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the oxidized and/or furan-containing products.
Future Outlook
The elucidation of the complete biosynthetic pathway of cascarillin in Croton eluteria will not only provide fundamental insights into the evolution of diterpenoid diversity but also pave the way for the metabolic engineering of this valuable natural product. The proposed pathway and experimental protocols outlined in this guide provide a clear roadmap for future research in this exciting field.
References
Olfactory Characteristics of Cascarilla Oil: A Technical Guide for Sensory Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cascarilla oil, derived from the bark of the Croton eluteria tree, possesses a complex and multifaceted aroma profile that has made it a valued ingredient in the fragrance, flavor, and pharmaceutical industries. This technical guide provides an in-depth exploration of the olfactory characteristics of this compound, designed to support sensory analysis for research, quality control, and product development. The document outlines the key volatile components, details experimental protocols for sensory evaluation, and illustrates the underlying biochemical pathways of olfaction.
Chemical Composition and Olfactory Profile
The characteristic aroma of this compound is a result of a complex mixture of volatile organic compounds, primarily monoterpenes and sesquiterpenes. The overall scent is described as spicy, woody, and peppery, with sweet, fresh, and sometimes balsamic or smoky undertones.[1][2][3] The odor profile can also present with cool, eucalyptus-like notes and warm hints of nutmeg, cinnamon, and clove.[4]
The chemical composition of this compound can vary depending on the geographical origin, distillation method (steam distillation or hydrodiffusion), and age of the oil.[4] Below are tables summarizing the quantitative data of the main chemical constituents identified in this compound through Gas Chromatography-Mass Spectrometry (GC-MS) analysis from various sources.
Table 1: Major Chemical Constituents of this compound
| Compound | Chemical Class | Percentage Range (%) | Reported Odor Descriptors |
| p-Cymene | Monoterpene | 14.09 | Woody, slightly pungent, citrus, earthy[4][5] |
| Cascarilladiene | Sesquiterpene | 5.83 | Woody, spicy |
| α-Thujene | Monoterpene | 5.21 | Woody, green, herbal, earthy[6][7][8] |
| Myrcene | Monoterpene | 4.64 | Herbaceous, balsamic, peppery, spicy |
| Linalool | Monoterpene Alcohol | 3.80 | Floral, woody, sweet |
| α-Pinene | Monoterpene | 3.70 | Piney, woody, fresh |
| γ-Muurolene | Sesquiterpene | 3.25 | Woody, spicy |
| β-Elemene | Sesquiterpene | 2.98 | Woody, spicy |
| Limonene | Monoterpene | 2.49 | Citrus, fresh, sweet |
| β-Caryophyllene | Sesquiterpene | 2.17 | Woody, spicy, peppery |
Data compiled from multiple sources.[1]
Table 2: Comparative Chemical Composition of this compound from Different Analyses
| Compound | Analysis 1 (%) | Analysis 2 (%) |
| α-Pinene | 14.75 | 3.70 |
| β-Pinene | 9.50 | - |
| p-Cymene | - | 14.09 |
| Cascarilladiene | - | 5.83 |
| α-Thujene | - | 5.21 |
| Myrcene | - | 4.64 |
| Linalool | - | 3.80 |
| γ-Muurolene | - | 3.25 |
| β-Elemene | - | 2.98 |
| Limonene | - | 2.49 |
| β-Caryophyllene | - | 2.17 |
Note: '-' indicates the compound was not reported as a major constituent in that specific analysis. Data from separate analytical reports.[1]
Experimental Protocols for Sensory Analysis
A comprehensive sensory analysis of this compound requires standardized methodologies to ensure reproducible and comparable results. The following protocols are adapted from established methods in the sensory evaluation of essential oils.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception. It allows for the identification of individual aroma-active compounds in a complex mixture.
Objective: To identify the specific volatile compounds that contribute to the characteristic aroma of this compound and to describe their individual odor qualities.
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS) and an olfactometry port.
-
Cascarilla essential oil sample.
-
Appropriate solvents for dilution (e.g., ethanol).
-
A panel of trained sensory assessors.
Methodology:
-
Sample Preparation: Prepare a dilution of the this compound in a suitable solvent.
-
GC-MS Analysis: Inject the sample into the GC-MS system. The effluent from the GC column is split between the MS detector and the olfactometry port.
-
Olfactometry Assessment: A trained assessor sniffs the effluent from the olfactometry port and records the perceived odor, its intensity, and the retention time.
-
Data Analysis: Correlate the sensory data from the olfactometry assessment with the chemical identification data from the MS detector. This allows for the assignment of specific odor descriptors to individual chemical compounds.
Quantitative Descriptive Analysis (QDA)
QDA is a sensory evaluation method used to identify and quantify the sensory attributes of a product. It relies on a trained panel of assessors to develop a consensus vocabulary and to rate the intensity of each attribute.
Objective: To develop a comprehensive sensory profile of this compound and to quantify the intensity of its key aroma attributes.
Materials:
-
This compound samples from different batches or suppliers.
-
Reference standards for specific aroma attributes (e.g., pure chemical compounds representing "spicy," "woody," etc.).
-
Odor-free sample containers.
-
A panel of 8-12 trained sensory assessors.
Methodology:
-
Panelist Training: Train the panelists to recognize and identify key aroma attributes in essential oils.
-
Lexicon Development: The panel collectively develops a list of descriptive terms for the aroma of this compound.
-
Reference Standardization: Provide the panel with reference standards to anchor the intensity scale for each attribute.
-
Sample Evaluation: Panelists individually evaluate the this compound samples and rate the intensity of each attribute on a linear scale (e.g., 0-100).
-
Data Analysis: Analyze the data statistically to generate a sensory profile (e.g., a spider plot) that visually represents the olfactory characteristics of the oil.
Olfactory Signaling Pathway
The perception of the aroma of this compound begins with the interaction of its volatile molecules with olfactory receptors in the nasal cavity. This initiates a signaling cascade that results in the transmission of a neural signal to the brain.
The key steps in the olfactory signal transduction pathway are:
-
Odorant Binding: Volatile molecules from the this compound bind to specific G-protein coupled receptors (GPCRs) on the cilia of olfactory sensory neurons.[9][10][11]
-
G-protein Activation: This binding activates the G-protein, Gαolf.
-
Second Messenger Production: The activated Gαolf stimulates adenylyl cyclase, which in turn converts ATP to cyclic AMP (cAMP).[12][13]
-
Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels, allowing an influx of sodium and calcium ions into the cell.[12][13]
-
Depolarization and Action Potential: The influx of positive ions depolarizes the neuron, generating an action potential that travels along the axon to the olfactory bulb in the brain.[12][13]
Conclusion
This technical guide provides a comprehensive overview of the olfactory characteristics of this compound for sensory analysis. By understanding the chemical composition and employing standardized sensory evaluation protocols, researchers and professionals can obtain reliable and detailed data on the aroma profile of this complex essential oil. The elucidation of the olfactory signaling pathway further enhances the understanding of how these volatile compounds are perceived. This information is crucial for quality control, new product development, and scientific research in the fields of fragrance, flavor, and pharmaceuticals.
References
- 1. scent.vn [scent.vn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. croton eluteria bark oil, 8007-06-5 [perflavory.com]
- 4. acs.org [acs.org]
- 5. mdpi.com [mdpi.com]
- 6. foreverest.net [foreverest.net]
- 7. alpha-thujene [flavscents.com]
- 8. foreverest.net [foreverest.net]
- 9. pnas.org [pnas.org]
- 10. Reactome | Olfactory Signaling Pathway [reactome.org]
- 11. Olfactory receptors: GPCRs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 12. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Cascarilla Oil Extraction and Yield Optimization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction of essential oil from Cascarilla bark (Croton eluteria). The document outlines various extraction methods, including hydrodistillation, steam distillation, solvent extraction, and supercritical CO2 extraction, with a focus on optimizing the oil yield.
Introduction
Cascarilla essential oil, derived from the bark of the Croton eluteria tree, is a valuable natural product with applications in the fragrance, flavor, and pharmaceutical industries.[1] The oil is known for its complex aromatic profile, often described as spicy, woody, and slightly sweet. The efficiency of the extraction process is crucial for maximizing the yield of this prized essential oil. This document details various extraction methodologies and strategies for yield optimization.
Extraction Methods: A Comparative Overview
The selection of an appropriate extraction method is critical as it influences both the yield and the chemical composition of the extracted essential oil. The primary methods employed for Cascarilla oil and other essential oils include hydrodistillation, steam distillation, solvent extraction, and supercritical CO2 (SC-CO2) extraction.
Hydrodistillation
Hydrodistillation is a traditional and widely used method for extracting essential oils from plant materials. It involves the direct contact of the plant material with boiling water.
General Observations:
-
A reported yield for this compound using hydrodistillation is approximately 0.1% after 3 hours of extraction.[2]
-
For other Croton species, such as Croton cajucara, hydrodistillation for 4 hours has yielded up to 0.97% essential oil from the leaves.[3]
Steam Distillation
Steam distillation is the most common method for extracting essential oils on an industrial scale. It involves passing steam through the plant material, which vaporizes the volatile compounds. This method is generally considered efficient and prevents the thermal degradation of some sensitive compounds that might occur with direct boiling.[1][4]
General Observations:
-
Optimization of steam distillation parameters is crucial for maximizing yield. Key parameters include particle size of the bark, steam flow rate, and extraction time.[5]
-
Studies on other aromatic barks, like cinnamon, have shown that optimizing parameters such as fragmentation degree (particle size), solid-liquid ratio, and distillation time can significantly increase the oil yield.[6]
Solvent Extraction
Solvent extraction utilizes organic solvents to dissolve the essential oil from the plant material. This method can be highly efficient and is suitable for plant materials with low oil content. However, it requires a subsequent step to remove the solvent from the final product.[4]
General Observations:
-
The choice of solvent is critical, with solvents like n-hexane and ethanol being commonly used.[7][8]
-
For Croton macrostachyus seeds, a maximum oil yield of 45.89% was achieved using n-hexane with optimized parameters.[9] It is important to note that this yield is from seeds, not bark, and from a different Croton species, so direct comparison is not possible, but it illustrates the potential for high yields with this method.
Supercritical CO2 (SC-CO2) Extraction
SC-CO2 extraction is a modern and "green" technology that uses carbon dioxide in its supercritical state as a solvent. This method is known for its high selectivity and the ability to extract compounds at low temperatures, thus preserving their bioactivity.[10]
General Observations:
-
SC-CO2 extraction often results in a higher yield and a more complete aromatic profile compared to traditional distillation methods.[11][12]
-
Key parameters influencing yield include pressure, temperature, CO2 flow rate, and the use of co-solvents.[13]
-
For other plant materials, SC-CO2 extraction has shown significantly higher yields compared to steam distillation. For example, in one study, the yield from SC-CO2 extraction ranged from 0.68% to 17.1%, while steam distillation yielded 0.25%.[11]
Quantitative Data Summary
The following tables summarize the quantitative data on this compound and related essential oil extractions, highlighting the impact of different methods and parameters on the yield.
Table 1: this compound Extraction Yield by Hydrodistillation
| Plant Material | Extraction Method | Extraction Time (hours) | Oil Yield (%) | Reference |
| Cascarilla Bark | Hydrodistillation | 3 | ~0.1 | [2] |
Table 2: Essential Oil Yield from other Croton Species (for comparison)
| Plant Species | Plant Part | Extraction Method | Extraction Time (hours) | Oil Yield (%) | Reference |
| Croton cajucara | Leaves | Hydrodistillation | 4 | 0.97 | [3] |
| Croton macrostachyus | Seeds | Solvent Extraction (n-hexane) | 5 | 45.89 | [9] |
| Croton species | Leaves | Water Vapor Drag | Not Specified | 0.2 - 3.0 | [14] |
Table 3: Influence of Extraction Parameters on Essential Oil Yield (General Observations from various plant materials)
| Parameter | Effect on Yield | General Trend |
| Particle Size | Smaller particle size generally increases yield by increasing the surface area for extraction.[9] | There is an optimal particle size beyond which further reduction may not significantly improve the yield.[7] |
| Extraction Time | Yield increases with time up to a certain point, after which it plateaus.[6] | Prolonged extraction can sometimes lead to the degradation of sensitive compounds.[4] |
| Temperature | Higher temperatures can increase the vapor pressure of essential oils, leading to higher yields in distillation methods.[15] | Excessive heat can cause thermal degradation of some components.[4] |
| Solid-to-Solvent Ratio | This ratio significantly affects the extraction efficiency in solvent and steam distillation methods.[9][16] | An optimal ratio needs to be determined for each specific plant material and extraction method. |
| Pressure (SC-CO2) | Higher pressure generally increases the density and solvating power of supercritical CO2, leading to higher yields.[12] | The effect of pressure can be dependent on the temperature. |
Experimental Protocols
The following are detailed, generalized protocols for the extraction of this compound. Researchers should optimize these parameters for their specific equipment and research goals.
Protocol for Hydrodistillation
-
Preparation of Plant Material:
-
Grind the dried Cascarilla bark to a desired particle size (e.g., 1-2 mm).
-
-
Apparatus Setup:
-
Set up a Clevenger-type apparatus for hydrodistillation.
-
-
Extraction:
-
Place a known weight of the ground bark (e.g., 100 g) into the distillation flask.
-
Add distilled water to the flask, ensuring the plant material is fully submerged (e.g., a solid-to-water ratio of 1:10 w/v).
-
Heat the flask to boiling and maintain a steady rate of distillation.
-
Collect the distillate, which will contain a layer of essential oil and a layer of hydrosol.
-
Continue the distillation for a set period (e.g., 3-4 hours).
-
-
Oil Separation:
-
Separate the essential oil from the aqueous layer using a separatory funnel.
-
Dry the collected oil over anhydrous sodium sulfate to remove any residual water.
-
-
Yield Calculation:
-
Weigh the final amount of oil and calculate the yield as a percentage of the initial weight of the bark.
-
Protocol for Steam Distillation
-
Preparation of Plant Material:
-
Grind the dried Cascarilla bark to a uniform particle size.
-
-
Apparatus Setup:
-
Set up a steam distillation apparatus, ensuring a tight seal on all connections.
-
-
Extraction:
-
Place the ground bark into the plant material chamber.
-
Generate steam in a separate flask and pass it through the plant material.
-
The steam carrying the volatile oil is then passed through a condenser.
-
Collect the condensate in a receiving vessel.
-
Maintain a consistent steam flow rate for the duration of the extraction (e.g., 3-5 hours).
-
-
Oil Separation and Yield Calculation:
-
Follow steps 4 and 5 from the Hydrodistillation protocol.
-
Protocol for Solvent Extraction
-
Preparation of Plant Material:
-
Grind the dried Cascarilla bark to a fine powder.
-
-
Extraction:
-
Place the powdered bark in a Soxhlet extractor or a flask for maceration.
-
Add a suitable solvent (e.g., n-hexane or ethanol) at a specific solid-to-solvent ratio (e.g., 1:10 w/v).
-
For Soxhlet extraction, heat the solvent to its boiling point and allow the extraction to proceed for a set number of cycles (e.g., 6-8 hours).
-
For maceration, stir the mixture at a controlled temperature for a specified duration (e.g., 24-48 hours).
-
-
Solvent Removal:
-
Filter the extract to remove the solid plant material.
-
Remove the solvent from the extract using a rotary evaporator under reduced pressure.
-
-
Yield Calculation:
-
Weigh the resulting oleoresin and calculate the yield.
-
Protocol for Supercritical CO2 Extraction
-
Preparation of Plant Material:
-
Grind the dried Cascarilla bark to a consistent particle size.
-
-
Apparatus Setup:
-
Set up a supercritical fluid extraction system.
-
-
Extraction:
-
Load the ground bark into the extraction vessel.
-
Pressurize and heat the system to the desired supercritical conditions for CO2 (e.g., Pressure: 100-300 bar, Temperature: 40-60 °C).
-
Pump supercritical CO2 through the extraction vessel at a constant flow rate.
-
The extract-laden CO2 is then passed into a separator where the pressure and/or temperature is reduced, causing the oil to precipitate out.
-
Continue the extraction for a predetermined time (e.g., 1-3 hours).
-
-
Oil Collection and Yield Calculation:
-
Collect the precipitated oil from the separator.
-
Weigh the collected oil and calculate the yield.
-
Yield Optimization Strategies
To maximize the yield of this compound, a systematic approach to optimizing extraction parameters is recommended. Response Surface Methodology (RSM) is a powerful statistical tool for this purpose.[16][17]
Key Steps in RSM-based Optimization:
-
Identify Key Variables: Determine the critical parameters that influence the extraction yield (e.g., particle size, extraction time, temperature, solvent-to-solid ratio).
-
Experimental Design: Use a statistical design of experiments, such as a Box-Behnken or Central Composite Design, to study the effects of these variables and their interactions.[3][16][18]
-
Model Fitting: Develop a mathematical model that describes the relationship between the variables and the oil yield.
-
Optimization: Use the model to predict the optimal conditions for maximizing the yield.
-
Validation: Perform experiments under the predicted optimal conditions to validate the model.
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for this compound extraction via hydrodistillation.
Caption: Workflow for Cascarilla oleoresin extraction using a solvent.
Caption: Workflow for this compound extraction using supercritical CO2.
Logical Relationship Diagram for Yield Optimization
References
- 1. bestengineeringtechnologies.com [bestengineeringtechnologies.com]
- 2. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 3. floram.org [floram.org]
- 4. scialert.net [scialert.net]
- 5. researchgate.net [researchgate.net]
- 6. atlantis-press.com [atlantis-press.com]
- 7. Optimization Methods for the Extraction of Vegetable Oils: A Review | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of supercritical fluid extraction of essential oils and fatty acids from flixweed (Descurainia Sophia L.) seed using response surface methodology and central composite design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of supercritical fluid extraction of essential oils and fatty acids from flixweed (Descurainia Sophia L.) seed using response surface methodology and central composite design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. etasr.com [etasr.com]
- 14. researchgate.net [researchgate.net]
- 15. Optimizing the extraction of essential oil yield from Pistacia lentiscus oleo-gum resin by superheated steam extraction using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. uef.fi [uef.fi]
- 18. redalyc.org [redalyc.org]
Application Notes and Protocols: A Comparative Analysis of Steam Distillation and Hydrodistillation for Cascarilla Oil Extraction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of two primary distillation techniques, steam distillation and hydrodistillation, for the extraction of essential oil from Cascarilla bark (Croton eluteria). This document outlines the theoretical basis of each method, presents available comparative data, and offers detailed experimental protocols to guide researchers in selecting the optimal extraction strategy for their specific needs, be it for analytical purposes, yield maximization, or preservation of specific aromatic compounds.
Introduction
Cascarilla bark essential oil is a valuable natural product utilized in the fragrance, flavor, and pharmaceutical industries for its unique spicy, woody, and slightly sweet aroma. The composition of the extracted oil, and consequently its bioactivity and aroma profile, can be significantly influenced by the extraction methodology. Steam distillation and hydrodistillation are the most common methods for extracting essential oils from plant materials. While both methods utilize steam to volatilize the desired compounds, they differ in the direct contact of the plant material with boiling water. This document aims to provide a comparative analysis of these two methods for the extraction of Cascarilla oil.
Comparative Data: Steam Distillation vs. Hydrodistillation
While direct comparative studies on the steam distillation and hydrodistillation of this compound are limited in publicly available literature, we can summarize the key characteristics and available data for each method.
Table 1: Comparison of Distillation Methods for this compound
| Parameter | Steam Distillation | Hydrodistillation ("Hidrodifusion") |
| Description | Steam is generated in a separate vessel and passed through the plant material. | Plant material is in direct contact with boiling water, or steam is introduced from the top and diffuses down.[1] |
| Oil Yield | Not explicitly stated for this compound. Generally, yields can be higher than hydrodistillation for some botanicals.[2] | Approximately 0.1% (1 kg of oil from 1 ton of bark).[1] |
| Extraction Time | Not specified for this compound. | Approximately 3 hours for a large-scale distillation.[1] |
| Heat Exposure | Can be gentler as the plant material is not submerged in boiling water. | Direct contact with boiling water may lead to hydrolysis of some compounds. |
| Equipment | Requires a separate steam generator and a distillation still.[3][4] | Can be performed in a simpler setup with a single vessel (still).[5] |
| Advantages | Prevents potential degradation of heat-sensitive compounds through hydrolysis.[6] | Simpler and more rapid technique.[2] |
| Disadvantages | More complex and potentially costly equipment setup. | Potential for hydrolysis of esters and other thermally labile compounds. |
Table 2: Chemical Composition of this compound
The chemical composition of this compound can vary depending on the geographical origin of the bark and the distillation method employed.[1] Below is a summary of major chemical constituents identified in this compound.
| Compound | Steam Distilled (%) | General (Method Not Specified) (%)[7] |
| p-Cymene | 14.09 | - |
| Cascarilladiene | 5.83 | - |
| α-Thujene | 5.21 | - |
| Myrcene | 4.64 | - |
| Linalool | 3.80 | - |
| α-Pinene | 3.70 | - |
| γ-Muurolene | 3.25 | - |
| β-Elemene | 2.98 | - |
| Limonene | 2.49 | - |
| β-Caryophyllene | 2.17 | 1.6 |
| δ-Cadinene | - | 36.3 |
| (Z)-β-Farnesene | - | 13.8 |
| Viridiflorol | - | 7.3 |
| α-Humulene | - | 1.15 |
| Germacrene D | - | 0.9 |
| β-Selinene | - | 2.4 |
| α-Selinene | - | 3.05 |
| γ-Cadinene | - | 0.68 |
| Spathulenol | - | 1.7 |
| β-Caryophyllene oxide | - | 1.65 |
Experimental Protocols
The following are generalized protocols for the laboratory-scale extraction of this compound. Researchers should optimize parameters such as particle size, distillation time, and steam flow rate based on their specific equipment and research objectives.
Protocol for Steam Distillation
Objective: To extract essential oil from Cascarilla bark using steam distillation.
Materials and Equipment:
-
Dried Cascarilla bark
-
Grinder or mill
-
Steam generator (boiling flask with heating mantle)
-
Distillation still with a plant material chamber
-
Condenser
-
Florentine flask or separatory funnel for oil separation
-
Distilled water
-
Heating mantle
-
Clamps and stands
-
Glassware (beakers, graduated cylinders)
Procedure:
-
Preparation of Plant Material: Grind the dried Cascarilla bark to a coarse powder. A consistent particle size is crucial for efficient steam penetration.
-
Apparatus Setup:
-
Assemble the steam distillation apparatus as shown in the workflow diagram.
-
Fill the steam generation flask with distilled water to about two-thirds of its capacity and add boiling chips.
-
Place the ground Cascarilla bark into the plant material chamber. Ensure the material is packed uniformly to avoid channeling of steam.
-
Connect the steam generator to the distillation still, the still to the condenser, and the condenser to the collection vessel (Florentine flask or separatory funnel).
-
Ensure all joints are properly sealed.
-
-
Distillation:
-
Begin heating the steam generation flask.
-
Allow the steam to pass through the Cascarilla bark. The steam will rupture the oil glands and volatilize the essential oil.
-
The mixture of steam and essential oil vapor will travel to the condenser.
-
Cool the condenser with a continuous flow of cold water.
-
The condensed liquid (hydrosol and essential oil) will be collected in the separatory funnel.
-
-
Oil Separation and Drying:
-
Continue the distillation for a predetermined time (e.g., 3-4 hours) or until no more oil is observed in the condensate.
-
Allow the collected liquid to stand and separate into two layers: the upper layer of essential oil and the lower layer of hydrosol.
-
Carefully separate the essential oil from the hydrosol using the separatory funnel.
-
Dry the collected essential oil using an anhydrous drying agent like sodium sulfate.
-
Weigh the final amount of oil to calculate the yield.
-
-
Analysis: Analyze the chemical composition of the extracted oil using Gas Chromatography-Mass Spectrometry (GC-MS).[8][9]
Protocol for Hydrodistillation
Objective: To extract essential oil from Cascarilla bark using hydrodistillation.
Materials and Equipment:
-
Dried Cascarilla bark
-
Grinder or mill
-
Distillation flask (still) with a heating mantle
-
Condenser
-
Florentine flask or separatory funnel
-
Distilled water
-
Heating mantle
-
Clamps and stands
-
Glassware
Procedure:
-
Preparation of Plant Material: Grind the dried Cascarilla bark to a coarse powder.
-
Apparatus Setup:
-
Assemble the hydrodistillation apparatus.
-
Place the ground Cascarilla bark into the distillation flask.
-
Add a sufficient amount of distilled water to the flask to fully immerse the plant material.[5]
-
Connect the flask to the condenser and the condenser to the collection vessel.
-
-
Distillation:
-
Heat the distillation flask using a heating mantle.
-
Bring the water to a boil. The steam generated in situ will pass through the plant material, carrying the volatile essential oil.
-
The vapor mixture will then be condensed and collected.
-
-
Oil Separation and Drying:
-
Follow the same procedure for oil separation and drying as described in the steam distillation protocol.
-
-
Analysis: Analyze the chemical composition of the extracted oil using GC-MS.[8][9]
Visualizations
Experimental Workflow
Caption: Workflow for this compound Extraction and Analysis.
Logical Relationship of Distillation Methods
Caption: Key Differences Between Distillation Methods.
Conclusion
The choice between steam distillation and hydrodistillation for the extraction of this compound will depend on the specific goals of the researcher. Hydrodistillation offers a simpler and potentially faster extraction, while steam distillation may be preferable for preserving thermally sensitive compounds that could be prone to hydrolysis. The provided protocols offer a starting point for the extraction of this compound, and further optimization is encouraged to maximize yield and obtain a desired chemical profile. The lack of direct comparative studies highlights an area for future research to definitively determine the optimal extraction method for this compound for various applications.
References
- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 2. earthyard.com.au [earthyard.com.au]
- 3. bestengineeringtechnologies.com [bestengineeringtechnologies.com]
- 4. engineering.iastate.edu [engineering.iastate.edu]
- 5. agritech.tnau.ac.in [agritech.tnau.ac.in]
- 6. ellementalpro.com [ellementalpro.com]
- 7. This compound [benchchem.com]
- 8. academics.su.edu.krd [academics.su.edu.krd]
- 9. scitepress.org [scitepress.org]
Application Notes and Protocols for Supercritical Fluid Extraction of Cascarilla Bark
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cascarilla bark (Croton eluteria) is a valuable botanical resource, traditionally used for its aromatic and medicinal properties. The bark is rich in essential oils, bitter compounds such as cascarillin, resins, and tannins.[1] Supercritical fluid extraction (SFE) with carbon dioxide (CO₂) presents a green and highly efficient alternative to traditional methods like steam distillation for obtaining high-quality extracts from Cascarilla bark.[2][3] SFE offers numerous advantages, including the absence of organic solvent residues, mild operating temperatures that prevent the degradation of thermolabile compounds, and the ability to selectively fractionate components by modulating pressure and temperature.[2][4]
These application notes provide a comprehensive overview and a detailed protocol for the supercritical fluid extraction of bioactive compounds from Cascarilla bark. While specific experimental data for SFE of Cascarilla bark is limited in published literature, this document extrapolates from established protocols for other aromatic barks and essential oil-bearing plant materials to provide a robust starting point for research and development.
Key Bioactive Compounds in Cascarilla Bark
The primary targets for extraction from Cascarilla bark include:
-
Volatile Oils (1.5-3%): Responsible for the characteristic spicy and woody aroma.[1]
-
Cascarillin A: A bitter compound contributing to its tonic properties.[1]
-
Neoclerodane Diterpenoids (Cascarillins): A class of bioactive compounds.[1]
-
Resins and Tannins: Contributing to the overall composition and potential therapeutic effects.[1]
Supercritical Fluid Extraction Parameters for Aromatic Barks
The following table summarizes typical SFE parameters used for extracting bioactive compounds from various aromatic barks, which can serve as a basis for developing a specific protocol for Cascarilla bark.
| Plant Material | Target Compounds | Pressure (bar) | Temperature (°C) | Co-solvent | Yield | Reference |
| Eucalyptus globulus bark | Triterpenoids | 100-220 | 40 | 0-8% Ethanol | ~1.8% | [5][6][7] |
| Spruce bark | Phenolic Compounds | 100 | 40 | Ethanol | 30.46% | |
| Cinnamon bark | Essential Oils | 160-240 | 30-70 | Not specified | up to 8% | |
| Flixweed seed | Essential Oils | 355 | 65 | 150 µL Methanol | 0.68-17.1% | [8][9] |
| Lavandula hybrida | Essential Oils | ~110 | ~49 | None | ~4.7% | [10] |
Experimental Protocol: Supercritical Fluid Extraction of Cascarilla Bark
This protocol provides a detailed methodology for the extraction of essential oils and other bioactive compounds from Cascarilla bark using supercritical CO₂.
1. Materials and Equipment
-
Dried Cascarilla bark (Croton eluteria)
-
Grinder or mill
-
Sieve (e.g., 500 µm)
-
Supercritical Fluid Extractor (SFE) system with an extraction vessel, pumps, temperature and pressure controllers, and a collection vessel/separator.
-
High-purity CO₂ (99.9% or higher)
-
Co-solvent (e.g., food-grade ethanol), if required
-
Analytical balance
-
Glass vials for sample collection
2. Sample Preparation
-
Ensure the Cascarilla bark is thoroughly dried to a low moisture content (<10%) to improve extraction efficiency.
-
Grind the dried bark to a uniform particle size, for instance, to pass through a 500 µm sieve. This increases the surface area for contact with the supercritical fluid.
-
Accurately weigh the ground bark and record the mass.
3. SFE System Preparation and Operation
-
Load the ground Cascarilla bark into the extraction vessel of the SFE system. To prevent channeling and ensure uniform flow, the material can be mixed with inert glass beads.
-
Seal the extraction vessel and pre-heat the system to the desired extraction temperature (e.g., 40-60°C).
-
Pressurize the system with CO₂ to the desired extraction pressure (e.g., 100-250 bar).
-
If using a co-solvent, introduce it into the CO₂ stream at the desired concentration (e.g., 2-10%).
-
Initiate the CO₂ flow through the extraction vessel. The extraction can be performed in two modes:
-
Static Extraction: The vessel is pressurized and allowed to equilibrate for a set period (e.g., 15-30 minutes) to allow the supercritical CO₂ to dissolve the target compounds.
-
Dynamic Extraction: Supercritical CO₂ continuously flows through the vessel for a defined period (e.g., 60-120 minutes), carrying the extracted compounds to the separator. A combination of static and dynamic steps can also be employed.[10]
-
-
In the separator, the pressure and/or temperature are reduced, causing the CO₂ to return to a gaseous state and the extracted compounds to precipitate and be collected.
-
After the extraction is complete, carefully depressurize the system.
-
Collect the extract from the separator into a pre-weighed vial.
-
Calculate the extraction yield as follows: Yield (%) = (mass of extract / mass of dry bark) x 100
4. Post-Extraction Analysis The composition of the obtained extract can be analyzed using various chromatographic techniques, such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): For the identification and quantification of volatile and semi-volatile compounds like those found in the essential oil fraction.
-
High-Performance Liquid Chromatography (HPLC): For the analysis of less volatile and more polar compounds such as certain diterpenoids and phenolic compounds.
Visualizations
References
- 1. adlerrealtybahamas.com [adlerrealtybahamas.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Essential oil - Wikipedia [en.wikipedia.org]
- 4. Kinetics of Supercritical CO2 Extraction from Burrito (Aloysia polystachya) Leaves and Sucupira-Preta (Bowdichia virgilioides) Seeds [mdpi.com]
- 5. Supercritical fluid extraction of Eucalyptus globulus bark-A promising approach for triterpenoid production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of supercritical fluid extraction of essential oils and fatty acids from flixweed (Descurainia Sophia L.) seed using response surface methodology and central composite design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of supercritical fluid extraction of essential oils and fatty acids from flixweed (Descurainia Sophia L.) seed using response surface methodology and central composite design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The optimization of essential oils supercritical CO2 extraction from Lavandula hybrida through static-dynamic steps procedure and semi-continuous technique using response surface method - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Cascarilla (Croton eluteria) Essential Oil
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cascarilla essential oil is derived from the bark of the Croton eluteria Bennett tree, a member of the Euphorbiaceae family native to the Caribbean, particularly the Bahama Islands.[1][2] The oil is known for its distinctive spicy, woody, and slightly peppery aroma and is utilized in the food and beverage industry as a flavoring agent, notably in the production of Campari and Vermouth liquors.[2] It also finds application in the fragrance industry for high-class perfumes and colognes.[2] The complex chemical profile of Cascarilla oil necessitates robust analytical techniques for quality control, authentication, and the identification of its bioactive constituents.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted analytical method for the qualitative and quantitative analysis of volatile and semi-volatile compounds in complex mixtures like essential oils.[3][4] This technique combines the superior separation capabilities of gas chromatography with the precise detection and identification power of mass spectrometry.[4] This application note provides a detailed protocol for the GC-MS analysis of Cascarilla essential oil, presents its typical chemical composition, and illustrates the experimental workflow.
Chemical Composition of this compound
The chemical composition of this compound is complex, often described as having a gas chromatograph profile with numerous peaks.[5] The profile can vary based on factors such as the geographical origin, distillation method, and age of the oil.[5] The major constituents are typically terpenes and terpenoids.[6] A summary of representative compounds identified through GC-MS analysis is presented in Table 1.
Table 1: Representative Chemical Composition of Cascarilla Essential Oil
| Compound | Class | Relative Percentage (%) |
| para-Cymene | Monoterpene Hydrocarbon | 14.09 |
| Cascarilladiene | Sesquiterpenoid | 5.83 |
| α-Thujene | Monoterpene Hydrocarbon | 5.21 |
| Myrcene | Monoterpene Hydrocarbon | 4.64 |
| Linalool | Terpenoid Alcohol | 3.80 |
| α-Pinene | Monoterpene Hydrocarbon | 3.70 |
| γ-Muurolene | Sesquiterpene Hydrocarbon | 3.25 |
| β-Elemene | Sesquiterpene Hydrocarbon | 2.98 |
| Limonene | Monoterpene Hydrocarbon | 2.49 |
| β-Caryophyllene | Sesquiterpene Hydrocarbon | 2.17 |
Note: Other analyses have reported δ-cadinene (36.3%), (Z)-β-farnesene (13.8%), and viridiflorol (7.3%) as significant components, highlighting the natural variability of the oil.[7] Other identified compounds include eugenol and cascarillic acid.[1]
Experimental Protocol: GC-MS Analysis
This protocol outlines a standard method for the analysis of Cascarilla essential oil using GC-MS, adapted from established procedures for essential oil analysis.[8][9]
1. Sample Preparation
-
Pipette 1.0 mL of a suitable solvent (e.g., methanol or ethanol) into a 2.0 mL autosampler vial.[8]
-
Add 1.0 µL of Cascarilla essential oil to the solvent in the vial.[8]
-
Cap the vial and vortex thoroughly for 30 seconds to ensure a homogenous solution.
2. Instrumentation
-
A gas chromatograph system, such as an Agilent 6890 series, coupled with a mass selective detector (MSD) is recommended.[8]
3. GC-MS Parameters
-
The following parameters (Table 2) are recommended for achieving good separation and identification of the constituents.
Table 2: Recommended GC-MS Operating Conditions
| Parameter | Value |
| Gas Chromatograph (GC) | |
| Capillary Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[8] |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min.[9] |
| Oven Temperature Program | Initial temperature 60°C, ramp at 3°C/min to 240°C, hold for 10 minutes.[8][9] |
| Injector Temperature | 250°C.[9] |
| Injection Mode | Split (Split ratio 1:25).[8] |
| Injection Volume | 1.0 µL.[8] |
| Mass Spectrometer (MS) | |
| Ion Source Temperature | 280°C.[9] |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Mass Scan Range | 40-550 amu. |
| Solvent Delay | 2 minutes.[8] |
4. Data Acquisition and Analysis
-
Acquire the total ion chromatogram (TIC) for the sample run.
-
Identify individual constituents by comparing their mass spectra with reference spectra in a comprehensive mass spectral library, such as the NIST (National Institute of Standards and Technology) library.[10]
-
Confirm compound identifications by comparing their calculated Linear Retention Indices (RI) with published values for the same stationary phase.[10]
-
Quantify the relative percentage of each component by integrating the peak area in the TIC and applying area normalization.
Visualization of Experimental Workflow
The logical flow of the GC-MS analysis, from sample handling to final data interpretation, is illustrated in the following diagram.
Caption: Workflow for the GC-MS analysis of Cascarilla essential oil.
Conclusion
The GC-MS method detailed in this application note provides a reliable and reproducible framework for the comprehensive chemical analysis of Cascarilla essential oil. This protocol enables researchers and quality control professionals to effectively identify and quantify the volatile constituents, ensuring the oil's authenticity, purity, and consistency.[4] The data generated is crucial for understanding the oil's aromatic properties, potential therapeutic effects, and for ensuring its suitability for applications in the flavor, fragrance, and pharmaceutical industries.
References
- 1. Cascarilla [drugfuture.com]
- 2. fraterworks.com [fraterworks.com]
- 3. areme.co.jp [areme.co.jp]
- 4. An Easy-To-Understand Guide To GCMS Testing For Essential Oils [newdirectionsaromatics.com]
- 5. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 6. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 7. benchchem.com [benchchem.com]
- 8. scitepress.org [scitepress.org]
- 9. florajournal.com [florajournal.com]
- 10. agilent.com [agilent.com]
Application Notes and Protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis of Cascarilla Oil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cascarilla oil, extracted from the bark of the Croton eluteria tree, is a valuable essential oil used in the fragrance, flavor, and pharmaceutical industries. Its complex chemical composition, rich in terpenes and terpenoids, contributes to its characteristic aroma and potential therapeutic properties. While Gas Chromatography-Mass Spectrometry (GC-MS) is commonly employed for the analysis of volatile components in essential oils, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful complementary technique. NMR provides detailed structural information and can be utilized for both qualitative and quantitative analysis of the oil's constituents without the need for extensive chromatographic separation.
This document provides a detailed protocol for the analysis of this compound using ¹H and ¹³C NMR spectroscopy. As there is a lack of publicly available, experimentally derived NMR spectra specifically for this compound, this guide presents an expected analytical outcome based on the well-documented chemical composition of the oil and established NMR data for its major components.
Chemical Composition of this compound
The composition of this compound can vary depending on the geographical origin and extraction method. However, literature reports, primarily from GC-MS studies, have identified several key constituents. A summary of these components is presented in Table 1.
Table 1: Major Chemical Constituents of this compound
| Compound | Class | Reported Percentage (%) |
| p-Cymene | Monoterpene | 14.09 |
| Cascarilladiene | Sesquiterpene | 5.83 |
| α-Thujene | Monoterpene | 5.21 |
| Myrcene | Monoterpene | 4.64 |
| Linalool | Monoterpenoid | 3.80 |
| α-Pinene | Monoterpene | 3.70 |
| γ-Muurolene | Sesquiterpene | 3.25 |
| β-Elemene | Sesquiterpene | 2.98 |
| Limonene | Monoterpene | 2.49 |
| β-Caryophyllene | Sesquiterpene | 2.17 |
Note: Percentages are based on a sample analysis and may vary.
Predicted NMR Spectral Data
Based on the major components identified in this compound, the expected ¹H and ¹³C NMR chemical shifts are summarized in Table 2. These values are derived from spectral databases and literature precedents for the individual compounds. The actual spectrum of the oil will be a superposition of the signals from all its constituents, with the intensity of the signals corresponding to their relative abundance.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Major Constituents of this compound
| Compound | Key ¹H Chemical Shifts (δ, ppm) | Key ¹³C Chemical Shifts (δ, ppm) |
| p-Cymene | 7.11 (d), 7.09 (d), 2.86 (sept), 2.30 (s), 1.22 (d) | 146.1, 134.9, 129.2, 126.5, 33.8, 24.2, 21.1 |
| Limonene | 5.40 (m), 4.70 (m), 1.73 (s), 1.64 (s) | 150.3, 133.7, 120.8, 108.5, 41.2, 30.8, 30.6, 28.0, 23.5, 20.8 |
| Myrcene | 6.38 (dd), 5.20-4.90 (m), 1.65 (s), 1.58 (s) | 145.9, 139.3, 131.5, 115.6, 112.9, 31.6, 26.8, 25.7, 17.7 |
| Linalool | 5.92 (dd), 5.22 (dd), 5.05 (dd), 1.68 (s), 1.60 (s), 1.28 (s) | 145.2, 124.4, 111.7, 73.5, 42.2, 27.9, 25.7, 22.8, 17.7 |
| β-Caryophyllene | 4.97 (s), 4.85 (s), 1.60 (s), 0.98 (s) | 153.8, 139.9, 124.4, 112.8, 53.0, 48.6, 39.9, 39.3, 34.1, 30.1, 29.9, 28.4, 22.3, 16.9 |
| β-Elemene | 5.80 (dd), 4.90-4.60 (m), 1.70 (s), 1.03 (s) | 150.2, 147.9, 112.4, 110.2, 47.7, 39.8, 39.1, 33.5, 27.2, 24.9, 21.6, 16.4 |
| γ-Muurolene | 5.45 (br s), 4.70 (s), 4.68 (s), 0.95 (d), 0.75 (d) | 149.5, 134.5, 122.0, 106.5, 48.5, 44.0, 41.5, 36.0, 31.0, 27.5, 25.0, 21.0, 20.5, 16.0 |
Note: Chemical shifts are typically reported for CDCl₃ solutions and may vary slightly depending on the solvent and experimental conditions. The table lists some of the most characteristic signals.
Experimental Protocols
The following protocols provide a general framework for the NMR analysis of this compound. Researchers should optimize these parameters based on the specific instrument and research objectives.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound directly into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for essential oils due to its excellent dissolving power for nonpolar compounds.
-
Internal Standard (for Quantitative Analysis): For quantitative NMR (qNMR), add a precisely weighed amount of an internal standard. The internal standard should be a compound with a simple spectrum that does not overlap with the analyte signals and is chemically inert towards the sample. Common internal standards for qNMR of essential oils include 1,3,5-trimethoxybenzene (TMB) or maleic anhydride.
-
Homogenization: Gently swirl or vortex the vial to ensure the oil and internal standard (if used) are completely dissolved.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. To avoid signal distortion from solid impurities, it is recommended to filter the solution through a small plug of cotton or glass wool placed in the pipette.[1][2]
-
Labeling: Clearly label the NMR tube with the sample identification.
¹H NMR Spectroscopy Protocol
-
Instrument Setup:
-
Tune and match the probe for the ¹H frequency.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution and line shape.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.
-
Pulse Width: Calibrate a 90° pulse. For quantitative analysis, a 30° or 45° flip angle is often used to ensure full relaxation between scans.
-
Spectral Width: A spectral width of approximately 12-15 ppm is usually adequate to cover the signals of essential oil components.
-
Acquisition Time (AQ): Set to at least 3-4 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): For qualitative analysis, a D1 of 1-2 seconds is common. For quantitative analysis, D1 should be at least 5 times the longest T₁ relaxation time of the protons of interest to ensure full relaxation and accurate integration. A D1 of 10-30 seconds is often used.
-
Number of Scans (NS): For a moderately concentrated sample, 8 to 16 scans are typically sufficient.
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the spectrum manually.
-
Apply a baseline correction.
-
Integrate the signals of interest.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard (e.g., TMS at 0 ppm).
-
¹³C NMR Spectroscopy Protocol
-
Instrument Setup:
-
Tune and match the probe for the ¹³C frequency.
-
Maintain the lock and shim from the ¹H experiment.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is commonly used.
-
Pulse Width: Calibrate a 90° pulse. A 30° or 45° flip angle is often used.
-
Spectral Width: A spectral width of approximately 200-220 ppm is standard for most organic compounds.
-
Acquisition Time (AQ): Set to 1-2 seconds.
-
Relaxation Delay (D1): A D1 of 2-5 seconds is typical for qualitative ¹³C NMR. For quantitative analysis, a much longer relaxation delay (e.g., > 30 s) and the use of a relaxation agent may be necessary due to the long T₁ values of quaternary carbons.
-
Number of Scans (NS): A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum.
-
Apply a baseline correction.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Visualizations
Experimental Workflow
The following diagram illustrates a comprehensive workflow for the analysis of this compound, integrating both GC-MS and NMR techniques for a thorough characterization.
Caption: Comprehensive workflow for this compound analysis.
Chemical Composition Overview
This diagram illustrates the logical relationship between the major chemical classes present in this compound.
Caption: Major chemical classes in this compound.
Conclusion
References
Application Notes & Protocols: In Vitro Antimicrobial Activity of Cascarilla Oil Against Pathogenic Bacteria
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cascarilla (Croton eluteria) bark oil is an essential oil traditionally used for its aromatic properties in fragrances and as a flavoring agent.[1][2] The complex chemical profile of Cascarilla oil, rich in various terpenes and aromatic compounds, suggests potential therapeutic properties, including antimicrobial activity.[3] Major constituents found in this compound include p-Cymene, linalool, α-pinene, limonene, and β-caryophyllene, compounds that have been individually recognized for their antimicrobial effects against a range of pathogens.[4] These findings provide a strong rationale for investigating the efficacy of this compound as a potential natural antimicrobial agent against pathogenic bacteria.
These application notes provide detailed protocols for determining the in vitro antimicrobial activity of this compound using standardized methods, including broth microdilution for determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), and the agar well diffusion method for initial screening.
Data Presentation: Antimicrobial Activity of this compound
The following tables present hypothetical data for the antimicrobial activity of this compound against common pathogenic bacteria. These values are for illustrative purposes to guide researchers in data presentation.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound
| Bacterial Strain | Gram Stain | MIC (μg/mL) | MBC (μg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 128 | 256 |
| Escherichia coli (ATCC 25922) | Gram-negative | 256 | 512 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 512 | >512 |
| Enterococcus faecalis (ATCC 29212) | Gram-positive | 128 | 256 |
| Salmonella Typhimurium (ATCC 14028) | Gram-negative | 256 | 512 |
Table 2: Zone of Inhibition for this compound (Agar Well Diffusion Method)
| Bacterial Strain | Gram Stain | Zone of Inhibition (mm) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 18 |
| Escherichia coli (ATCC 25922) | Gram-negative | 14 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 10 |
| Enterococcus faecalis (ATCC 29212) | Gram-positive | 17 |
| Salmonella Typhimurium (ATCC 14028) | Gram-negative | 15 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol details the broth microdilution method for determining the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
Cascarilla essential oil
-
96-well microtiter plates (sterile)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial cultures (e.g., S. aureus, E. coli)
-
Dimethyl sulfoxide (DMSO) or Tween 80 (for oil solubilization)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator (35-37°C)
-
Positive control (e.g., Gentamicin)
-
Negative control (sterile broth)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound (e.g., 10,240 µg/mL) in CAMHB containing a non-inhibitory concentration of a solubilizing agent (e.g., ≤1% DMSO or 0.5% Tween 80). Vortex vigorously to ensure emulsification.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours old), select several colonies of the test bacterium.
-
Suspend the colonies in sterile saline or CAMHB.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL. The final concentration in the wells after adding the oil solution will be approximately 5 x 10⁵ CFU/mL.
-
-
Microtiter Plate Setup:
-
Add 100 µL of sterile CAMHB to wells in columns 2 through 12.
-
Add 200 µL of the this compound stock solution to the wells in column 1.
-
Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix well by pipetting up and down. Continue this serial dilution across the plate to column 10. Discard 100 µL from column 10.
-
Column 11 will serve as the growth control (no oil), and column 12 will be the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells in columns 1 through 11. This brings the total volume in each well to 200 µL.
-
Add 100 µL of sterile CAMHB to the wells in column 12.
-
-
Incubation:
-
Seal the plate with a sterile lid or adhesive film.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound in which there is no visible bacterial growth (i.e., the first clear well).
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is a continuation of the MIC assay and determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Materials:
-
Microtiter plate from the completed MIC assay
-
Tryptic Soy Agar (TSA) plates or other suitable non-selective agar
-
Sterile pipette tips or a multi-channel pipette
-
Incubator (35-37°C)
Procedure:
-
Subculturing from MIC Wells:
-
From each well that showed no visible growth in the MIC assay (the MIC well and all wells with higher concentrations), take a 10 µL aliquot.
-
Spot-plate the aliquot onto a sterile TSA plate.
-
Also, plate an aliquot from the growth control well (column 11) to ensure the viability of the inoculum.
-
-
Incubation:
-
Incubate the TSA plates at 37°C for 18-24 hours.
-
-
Determination of MBC:
-
After incubation, count the number of colonies on each spot.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count. This is typically observed as the lowest concentration spot with no bacterial growth.
-
Protocol 3: Agar Well Diffusion Assay
This method is used for initial screening of the antimicrobial activity of an essential oil.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial cultures and 0.5 McFarland standard
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip (6-8 mm diameter)
-
This compound (neat or in a suitable solvent)
-
Positive control (antibiotic disc)
-
Negative control (solvent used for oil)
Procedure:
-
Inoculation of Agar Plates:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.
-
Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.
-
-
Preparation of Wells:
-
Allow the plate to dry for 5-10 minutes.
-
Aseptically punch wells (6-8 mm in diameter) into the agar.
-
-
Application of Oil and Controls:
-
Add a fixed volume (e.g., 50-100 µL) of this compound into a designated well.
-
Add the same volume of the negative control (solvent) into another well.
-
Place a positive control antibiotic disc on the agar surface.
-
-
Incubation:
-
Allow the plates to stand at room temperature for 1-2 hours to permit diffusion of the oil.
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
-
Measurement:
-
Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters (mm).
-
Visualized Workflow
Caption: Workflow for MIC and MBC Determination.
Signaling Pathways and Logical Relationships
While specific signaling pathways for this compound's antimicrobial action are not yet elucidated, the general mechanism for many essential oils involves disruption of the bacterial cell membrane. The lipophilic nature of terpene constituents allows them to partition into the lipid bilayer of bacterial cell membranes, increasing permeability and leading to the leakage of vital intracellular components, disruption of proton motive force, and ultimately, cell death.
Caption: Postulated Mechanism of Action for this compound.
References
Application Notes and Protocols: Investigating the Anti-inflammatory Properties of Cascarilla Oil in Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cascarilla (Croton eluteria), a plant native to the Caribbean, produces an essential oil that has been traditionally used for various medicinal purposes.[1][2] Modern scientific inquiry has begun to explore its pharmacological properties, including its potential as an anti-inflammatory agent. The bark of Croton eluteria contains a variety of compounds, such as volatile oils, cascarillins, lignins, tannins, and various terpenes, which may contribute to its biological activity.[1][2] These application notes provide a detailed overview of the methodologies used to evaluate the anti-inflammatory effects of Cascarilla oil in vitro, focusing on its known mechanisms and providing protocols for key cell-based assays.
Primary Mechanism of Action: NF-κB Inhibition Research has identified specific compounds within Cascarilla that are responsible for its anti-inflammatory effects. A prenylbisabolane isolated from the bark of Croton eluteria has been shown to selectively inhibit the induction of Nuclear Factor-kappa B (NF-κB) by Tumor Necrosis Factor-alpha (TNF-α) in T cells.[3] The NF-κB signaling pathway is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[[“]][5] Inhibition of this pathway is a key target for anti-inflammatory drug development.
References
- 1. luminescents.net [luminescents.net]
- 2. tropical.theferns.info [tropical.theferns.info]
- 3. A prenylbisabolane with NF-kappaB inhibiting properties from Cascarilla (Croton eluteria) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
Application of Cascarilla Oil in Topical Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cascarilla oil, derived from the bark of the Croton eluteria tree, is an essential oil with a rich history of use in traditional medicine and perfumery.[1][2] Its characteristic spicy and woody aroma is attributed to a complex mixture of volatile compounds.[1] Emerging research has highlighted its potential for broader applications in dermatology and topical drug delivery due to its inherent biological activities, including anti-inflammatory and antimicrobial properties. This document provides detailed application notes and experimental protocols for researchers interested in exploring the use of this compound in topical formulations.
Physicochemical Properties and Composition of this compound
A thorough understanding of the physicochemical properties and chemical composition of this compound is fundamental for formulation development.
Physical Properties
The physical properties of this compound can influence the stability and sensory characteristics of a topical formulation.
| Property | Value | Reference |
| Appearance | Pale yellow to amber liquid | [1][2] |
| Odor | Spicy, woody, with peppery and sweet notes | [1][2] |
| Specific Gravity (20°C) | 0.8976 | [3] |
| Refractive Index (20°C) | 1.484 | [3] |
| Solubility | Soluble in alcohol and fixed oils; insoluble in water | [4] |
Chemical Composition (GC-MS Analysis)
The therapeutic effects of this compound are attributed to its complex mixture of chemical constituents, primarily terpenes. The following table summarizes the major components identified through Gas Chromatography-Mass Spectrometry (GC-MS).
| Constituent | Class | Percentage (%) |
| α-Pinene | Monoterpene | 14.75 |
| β-Pinene | Monoterpene | 9.5 |
| Myrcene | Monoterpene | 4.65 |
| p-Cymene | Monoterpene | 2.45 |
| Linalool | Monoterpene Alcohol | 3.8 |
| α-Thujene | Monoterpene | 0.58 |
| Sabinene | Monoterpene | 0.6 |
| Camphene | Monoterpene | 4.5 |
| α-Phellandrene | Monoterpene | 0.09 |
| α-Terpinene | Monoterpene | 0.16 |
| Cascarilladiene | Sesquiterpene | 5.83 |
| γ-Muurolene | Sesquiterpene | 3.25 |
| β-Elemene | Sesquiterpene | 2.98 |
| β-Caryophyllene | Sesquiterpene | 2.17 |
| Limonene | Monoterpene | 2.49 |
(Data compiled from available literature; percentages may vary based on the source and distillation method of the oil)[3]
Applications in Topical Drug Delivery
This compound presents several potential applications in topical drug delivery systems, primarily as a penetration enhancer, an anti-inflammatory agent, and an antimicrobial agent.
Skin Penetration Enhancement
The high concentration of terpenes in this compound suggests its potential as a natural penetration enhancer. Terpenes can facilitate the transport of active pharmaceutical ingredients (APIs) across the stratum corneum, the primary barrier of the skin.
Mechanism of Action: Terpenes are believed to enhance skin penetration through one or more of the following mechanisms:
-
Disruption of Stratum Corneum Lipids: Terpenes can insert themselves into the lipid bilayers of the stratum corneum, disrupting their highly ordered structure and increasing their fluidity. This allows for easier diffusion of drug molecules.
-
Interaction with Intracellular Proteins: Some terpenes may interact with the keratin in corneocytes, leading to conformational changes that open up pathways for drug permeation.
-
Increased Drug Partitioning: Terpenes can alter the solubility of a drug within the stratum corneum, thereby increasing its partitioning from the formulation into the skin.
Anti-Inflammatory Activity
Several species of the Croton genus have demonstrated anti-inflammatory properties.[5] The presence of compounds like β-caryophyllene in this compound suggests its potential to mitigate inflammatory skin conditions. This can be particularly beneficial in formulations for conditions such as dermatitis, eczema, and acne.
Potential Signaling Pathway Modulation: While direct studies on this compound are limited, essential oils and their constituents are known to modulate key inflammatory signaling pathways in skin cells, such as keratinocytes. These pathways include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the production of pro-inflammatory cytokines and mediators.
Antimicrobial Activity
Essential oils are well-documented for their antimicrobial properties. This compound may be effective against skin pathogens like Staphylococcus aureus and Propionibacterium acnes, which are implicated in conditions such as atopic dermatitis and acne vulgaris, respectively. While specific data for Croton eluteria is limited, other Croton species have shown efficacy against these bacteria.[6][7][8][9]
Experimental Protocols
The following protocols provide a framework for evaluating the efficacy of this compound in topical formulations.
Protocol for Preparation of a Topical Cream with this compound
This protocol describes the preparation of a basic oil-in-water (o/w) cream.
Materials:
-
Oil Phase:
-
Cetyl alcohol
-
Stearic acid
-
This compound
-
Liquid paraffin
-
-
Aqueous Phase:
-
Glycerin
-
Triethanolamine
-
Methylparaben (preservative)
-
Purified water
-
-
Equipment:
-
Beakers
-
Water bath
-
Homogenizer or high-shear mixer
-
Weighing balance
-
pH meter
-
Procedure:
-
Preparation of the Oil Phase:
-
In a beaker, combine cetyl alcohol, stearic acid, and liquid paraffin.
-
Heat the mixture in a water bath to 70-75°C until all components are melted and uniform.
-
Add the desired concentration of this compound to the melted oil phase and maintain the temperature.
-
-
Preparation of the Aqueous Phase:
-
In a separate beaker, dissolve methylparaben in purified water with gentle heating.
-
Add glycerin and triethanolamine to the aqueous phase and heat to 70-75°C.
-
-
Emulsification:
-
Slowly add the aqueous phase to the oil phase while continuously stirring with a homogenizer.
-
Continue homogenization for 10-15 minutes until a uniform emulsion is formed.
-
-
Cooling and Finalization:
-
Remove the emulsion from the heat and continue to stir gently until it cools to room temperature.
-
Measure the pH of the cream and adjust if necessary to a skin-compatible range (typically 4.5-6.0).
-
Store the final cream in an airtight container.
-
Protocol for In-Vitro Release Testing (IVRT) using Franz Diffusion Cells
This protocol is for assessing the release of an API from a topical formulation containing this compound.
Materials and Equipment:
-
Franz diffusion cells
-
Water bath with circulator
-
Magnetic stirrer
-
Synthetic membrane (e.g., Strat-M®) or excised animal/human skin
-
Receptor medium (e.g., phosphate-buffered saline with a solubilizing agent if needed)
-
Topical formulation containing this compound and the API
-
High-performance liquid chromatography (HPLC) system for API quantification
Procedure:
-
Cell Preparation: Thoroughly clean and dry all parts of the Franz diffusion cells.
-
Membrane Preparation: If using biological skin, carefully excise and mount it. For synthetic membranes, use as per the manufacturer's instructions.
-
Assembly: Mount the membrane between the donor and receptor chambers of the Franz cell, ensuring no air bubbles are trapped.
-
Receptor Chamber: Fill the receptor chamber with pre-warmed (32°C) and degassed receptor medium. Place a magnetic stir bar in the chamber.
-
Formulation Application: Accurately weigh and apply a finite dose of the topical formulation to the surface of the membrane in the donor chamber.
-
Experiment Initiation: Place the assembled cells in the water bath maintained at 32°C and start the magnetic stirrer.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw an aliquot of the receptor medium from the sampling arm and immediately replace it with an equal volume of fresh, pre-warmed medium.
-
Sample Analysis: Analyze the withdrawn samples for the concentration of the API using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of API permeated per unit area over time and determine the steady-state flux (Jss).
Protocol for Evaluating Topical Anti-Inflammatory Activity (Croton Oil-Induced Ear Edema Model)
This in vivo protocol assesses the ability of a topical formulation with this compound to reduce inflammation.
Materials and Equipment:
-
Mice (e.g., Swiss or BALB/c)
-
Croton oil solution (in a suitable vehicle like acetone)
-
Topical formulation with this compound
-
Positive control (e.g., a commercial anti-inflammatory cream like diclofenac gel)
-
Micrometer or calipers
-
Anesthetic
Procedure:
-
Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week.
-
Grouping: Divide the animals into groups (n=6-8 per group):
-
Group 1: Negative control (vehicle only)
-
Group 2: Positive control (diclofenac gel)
-
Group 3: Test formulation (with this compound)
-
-
Baseline Measurement: Measure the initial thickness of the right ear of each mouse using a micrometer.
-
Treatment Application: Apply the respective test and control formulations to both the inner and outer surfaces of the right ear.
-
Induction of Inflammation: After a set period (e.g., 30-60 minutes), apply a fixed volume of the croton oil solution to the right ear of all animals to induce inflammation.
-
Edema Measurement: At specified time points after induction (e.g., 4, 6, and 24 hours), measure the thickness of the right ear again.
-
Data Analysis: Calculate the change in ear thickness (edema) for each animal. The percentage inhibition of inflammation can be calculated using the formula:
-
% Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Protocol for Determining Minimum Inhibitory Concentration (MIC) against Skin Pathogens
This in vitro protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials and Equipment:
-
Bacterial strains (Staphylococcus aureus, Propionibacterium acnes)
-
Appropriate growth media (e.g., Tryptic Soy Broth for S. aureus, Reinforced Clostridial Medium for P. acnes)
-
96-well microtiter plates
-
This compound
-
Solubilizing agent (e.g., DMSO or Tween 80)
-
Incubator (aerobic for S. aureus, anaerobic for P. acnes)
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilutions: Prepare a stock solution of this compound in a suitable solvent. Perform two-fold serial dilutions of the oil in the growth medium in the wells of a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Controls: Include a positive control (medium with inoculum, no oil) and a negative control (medium only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours).
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed. This can be confirmed by reading the absorbance at 600 nm.
Safety and Regulatory Considerations
While essential oils are natural, they are not without safety concerns. It is crucial to evaluate the potential for skin irritation and sensitization of this compound and its final formulation. In vitro cytotoxicity studies on human keratinocytes (e.g., HaCaT cells) are recommended as an initial screening step.[10][11][12][13] For commercial applications, adherence to regional regulatory guidelines for topical products is mandatory.
Conclusion
This compound, with its unique chemical composition and promising biological activities, represents a valuable natural ingredient for the development of innovative topical drug delivery systems. Its potential to enhance drug penetration, reduce inflammation, and inhibit microbial growth warrants further investigation. The protocols outlined in this document provide a foundation for researchers to systematically explore and validate the application of this compound in dermatological and pharmaceutical formulations.
References
- 1. fraterworks.com [fraterworks.com]
- 2. kantaessentialoils.com [kantaessentialoils.com]
- 3. Essential oils from Colombian Croton spp. exhibit antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and ampicillin- and streptomycin-resistant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural Ingredients of Transdermal Drug Delivery Systems as Permeation Enhancers of Active Substances through the Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory and anti-edematogenic action of the Croton campestris A. St.-Hil (Euphorbiaceae) essential oil and the compound β-caryophyllene in in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Essential oils from Colombian Croton spp. exhibit antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and ampicillin- and streptomycin-resistant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sbmicrobiologia.org.br [sbmicrobiologia.org.br]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. In vitro screening of topical formulation excipients for epithelial toxicity in cancerous and non-cancerous cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potential In Vitro Antimelanoma Effect of the Essential Oil from Croton grewioides Baill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Cascarilla Oil in Gastrointestinal Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cascarilla (Croton eluteria), a plant native to the Caribbean, has a history of traditional use for various digestive ailments, including constipation, diarrhea, and vomiting.[1][2][3] The essential oil derived from its bark is recognized for its carminative properties, which may help alleviate symptoms such as bloating and gas.[4] Preliminary scientific investigations into the components of cascarilla have identified compounds with potential therapeutic effects on the gastrointestinal (GI) system. Notably, diterpenoids isolated from cascarilla have been studied for their influence on gastric acid secretion.[1] Furthermore, a prenylbisabolane compound found in cascarilla has demonstrated inhibitory effects on NF-κB, a key signaling pathway in inflammatory processes, suggesting a potential anti-inflammatory role.[1]
These initial findings provide a rationale for exploring cascarilla oil as a source for novel gastrointestinal therapies. However, it is crucial to note that robust scientific evidence from extensive preclinical and clinical studies is currently lacking.[1][3] The following application notes and protocols are based on established methodologies in gastrointestinal research and can serve as a framework for investigating the therapeutic potential of this compound.
Potential Applications in Gastrointestinal Research
Based on its traditional use and the preliminary scientific evidence of its components, this compound could be investigated for its therapeutic potential in the following areas:
-
Inflammatory Bowel Disease (IBD): The anti-inflammatory properties suggested by NF-κB inhibition could be relevant for managing chronic inflammation in conditions like Crohn's disease and ulcerative colitis.
-
Irritable Bowel Syndrome (IBS): Its carminative effects may help in managing symptoms like bloating and abdominal pain associated with IBS.
-
Gastritis and Peptic Ulcers: The potential to modulate gastric acid secretion could be beneficial in these conditions.
-
Gut Microbiome Modulation: Like other essential oils, this compound may influence the composition and function of the gut microbiota, a key factor in GI health.
Proposed Experimental Protocols
The following are generalized protocols that can be adapted to study the effects of this compound on various aspects of gastrointestinal pathophysiology.
In Vitro Models
-
Objective: To evaluate the ability of this compound to suppress inflammatory responses in intestinal epithelial cells.
-
Cell Line: Human colorectal adenocarcinoma cell lines (e.g., Caco-2, HT-29).
-
Methodology:
-
Culture intestinal epithelial cells to form a confluent monolayer.
-
Induce an inflammatory response using stimulants such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).
-
Treat the cells with varying concentrations of this compound (a dose-response study is recommended).
-
Measure the expression of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) using ELISA or qPCR.
-
Assess the activation of the NF-κB pathway by measuring the phosphorylation of NF-κB subunits (e.g., p65) via Western blotting.
-
-
Objective: To determine the impact of this compound on the integrity of the intestinal epithelial barrier.
-
Cell Line: Caco-2 cells cultured on Transwell inserts to form a polarized monolayer.
-
Methodology:
-
Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer as an indicator of barrier integrity.
-
Treat the cells with this compound.
-
Monitor TEER changes over time.
-
Assess the permeability of the monolayer to fluorescently labeled markers of different molecular sizes (e.g., FITC-dextran).
-
Analyze the expression of tight junction proteins (e.g., occludin, claudin-1) via Western blotting or immunofluorescence.
-
In Vivo Models
-
Objective: To investigate the therapeutic efficacy of this compound in a mouse model of IBD.
-
Animal Model: Dextran sulfate sodium (DSS)-induced colitis model in mice (e.g., C57BL/6).
-
Methodology:
-
Induce colitis by administering DSS in the drinking water.
-
Administer this compound orally or via intraperitoneal injection at different dosages.
-
Monitor disease activity by recording body weight, stool consistency, and rectal bleeding (Disease Activity Index - DAI).
-
At the end of the study, collect colon tissue for histological analysis to assess inflammation and tissue damage.
-
Measure myeloperoxidase (MPO) activity in the colon tissue as a marker of neutrophil infiltration.
-
Analyze cytokine levels in the colon tissue homogenates.
-
Data Presentation
All quantitative data from the proposed experiments should be summarized in clearly structured tables for easy comparison.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-stimulated Caco-2 Cells
| Treatment Group | Concentration | IL-6 (pg/mL) | IL-8 (pg/mL) | TNF-α (pg/mL) |
| Control | - | |||
| LPS | 1 µg/mL | |||
| This compound + LPS | 10 µg/mL | |||
| This compound + LPS | 50 µg/mL | |||
| This compound + LPS | 100 µg/mL |
Table 2: Disease Activity Index (DAI) in DSS-induced Colitis Model
| Treatment Group | Dosage | Day 3 DAI | Day 5 DAI | Day 7 DAI |
| Control | - | |||
| DSS | - | |||
| This compound + DSS | 10 mg/kg | |||
| This compound + DSS | 50 mg/kg | |||
| Positive Control (e.g., Mesalamine) | 100 mg/kg |
Visualizations
Proposed Signaling Pathway of this compound's Anti-inflammatory Action
Caption: Proposed mechanism of NF-κB inhibition by a component of this compound.
Experimental Workflow for In Vivo Colitis Model
Caption: Workflow for evaluating this compound in a DSS-induced colitis model.
Conclusion and Future Directions
While the traditional use of cascarilla for digestive complaints is documented, rigorous scientific investigation is required to validate these claims and elucidate the underlying mechanisms of action. The protocols and frameworks provided here offer a starting point for researchers to systematically evaluate the therapeutic potential of this compound in gastrointestinal diseases. Future research should focus on identifying the specific bioactive compounds within the oil, understanding their pharmacokinetic and pharmacodynamic profiles, and ultimately, conducting well-designed clinical trials to establish safety and efficacy in human subjects.
References
Troubleshooting & Optimization
"Troubleshooting GC-MS analysis of complex essential oils like Cascarilla"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with complex essential oils like Cascarilla via Gas Chromatography-Mass Spectrometry (GC-MS).
Troubleshooting Guides
This section addresses common issues encountered during GC-MS analysis of essential oils, providing potential causes and solutions in a question-and-answer format.
Q1: Why am I seeing peak tailing in my chromatogram?
Peak tailing, where the peak asymmetry is skewed towards the end of the chromatogram, is a common issue. It can lead to poor resolution and inaccurate quantification.[1]
-
Possible Causes:
-
Active Sites in the System: Polar compounds can interact with active sites in the injector liner, column, or connections.[1]
-
Improper Column Installation: An incorrectly cut or installed column can create dead volume.[1]
-
Contamination: Buildup of non-volatile residues in the injector or at the head of the column.
-
Inappropriate Flow Rate: A carrier gas flow rate that is too low can contribute to tailing.
-
-
Solutions:
-
Use a Deactivated Liner and Column: Employ liners and columns specifically treated to be inert.
-
Proper Column Installation: Ensure the column is cut cleanly at a 90-degree angle and installed at the correct depth in the injector and detector.
-
Regular Maintenance: Routinely replace the septum and liner, and trim the first few centimeters of the column.
-
Optimize Flow Rate: Adjust the carrier gas flow rate to the optimal range for the column dimensions.
-
Q2: What causes peak fronting in my GC-MS analysis?
Peak fronting, the inverse of tailing, can also affect peak integration and resolution.
-
Possible Causes:
-
Column Overload: Injecting too much sample or a sample that is too concentrated.
-
Solvent Mismatch: The solvent may not be compatible with the stationary phase of the column.
-
Injection Issues: The injection volume may be too large for the liner.
-
-
Solutions:
-
Dilute the Sample: Reduce the concentration of the sample being injected.
-
Reduce Injection Volume: Decrease the amount of sample introduced into the injector.
-
Select an Appropriate Solvent: Ensure the solvent is compatible with the column's stationary phase.
-
Check Liner Volume: Use a liner with a volume appropriate for the injection volume and solvent expansion.
-
Q3: My peaks are split or broader than expected. What should I do?
Split or broad peaks can significantly impact the ability to resolve and identify closely eluting compounds.
-
Possible Causes:
-
Improper Sample Introduction: Issues with the injection technique, such as the injection speed being too fast or slow.
-
Condensation in the Injector: The injector temperature may be too low, causing the sample to condense.
-
Incompatible Solvent and Initial Oven Temperature: For splitless injections, a high initial oven temperature relative to the solvent's boiling point can cause poor analyte focusing.[1]
-
Column Degradation: The stationary phase of the column may be damaged.
-
-
Solutions:
-
Optimize Injection Parameters: Adjust the injection speed and consider using a pulsed splitless injection.
-
Increase Injector Temperature: Ensure the injector temperature is high enough to vaporize the sample and solvent completely.
-
Adjust Initial Oven Temperature: For splitless injections, set the initial oven temperature at least 20°C below the boiling point of the solvent.[1]
-
Column Maintenance: Trim the column or replace it if it is degraded.
-
Q4: I am having trouble separating compounds (co-elution). How can I improve resolution?
Co-elution, where two or more compounds elute from the column at the same time, is a significant challenge with complex mixtures like essential oils.[2][3]
-
Possible Causes:
-
Suboptimal GC Method: The temperature program or carrier gas flow rate may not be optimized for the sample.
-
Inappropriate Column: The column's stationary phase may not have the correct selectivity for the analytes.
-
Complex Sample Matrix: The sheer number of compounds in the essential oil makes complete separation difficult.
-
-
Solutions:
-
Optimize the Temperature Program: Use a slower temperature ramp to increase the separation between closely eluting peaks.[4]
-
Change the Column: Select a column with a different stationary phase polarity to alter the elution order of the compounds.[4]
-
Use a Longer Column: A longer column will provide more theoretical plates and better resolving power.
-
Employ Two-Dimensional GC (GCxGC): For extremely complex samples, GCxGC provides significantly higher resolving power.[5]
-
Frequently Asked Questions (FAQs)
Q: What is a good starting point for a GC-MS method for a complex essential oil like Cascarilla?
A: A good starting point would involve a non-polar column (like a DB-5ms or HP-5MS) and a temperature program that starts at a low temperature and ramps up to a high temperature to elute a wide range of volatile and semi-volatile compounds. See the detailed experimental protocol below for a representative method.
Q: How should I prepare my Cascarilla oil sample for GC-MS analysis?
A: A simple dilution is often sufficient. Dilute the essential oil in a volatile solvent like hexane or ethyl acetate to a concentration of about 1-10 µL/mL.[6] Ensure the sample is free of any particulate matter by filtering or centrifuging if necessary.
Q: How do I identify the compounds in my this compound sample?
A: Compound identification is typically done by comparing the mass spectrum of each peak to a commercial mass spectral library (e.g., NIST, Wiley).[7] Retention indices, calculated by running a series of n-alkanes, should also be used to confirm identifications, as many isomers can have very similar mass spectra.[7][8]
Q: The composition of my this compound seems to vary between batches. Is this normal?
A: Yes, the chemical composition of essential oils can vary depending on factors such as the geographical origin of the plant, the time of harvest, and the distillation method used.[9] This natural variability is why establishing a typical composition range is important for quality control.
Data Presentation
Table 1: Typical Chemical Composition of Cascarilla Essential Oil (Croton eluteria)
| Compound | Typical Percentage Range (%) |
| p-Cymene | 10.0 - 20.0 |
| Linalool | 3.0 - 8.0 |
| α-Thujene | 4.0 - 6.0 |
| Cascarilladiene | 4.0 - 6.0 |
| Myrcene | 3.0 - 5.0 |
| α-Pinene | 2.0 - 4.0 |
| Limonene | 2.0 - 4.0 |
| γ-Muurolene | 2.0 - 4.0 |
| β-Elemene | 2.0 - 4.0 |
| β-Caryophyllene | 1.0 - 3.0 |
| δ-Cadinene | 30.0 - 40.0 |
| (Z)-β-Farnesene | 10.0 - 15.0 |
| Viridiflorol | 5.0 - 10.0 |
Note: The chemical composition of this compound can vary. The ranges provided are based on available literature and are for reference purposes.[10][11]
Experimental Protocols
Protocol 1: Sample Preparation for GC-MS Analysis of this compound
-
Sample Dilution: Prepare a 1% (v/v) solution of Cascarilla essential oil in high-purity hexane. For example, add 10 µL of this compound to 990 µL of hexane in a clean glass vial.
-
Vortex: Gently vortex the solution for 30 seconds to ensure homogeneity.
-
Transfer: Transfer the diluted sample to a 2 mL autosampler vial with a glass insert.
-
Blank Preparation: Prepare a blank sample containing only the hexane solvent to be run before the sample analysis to check for system contamination.
-
Alkane Standard: Prepare a C7-C30 saturated alkane standard in hexane to be run for the determination of retention indices.
Protocol 2: Representative GC-MS Method for this compound Analysis
-
Gas Chromatograph (GC) Parameters:
-
Injection Mode: Splitless
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp 1: Increase to 150 °C at a rate of 3 °C/min
-
Ramp 2: Increase to 240 °C at a rate of 10 °C/min, hold for 5 minutes
-
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
-
Mass Spectrometer (MS) Parameters:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Energy: 70 eV
-
Mass Range: 40-550 amu
-
Solvent Delay: 3 minutes
-
Visualizations
Caption: A logical workflow for troubleshooting common GC-MS chromatographic issues.
Caption: A simplified workflow for preparing essential oil samples for GC-MS analysis.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. youtube.com [youtube.com]
- 3. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. gcms.cz [gcms.cz]
- 6. uoguelph.ca [uoguelph.ca]
- 7. azom.com [azom.com]
- 8. agilent.com [agilent.com]
- 9. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 10. This compound [benchchem.com]
- 11. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
Technical Support Center: Optimizing Steam Distillation of Cascarilla Bark (Croton eluteria)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the steam distillation of Cascarilla bark for essential oil extraction. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols derived from best practices with analogous materials, and quantitative data to inform your experimental design.
Troubleshooting Guide
This guide addresses common issues encountered during the steam distillation of Cascarilla bark and other similar woody materials.
| Issue | Potential Causes | Recommended Solutions |
| Low Essential Oil Yield | Insufficient Plant Material: The essential oil content in Cascarilla bark is naturally low (typically 1.5-3%). A small starting quantity of bark will result in a minimal volume of collected oil.[1] Improper Particle Size: If the bark pieces are too large, the steam cannot efficiently penetrate the material to volatilize the oil. Conversely, if the powder is too fine, it can lead to channeling and poor steam distribution. Inadequate Distillation Time: The distillation may not be running long enough to extract all the volatile components. Steam Flow Rate Too High: A high steam flow rate can decrease the residence time of the steam within the plant material, leading to incomplete extraction.[2] Loss of Volatiles: Leaks in the apparatus or an inefficient condenser can lead to the loss of volatile essential oil components.[3] | Increase Batch Size: To obtain a significant quantity of oil, a substantial amount of raw plant material is necessary.[1] Optimize Particle Size: Grind the dried bark to a consistent, moderate particle size. Based on studies with similar barks, a mesh size of around 40 is a good starting point.[4][5][6] Extend Distillation Time: For woody materials like bark, a longer distillation time is often required. A minimum of 3 hours is recommended, with the potential for longer durations to be tested.[7] Reduce Steam Flow Rate: A lower, controlled steam flow rate allows for more effective extraction. Experiment with different flow rates to find the optimum for your setup. Ensure an Airtight System: Check all connections and seals for leaks. Ensure the condenser is functioning efficiently with a consistent flow of cold water. |
| Poor Essential Oil Quality (Unusual Odor/Color) | Thermal Degradation: Excessive steam temperature or prolonged exposure to high heat can degrade sensitive aromatic compounds.[8] Co-distillation of Unwanted Compounds: Prolonged distillation can lead to the extraction of less volatile, heavier compounds that may alter the oil's aroma and color.[9] Contamination: The starting material may be contaminated, or the distillation apparatus may not have been cleaned thoroughly. | Control Steam Temperature and Pressure: If possible, regulate the steam temperature and pressure to avoid overheating the plant material. Fractional Distillation: Collect the distillate in fractions over time. Analyze each fraction to determine the optimal distillation duration for the desired chemical profile. Early fractions are often richer in more volatile monoterpenes, while later fractions contain more sesquiterpenes.[9] Use High-Quality Raw Material and Clean Equipment: Ensure the Cascarilla bark is of good quality and free from contaminants. Thoroughly clean all glassware and components of the distillation apparatus before use. |
| Distillate is Cloudy | Emulsion Formation: The distillate is often cloudy or milky due to the formation of an emulsion of the essential oil in water. | This is Normal: A cloudy distillate is a positive indication that essential oil is being extracted.[10][11] The oil will separate from the water upon standing. Salting out with sodium chloride can sometimes aid in breaking the emulsion and improving separation. |
| Apparatus Flooding or Foaming | Excessive Steam Velocity: Too high of a steam flow rate can cause liquid to be carried up the column, leading to flooding.[12] Overpacking the Still: If the distillation flask is too full of plant material, it can lead to foaming and carryover of plant material into the condenser.[13] | Reduce Steam Flow Rate: Lower the rate of steam generation. Properly Pack the Still: Do not overfill the biomass flask. Leave adequate headspace to allow for steam to pass through without carrying over the plant material. |
Frequently Asked Questions (FAQs)
Q1: What is the expected yield of essential oil from Cascarilla bark?
A1: The typical yield of essential oil from Cascarilla bark through steam distillation is between 1.5% and 3% by weight of the dried bark.[14]
Q2: What is the optimal particle size for the Cascarilla bark before distillation?
A2: While specific studies on Cascarilla are limited, research on analogous materials like cinnamon bark suggests that a particle size of around 40 mesh is a good starting point for optimizing oil yield.[4][5][6] It is recommended to conduct preliminary experiments with different particle sizes to determine the optimum for your specific equipment and conditions.
Q3: How long should I run the steam distillation for Cascarilla bark?
A3: For woody materials such as bark, a distillation time of at least 3 hours is generally recommended to ensure the extraction of the less volatile components.[7] However, the optimal time can vary, and it is advisable to monitor the oil production over time. You can collect the distillate in fractions to determine when the majority of the oil has been extracted.
Q4: What is the ideal ratio of plant material to water (solid-liquid ratio)?
A4: Based on optimization studies with cinnamon bark, a solid-to-liquid ratio of 1:10 (g/mL) has been shown to be effective.[4][5][6] This ensures that there is sufficient water to generate steam throughout the entire distillation process without boiling dry.
Q5: How does the steam flow rate affect the extraction process?
A5: A lower steam flow rate generally leads to a higher yield of essential oil as it allows for a longer residence time of the steam in the plant material, facilitating more efficient volatilization of the oil components.[2] Studies on ginger essential oil found that a steam flow rate of 0.35 ml/s yielded the best results.[15]
Q6: Should I use fresh or dried Cascarilla bark?
A6: It is recommended to use dried Cascarilla bark. Drying the bark to a specific humidity level and distilling it immediately after harvesting can lead to a higher yield and better quality of essential oil.[7]
Experimental Protocols
Objective: To determine the optimal parameters (particle size, distillation time, and steam flow rate) for the steam distillation of Cascarilla bark essential oil.
Materials and Equipment:
-
Dried Cascarilla bark
-
Grinder or mill
-
Sieves of various mesh sizes (e.g., 20, 40, 60 mesh)
-
Steam distillation apparatus (including a steam generator, biomass flask, condenser, and collection vessel/separatory funnel)
-
Heating mantle or steam source
-
Graduated cylinders
-
Analytical balance
-
Gas chromatograph-mass spectrometer (GC-MS) for oil analysis (optional but recommended)
Methodology:
-
Preparation of Plant Material:
-
Take a known quantity of dried Cascarilla bark.
-
Grind the bark to a coarse powder.
-
Use sieves to separate the ground bark into different particle size fractions (e.g., >20 mesh, 20-40 mesh, 40-60 mesh, <60 mesh).
-
Weigh a precise amount of each particle size fraction for each experimental run.
-
-
Steam Distillation Procedure (Example for one experimental run):
-
Place a known mass of the sieved Cascarilla bark into the biomass flask of the steam distillation apparatus.
-
Ensure all connections are secure and airtight.
-
Begin the flow of cold water through the condenser.
-
Start generating steam and introduce it into the bottom of the biomass flask at a controlled rate.
-
Record the start time of the distillation (when the first drop of distillate is collected).
-
Collect the distillate in a graduated separatory funnel.
-
Continue the distillation for a predetermined duration (e.g., 1, 2, 3, 4, and 5 hours for different experimental runs).
-
At the end of the distillation period, turn off the steam and heating source.
-
Allow the apparatus to cool down.
-
-
Oil Separation and Yield Calculation:
-
Allow the collected distillate to stand until the oil and water layers have clearly separated.
-
Carefully drain the lower aqueous layer (hydrosol).
-
Measure the volume of the collected essential oil.
-
Calculate the yield of essential oil using the following formula:
-
Yield (%) = (Volume of oil (mL) / Initial mass of bark (g)) x 100
-
-
-
Optimization of Parameters:
-
Particle Size: Perform separate distillation runs for each particle size fraction, keeping the distillation time and steam flow rate constant. Compare the oil yields to determine the optimal particle size.
-
Distillation Time: Using the optimal particle size, perform a series of distillations for different durations. Measure the cumulative oil yield at regular intervals to identify the point at which oil extraction plateaus.
-
Steam Flow Rate: With the optimal particle size and distillation time, conduct experiments at varying steam flow rates to determine the rate that provides the highest yield.
-
-
Chemical Analysis (Optional):
-
Analyze the chemical composition of the essential oil obtained under different conditions using GC-MS to assess how the parameters affect the quality and profile of the extracted oil.
-
Data Presentation
The following tables present hypothetical data based on findings from analogous materials to illustrate how to structure your experimental results.
Table 1: Effect of Particle Size on Cascarilla Bark Essential Oil Yield
| Particle Size (mesh) | Mass of Bark (g) | Distillation Time (h) | Volume of Oil (mL) | Yield (%) |
| >20 | 100 | 3 | 1.2 | 1.2 |
| 20-40 | 100 | 3 | 2.1 | 2.1 |
| 40-60 | 100 | 3 | 2.5 | 2.5 |
| <60 | 100 | 3 | 2.3 | 2.3 |
| (Data is illustrative) |
Table 2: Effect of Distillation Time on Cascarilla Bark Essential Oil Yield
| Distillation Time (h) | Mass of Bark (g) | Particle Size (mesh) | Cumulative Volume of Oil (mL) | Cumulative Yield (%) |
| 1 | 100 | 40-60 | 1.5 | 1.5 |
| 2 | 100 | 40-60 | 2.2 | 2.2 |
| 3 | 100 | 40-60 | 2.5 | 2.5 |
| 4 | 100 | 40-60 | 2.6 | 2.6 |
| 5 | 100 | 40-60 | 2.6 | 2.6 |
| (Data is illustrative) |
Visualizations
Caption: Experimental workflow for optimizing Cascarilla bark steam distillation.
Caption: Troubleshooting logic for addressing low essential oil yield.
References
- 1. brainly.ph [brainly.ph]
- 2. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 3. youtube.com [youtube.com]
- 4. atlantis-press.com [atlantis-press.com]
- 5. Optimization of steam distillation for extracting cinnamomum cassia oil from cinnamomum cassia bark | Atlantis Press [atlantis-press.com]
- 6. researchgate.net [researchgate.net]
- 7. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 8. mdpi.com [mdpi.com]
- 9. Duration of Steam Distillation Affects Essential Oil Fractions in Immortelle (Helichrysum italicum) | MDPI [mdpi.com]
- 10. Solved 9:52 < Steam distillation post lab questions... ☺ | Chegg.com [chegg.com]
- 11. magritek.com [magritek.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. engineering.iastate.edu [engineering.iastate.edu]
- 15. researchgate.net [researchgate.net]
"Challenges in the isolation of specific compounds from Cascarilla oil"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation of specific compounds from Cascarilla (Croton eluteria) oil.
Frequently Asked Questions (FAQs)
Q1: What are the main classes of compounds found in Cascarilla oil?
A1: this compound is a complex mixture containing several classes of chemical compounds. The main constituents include:
-
Volatile Terpenoids: These are the primary components of the essential oil and include monoterpenes (e.g., α-pinene, β-pinene, limonene, p-cymene) and sesquiterpenes (e.g., β-caryophyllene, cascarilladiene, γ-muurolene).[1]
-
Diterpenoids: These are less volatile and are known for their bitter taste. A key diterpenoid is cascarillin. Other related compounds, such as eluterins, have also been isolated from the bark.[2][3][4]
-
Other Compounds: The bark also contains resins (about 25%), tannins, and other minor constituents like eugenol and cascarillic acid.[2][5]
Q2: What is the most common method for extracting this compound from the bark?
A2: The most prevalent method for extracting this compound is steam distillation.[6][7] Hydrodiffusion is another method that is used and may yield a different chemical profile compared to steam distillation.[8] The extraction process is a critical step, as the time between harvesting the bark and distillation can affect the oil's yield and chemical composition due to the potential degradation of components.[8]
Q3: Why is the yield of essential oil from Cascarilla bark typically low?
A3: The low yield of this compound is due to a combination of factors. The essential oil only constitutes about 1.5-3% of the dried bark.[2] The efficiency of the distillation process itself also plays a role. It is reported that approximately one ton of bark is required to produce one kilogram of distilled essential oil.[8]
Q4: Can the chemical composition of this compound vary?
A4: Yes, the chemical composition of this compound can vary significantly. Factors influencing this variation include the geographical origin of the plants, the age of the trees (trees 10 years or older are said to yield the best quality oil), the specific distillation method used, and the handling and drying of the bark post-harvest.[8]
Troubleshooting Guides
Challenge 1: Low Yield or Absence of Target Compound in the Initial Extract
Problem: After performing steam distillation, the overall yield of essential oil is lower than expected, or the target compound (e.g., a specific diterpenoid) is not detected in significant amounts.
| Possible Cause | Troubleshooting Step |
| Degradation of Compounds | The time between harvesting the bark and distillation can lead to the degradation of chemical components.[8] Ensure the bark is properly dried to a specific humidity level and distilled as soon as possible after harvesting.[8] |
| Improper Distillation Technique | The choice between steam distillation and hydrodiffusion can affect the chemical profile of the extracted oil.[8] For less volatile compounds like diterpenoids, steam distillation may not be efficient. Consider alternative extraction methods such as solvent extraction for these compounds. |
| Plant Material Quality | The age and origin of the Croton eluteria trees impact the oil quality and composition.[8] Verify the source and age of your plant material. |
Challenge 2: Co-elution of Compounds During Chromatographic Separation
Problem: During HPLC or GC analysis, peaks of interest are overlapping, making quantification and isolation difficult. This is a common issue due to the oil's complexity, which has been described as having "more peaks than the Himalayas".[8]
| Possible Cause | Troubleshooting Step |
| Inadequate Chromatographic Resolution | The column and mobile phase are not providing sufficient separation for the complex mixture. |
| For HPLC of polar/diterpenoid compounds: | Modify the mobile phase. For compounds found in Croton species, using a slightly acidic mobile phase (e.g., with 0.5% v/v formic acid) can improve peak shape by suppressing ionization.[9] Experiment with different solvent gradients (e.g., water/acetonitrile or water/methanol with acid). Consider using a different stationary phase (e.g., C18, Phenyl-Hexyl) to alter selectivity.[9] |
| For GC of volatile compounds: | Optimize the temperature gradient. A slower temperature ramp can improve the separation of closely boiling compounds. Ensure you are using a column with an appropriate stationary phase for essential oil analysis (e.g., a non-polar or mid-polar column). |
| Sample Overload | Injecting too concentrated a sample can lead to peak broadening and co-elution. |
| Dilute the sample before injection. |
Challenge 3: Difficulty in Isolating Non-Volatile Diterpenoids
Problem: Isolating non-volatile compounds like cascarillin from the essential oil fraction is challenging.
| Possible Cause | Troubleshooting Step |
| Inappropriate Initial Extraction Method | Steam distillation is designed to extract volatile compounds and is inefficient for non-volatile diterpenoids. |
| Perform a solvent extraction on the bark material after steam distillation to isolate the non-volatile fraction. Solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol) can be used sequentially to fractionate the extract based on polarity. | |
| Complex mixture requiring further purification | The initial extract containing diterpenoids is still a complex mixture. |
| Employ column chromatography to separate the diterpenoids from other non-volatile components like resins. A common approach is to use silica gel as the stationary phase and a gradient of solvents, for example, from hexane to ethyl acetate, to elute compounds of increasing polarity. Further purification can be achieved using preparative HPLC. |
Experimental Protocols
Protocol 1: Steam Distillation of Cascarilla Bark
This protocol describes a general procedure for obtaining Cascarilla essential oil.
-
Preparation of Plant Material: Start with dried Cascarilla bark. The bark should be broken into small pieces to increase the surface area for efficient steam penetration.[8]
-
Apparatus Setup: Assemble a steam distillation apparatus. This typically consists of a steam generator, a distillation flask containing the bark, a condenser, and a collection vessel (e.g., a Florentine flask) to separate the oil from the hydrosol.[6][8]
-
Distillation: Pass steam through the fragmented bark. The steam will vaporize the volatile compounds.[10] The distillation process usually takes around 3 hours.[8]
-
Condensation and Separation: The steam and volatile compound mixture is then passed through a condenser, where it cools and liquefies.[6] In the collection vessel, the less dense essential oil will separate from the aqueous phase (hydrosol).[8][10]
-
Oil Collection: Carefully separate the oil layer. The resulting oil can then be stored in a cool, dark, airtight container.[11]
Protocol 2: General Workflow for Isolation of a Specific Compound (e.g., Cascarillin)
This protocol provides a logical workflow for isolating a less volatile diterpenoid like cascarillin.
-
Initial Extraction:
-
Perform steam distillation on the dried bark as described in Protocol 1 to remove the majority of volatile compounds.
-
The remaining bark material can then be subjected to solvent extraction. Maceration or Soxhlet extraction with a solvent like ethanol or methanol can be effective for extracting diterpenoids.
-
-
Solvent Partitioning (Liquid-Liquid Extraction):
-
Evaporate the solvent from the crude extract.
-
Redissolve the crude extract in a methanol/water mixture.
-
Perform liquid-liquid partitioning with a non-polar solvent like hexane to remove residual fats and non-polar compounds.
-
Subsequently, partition the aqueous methanol phase with a solvent of intermediate polarity, such as ethyl acetate, which is likely to extract the diterpenoids.
-
-
Column Chromatography:
-
Evaporate the ethyl acetate fraction to dryness.
-
Subject the dried extract to column chromatography over silica gel.
-
Elute with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify fractions containing the target compound.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Pool the fractions containing the compound of interest.
-
Further purify the pooled fractions using preparative HPLC with a suitable column (e.g., C18) and mobile phase (e.g., a gradient of acetonitrile and water, potentially with a small amount of acid for better peak shape).
-
-
Structure Elucidation:
-
Confirm the identity and purity of the isolated compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[11]
-
Data Presentation
Table 1: Major Volatile Compounds Identified in Cascarilla Bark Essential Oil
| Compound | Percentage Composition (Example) |
| Para-Cymene | 14.09% |
| Cascarilladiene | 5.83% |
| α-Thujene | 5.21% |
| Myrcene | 4.64% |
| Linalool | 3.8% |
| α-Pinene | 3.7% |
| γ-Muurolene | 3.25% |
| β-Elemene | 2.98% |
| Limonene | 2.49% |
| β-Caryophyllene | 2.17% |
| (Data from a specific batch analysis and may vary. Source:) |
Table 2: Comparison of Extraction Methods for Essential Oils
| Extraction Method | Principle | Advantages | Disadvantages |
| Steam Distillation | Uses steam to vaporize volatile compounds.[10] | Well-established, suitable for industrial scale, yields high-purity oil. | Can cause degradation of heat-sensitive compounds, not suitable for non-volatile compounds.[12] |
| Hydrodiffusion | Steam is introduced from the top of the still and diffuses down through the plant material.[8] | Can be faster than steam distillation. | May result in a different chemical profile of the oil.[8] |
| Solvent Extraction | Uses a solvent (e.g., hexane, ethanol) to dissolve the desired compounds.[12] | Can extract a broader range of compounds, including non-volatiles and heat-sensitive ones. | Residual solvent may remain in the final product, requiring further purification steps. |
| Supercritical Fluid Extraction (e.g., with CO2) | Uses a supercritical fluid as the solvent. | Avoids the use of organic solvents and high temperatures, preserving delicate compounds.[12] | High equipment cost. |
Visualizations
References
- 1. scent.vn [scent.vn]
- 2. Cascarilla [drugfuture.com]
- 3. Minor diterpenoids from cascarilla (Croton eluteria Bennet) and evaluation of the cascarilla extract and cascarillin effects on gastric acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diterpenoids from Cascarilla (Croton eluteria Bennet) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 6. bestengineeringtechnologies.com [bestengineeringtechnologies.com]
- 7. berjeinc.com [berjeinc.com]
- 8. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 9. scielo.br [scielo.br]
- 10. engineering.iastate.edu [engineering.iastate.edu]
- 11. This compound [benchchem.com]
- 12. Essential oil - Wikipedia [en.wikipedia.org]
"Stability testing of Cascarilla oil under different storage conditions"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the stability testing of Cascarilla oil.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical constituents of this compound that should be monitored during a stability study?
A1: The key chemical components to monitor in this compound are its major volatile compounds. While the exact composition can vary, primary constituents often include δ-cadinene, (Z)-β-farnesene, viridiflorol, β-caryophyllene, and α-humulene. Minor components may also be tracked as their degradation can indicate oxidative or other chemical changes.
Q2: What are the recommended storage conditions for maintaining the stability of this compound?
A2: To ensure optimal shelf life and maintain its therapeutic and aromatic qualities, this compound should be stored in airtight containers, preferably in a cool, dry, and dark environment.[1] Exposure to heat, light, and oxygen should be minimized as these factors can accelerate the degradation of the oil's components.[2] Using amber glass or other light-protective containers is highly recommended.[2]
Q3: What is the expected shelf life of this compound under optimal storage conditions?
A3: Under ideal storage conditions—cool, dark, and in a sealed container—this compound can have a shelf life of up to two years.[1] Some sources even suggest that the sensory profile of the oil can age desirably for at least 10 years, though its chemical composition will still undergo changes.[3]
Q4: What are the common signs of degradation in this compound?
A4: Degradation of this compound can be identified by several sensory and physical changes. These include a change in color (darkening), an alteration in the aroma (becoming flat, sharp, or less characteristic), and an increase in viscosity.[2] Chemical analysis, such as Gas Chromatography-Mass Spectrometry (GC-MS), can provide quantitative evidence of degradation by showing a decrease in the concentration of key terpenoids and the appearance of new peaks corresponding to oxidation or polymerization products.
Q5: Can I use plastic containers to store this compound for my stability study?
A5: It is generally not recommended to store essential oils in plastic containers for long-term stability studies. Some plastic polymers can be permeable to the volatile components of the oil, leading to losses. Additionally, there is a risk of components of the plastic leaching into the oil, contaminating your sample. For analytical purposes, glass containers, particularly amber glass, are the preferred choice. High-density polyethylene (HDPE) drums may be used for bulk storage.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during the stability testing of this compound.
| Problem / Observation | Potential Cause(s) | Recommended Action(s) |
| Unexpected peaks appear in the GC-MS chromatogram of a stored sample. | 1. Oxidation: Exposure to air can lead to the formation of oxides, peroxides, and other degradation products. 2. Polymerization: Exposure to heat or light can cause terpene molecules to polymerize into larger, less volatile compounds. 3. Contamination: The sample may have been contaminated by the storage container or improper handling. | 1. Review your sample handling and storage procedures to ensure minimal exposure to air. Consider flushing the headspace of your container with an inert gas like nitrogen. 2. Compare your storage temperature and light exposure to recommended conditions. 3. Run a blank (empty container subjected to the same conditions) to check for leached substances. |
| The concentration of major terpenes (e.g., δ-cadinene) is decreasing faster than expected. | 1. Inappropriate Storage Temperature: The storage temperature may be too high, accelerating degradation reactions. 2. Light Exposure: The sample may be exposed to UV or visible light, which can catalyze degradation. 3. Presence of Pro-oxidants: Trace metals or other impurities in the oil or container can act as catalysts for oxidation. | 1. Verify the temperature of your storage chamber. For accelerated stability studies, ensure the temperature is controlled and monitored. 2. Ensure samples are stored in the dark or in amber glass containers. 3. Use high-purity oil and thoroughly cleaned containers for your study. |
| A significant change in the color and viscosity of the oil is observed. | 1. Advanced Degradation: This is a strong indicator of significant chemical changes, likely due to oxidation and polymerization. 2. Reaction with Container: The oil may be reacting with the material of the storage container. | 1. Document the changes and correlate them with your analytical data (GC-MS, peroxide value). 2. If using a non-standard container, switch to inert glass and repeat the experiment. |
| Inconsistent results between replicate samples. | 1. Inhomogeneous Sample: The oil may not have been properly mixed before aliquoting. 2. Variability in Storage Conditions: Replicate samples may not have been exposed to identical conditions. 3. Analytical Error: Inconsistency in the analytical method (e.g., injection volume in GC). | 1. Ensure the bulk oil is thoroughly homogenized before drawing samples. 2. Check the uniformity of temperature and light exposure across all sample positions in your storage chamber. 3. Review and validate your analytical protocol for repeatability. |
Data Presentation
The following tables summarize hypothetical quantitative data from a 12-month stability study of this compound under different storage conditions. The initial concentration of key components is provided as a baseline.
Table 1: Initial Chemical Profile of this compound
| Compound | Chemical Class | Concentration (%) |
| δ-Cadinene | Sesquiterpenoid | 36.3 |
| (Z)-β-Farnesene | Sesquiterpenoid | 13.8 |
| Viridiflorol | Oxygenated Sesquiterpenoid | 7.3 |
| β-Caryophyllene | Sesquiterpenoid | 5.2 |
| α-Humulene | Sesquiterpenoid | 3.1 |
| Other Minor Components | - | 34.3 |
Table 2: Changes in Major Components of this compound Over 12 Months (%)
| Storage Condition | Time (Months) | δ-Cadinene (%) | (Z)-β-Farnesene (%) | Viridiflorol (%) |
| Refrigerated (4°C, Dark) | 0 | 36.3 | 13.8 | 7.3 |
| 3 | 36.1 | 13.7 | 7.2 | |
| 6 | 35.9 | 13.6 | 7.2 | |
| 12 | 35.5 | 13.4 | 7.1 | |
| Room Temperature (25°C, Dark) | 0 | 36.3 | 13.8 | 7.3 |
| 3 | 35.2 | 13.3 | 7.0 | |
| 6 | 34.1 | 12.8 | 6.7 | |
| 12 | 32.0 | 12.0 | 6.2 | |
| Accelerated (40°C, Dark) | 0 | 36.3 | 13.8 | 7.3 |
| 3 | 32.7 | 12.4 | 6.5 | |
| 6 | 29.1 | 11.0 | 5.7 | |
| 12 | 24.7 | 9.3 | 4.8 | |
| Room Temperature (25°C, Light Exposure) | 0 | 36.3 | 13.8 | 7.3 |
| 3 | 33.8 | 12.8 | 6.8 | |
| 6 | 30.5 | 11.5 | 6.0 | |
| 12 | 26.1 | 9.8 | 5.1 |
Table 3: Changes in Physical Properties and Peroxide Value
| Storage Condition | Time (Months) | Appearance | Odor | Peroxide Value (meq O₂/kg) |
| Refrigerated (4°C, Dark) | 0 | Clear, pale yellow | Characteristic, spicy | < 1 |
| 12 | Clear, pale yellow | Slightly diminished | 2.5 | |
| Room Temperature (25°C, Dark) | 0 | Clear, pale yellow | Characteristic, spicy | < 1 |
| 12 | Slightly viscous, light amber | Noticeably diminished | 8.1 | |
| Accelerated (40°C, Dark) | 0 | Clear, pale yellow | Characteristic, spicy | < 1 |
| 12 | Viscous, amber | Significantly altered, harsh notes | 15.7 | |
| Room Temperature (25°C, Light Exposure) | 0 | Clear, pale yellow | Characteristic, spicy | < 1 |
| 12 | Viscous, amber | Significantly altered, harsh notes | 18.2 |
Experimental Protocols
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Objective: To identify and quantify the volatile components of this compound.
-
Instrumentation: A GC-MS system equipped with a flame ionization detector (FID) and a mass selective detector.
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Sample Preparation: Dilute 1 µL of this compound in 1 mL of a suitable solvent (e.g., hexane or ethanol).
-
Injection: Inject 1 µL of the diluted sample in split mode (e.g., split ratio 1:100).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase at 3°C/minute to 240°C.
-
Hold: Maintain at 240°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/minute.
-
MS Parameters:
-
Ionization mode: Electron Impact (EI) at 70 eV.
-
Mass range: 40-500 amu.
-
-
Data Analysis: Identify compounds by comparing their mass spectra with a reference library (e.g., NIST, Wiley). Quantify the relative percentage of each component by peak area normalization from the FID chromatogram.
Protocol 2: Peroxide Value Determination
-
Objective: To measure the extent of primary oxidation in the oil.
-
Method: A standard titration method (e.g., AOCS Official Method Cd 8-53).
-
Procedure:
-
Weigh approximately 5 g of the oil sample into a flask.
-
Add a solution of acetic acid and chloroform.
-
Add a saturated solution of potassium iodide.
-
Allow the reaction to proceed in the dark for a specified time.
-
Titrate the liberated iodine with a standardized sodium thiosulfate solution using a starch indicator.
-
-
Calculation: The peroxide value is calculated based on the volume of titrant used and expressed in milliequivalents of active oxygen per kilogram of oil (meq O₂/kg).
Visualizations
Caption: Workflow for the stability testing of this compound.
Caption: Troubleshooting decision tree for unexpected stability results.
References
Technical Support Center: Enhancing Cascarilla Oil Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing Cascarilla oil for in vitro assays.
Troubleshooting Guides
Issue 1: this compound is Not Dissolving in Aqueous Culture Media (e.g., RPMI-1640)
Cause: this compound, like other essential oils, is a complex mixture of hydrophobic compounds, making it immiscible in water-based media.[1]
Solution:
-
Utilize a Co-Solvent: Prepare a concentrated stock solution of this compound in an organic solvent before diluting it in the culture medium.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) or Ethanol.
-
Procedure:
-
Dissolve the desired amount of this compound in a small volume of 100% DMSO or ethanol to create a high-concentration stock solution.
-
Vortex the stock solution thoroughly to ensure it is homogenous.
-
Perform serial dilutions of the stock solution in the culture medium to achieve the desired final concentrations for your assay.
-
-
Important Consideration: The final concentration of the organic solvent in the culture medium should be kept to a minimum to avoid solvent-induced cytotoxicity.
-
-
Employ a Surfactant/Emulsifier: For applications where organic solvents are not ideal, a non-ionic surfactant can be used to create a stable emulsion.
-
Recommended Surfactant: Polysorbate 80 (Tween 80).
-
Procedure:
-
Prepare a stock solution of Tween 80 in your culture medium.
-
Add the Tween 80 solution to the this compound.
-
Vortex or sonicate the mixture to form a stable emulsion.
-
Further dilute the emulsion in the culture medium as needed.
-
-
Quantitative Data Summary: Solvent and Surfactant Recommendations
| Parameter | Dimethyl Sulfoxide (DMSO) | Ethanol | Polysorbate 80 (Tween 80) |
| Typical Stock Solution Concentration | 10-100 mg/mL | 10-100 mg/mL | 1-10% (v/v) in media |
| Recommended Final Concentration in Media | < 0.5% (v/v) | < 0.5% (v/v) | < 0.1% (v/v) |
| Notes | Widely used, but can affect cell differentiation. | Can be cytotoxic at higher concentrations. | Can interfere with certain assays and may affect membrane permeability. |
Note: The optimal concentration of solvents and surfactants should be determined empirically for each cell line and assay to minimize cytotoxicity.
Issue 2: Observed Cytotoxicity in Vehicle Control Group
Cause: The solvent (e.g., DMSO, ethanol) or surfactant (e.g., Tween 80) used to dissolve the this compound may be exerting toxic effects on the cells at the concentration used.
Solution:
-
Determine the Maximum Tolerated Concentration: Before conducting experiments with this compound, perform a dose-response experiment with the solvent or surfactant alone to determine the highest concentration that does not significantly affect cell viability.
-
Reduce Solvent/Surfactant Concentration: If cytotoxicity is observed, lower the final concentration of the solvent or surfactant in your experiments. This may require preparing a more concentrated stock solution of this compound.
-
Include a Vehicle Control: Always include a control group that is treated with the same concentration of the solvent or surfactant used to dissolve the this compound. This allows for the differentiation of the effects of the oil from the effects of the vehicle.
Issue 3: Inconsistent or Non-Reproducible Results in Bioassays
Cause: This can be due to incomplete solubilization, precipitation of the oil over time, or degradation of the oil components.
Solution:
-
Ensure Complete Initial Solubilization: Visually inspect your stock and final solutions for any cloudiness or precipitates. If present, vortex or sonicate the solution until it is clear.
-
Prepare Fresh Dilutions: Prepare fresh dilutions of this compound from the stock solution for each experiment to avoid degradation or precipitation that may occur during storage.
-
Maintain Consistent Incubation Conditions: Ensure that temperature and other incubation conditions are consistent across all experiments, as these can affect the stability of the oil solution.
-
Consider the Complex Nature of Essential Oils: The chemical composition of essential oils can vary.[2] Ensure you are using a well-characterized batch of this compound for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to use for dissolving this compound for in vitro assays?
A1: Both DMSO and ethanol are commonly used and effective solvents for dissolving essential oils. The choice often depends on the specific cell line and assay being used. It is recommended to test both solvents to determine which provides the best solubility with the lowest cytotoxicity for your experimental setup.
Q2: What is the maximum concentration of DMSO that is safe for my cells?
A2: As a general guideline, the final concentration of DMSO in cell culture media should be kept below 0.5% (v/v).[[“]] However, the sensitivity to DMSO can vary significantly between different cell lines.[4][5][6] It is crucial to perform a dose-response experiment to determine the non-toxic concentration for your specific cell line.
Q3: Can I use Tween 80 to dissolve this compound for a cytotoxicity assay?
A3: Yes, Tween 80 can be used as a solubilizing agent. However, it is important to be aware that Tween 80 itself can have biological effects and may interfere with certain assays.[7][[“]] It is recommended to keep the final concentration of Tween 80 as low as possible (ideally below 0.1% v/v) and to include a Tween 80-only vehicle control.[9][10]
Q4: How do I prepare a stock solution of this compound?
A4: To prepare a 10 mg/mL stock solution in DMSO, for example, weigh 10 mg of this compound and dissolve it in 1 mL of 100% DMSO. Vortex thoroughly until the oil is completely dissolved. Store the stock solution in a tightly sealed vial at -20°C, protected from light.
Q5: My this compound solution is cloudy after dilution in the media. What should I do?
A5: Cloudiness indicates that the oil has precipitated out of the solution. This can happen if the concentration of the oil exceeds its solubility limit in the final medium, even with a co-solvent. Try the following:
-
Increase the concentration of the co-solvent (while staying within non-toxic limits).
-
Use a surfactant like Tween 80 in addition to the co-solvent.
-
Decrease the final concentration of the this compound in your assay.
Experimental Protocols
Protocol 1: Preparation of this compound Solution for In Vitro Assays
Materials:
-
Cascarilla essential oil
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
Ethanol (95-100%), sterile-filtered
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Appropriate cell culture medium (e.g., RPMI-1640)
Procedure:
-
Prepare a 100 mg/mL Stock Solution:
-
In a sterile microcentrifuge tube, weigh 100 mg of this compound.
-
Add 1 mL of 100% DMSO or absolute ethanol.
-
Vortex vigorously for 1-2 minutes until the oil is completely dissolved and the solution is clear. This is your stock solution.
-
-
Prepare Intermediate Dilutions (if necessary):
-
Based on your desired final concentrations, you may need to prepare intermediate dilutions of the stock solution in the solvent.
-
-
Prepare Working Solutions:
-
Aseptically add the required volume of the stock or intermediate solution to your pre-warmed cell culture medium to achieve the final desired concentrations.
-
For example, to prepare a 100 µg/mL working solution from a 100 mg/mL stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock solution to 999 µL of medium).
-
Vortex the working solution gently before adding it to the cells.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same volume of the solvent (DMSO or ethanol) to the cell culture medium, corresponding to the highest concentration of solvent used in your experimental groups.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Cells of interest seeded in a 96-well plate
-
This compound working solutions
-
Vehicle control solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Remove the old medium and add 100 µL of fresh medium containing different concentrations of this compound or the vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).
Data Presentation: Example Cytotoxicity Data Table
| Cell Line | Treatment | Concentration (µg/mL) | % Cell Viability (Mean ± SD) | IC₅₀ (µg/mL) |
| MCF-7 | This compound | 10 | 85.2 ± 5.1 | To be determined |
| 50 | 62.7 ± 4.3 | |||
| 100 | 45.1 ± 3.9 | |||
| 200 | 21.5 ± 2.8 | |||
| A549 | This compound | 10 | 90.1 ± 6.2 | To be determined |
| 50 | 75.4 ± 5.5 | |||
| 100 | 58.3 ± 4.7 | |||
| 200 | 35.9 ± 3.1 |
Note: This table is a template. Researchers should populate it with their own experimental data.
Visualizations
Caption: General workflow for in vitro assays with this compound.
Caption: Potential inhibitory effect of this compound on the NF-κB signaling pathway.
References
- 1. Essential oil - Wikipedia [en.wikipedia.org]
- 2. In Vitro Anti-Inflammatory Activity of Essential Oil and β-Bisabolol Derived from Cotton Gin Trash - PMC [pmc.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. researchgate.net [researchgate.net]
- 5. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. consensus.app [consensus.app]
- 9. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fraterworks.com [fraterworks.com]
"Minimizing degradation of volatile compounds during Cascarilla oil extraction"
Technical Support Center: Cascarilla Oil Extraction
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize the degradation of volatile compounds during the extraction of essential oil from Cascarilla bark (Croton eluteria).
Frequently Asked Questions (FAQs)
Q1: What is Cascarilla essential oil and what are its primary volatile compounds?
Cascarilla essential oil is a volatile oil extracted from the bark of the Croton eluteria tree, which is native to the Caribbean.[1][2][3] The oil is known for its complex spicy, warm, and woody aroma, with notes reminiscent of nutmeg, black pepper, and ginger.[2][3] It is utilized in perfumery, aromatherapy, and as a flavoring agent.[4] The oil is a complex mixture of volatile compounds, primarily terpenes and their derivatives.[5][6]
Q2: What are the most common methods for extracting this compound?
The most prevalent commercial method for extracting this compound is steam distillation .[1][3][4] This method is cost-effective and suitable for heat-stable compounds. Other methods include:
-
Hydrodistillation: A variation where the plant material is boiled directly in water.[7][8]
-
Hydrodiffusion: A specific method where steam is introduced from the top of the still and diffuses down through the plant material.[9]
-
Supercritical Fluid Extraction (SFE) : This technique uses a supercritical solvent, typically CO2, to extract the oil at low temperatures, which can prevent the degradation of heat-sensitive compounds.[10]
Q3: What are the main causes of volatile compound degradation during extraction?
The primary factors leading to the degradation of volatile compounds in essential oils are:
-
Thermal Degradation: High temperatures used in distillation methods can alter or destroy heat-sensitive compounds.[8][11]
-
Hydrolysis: The presence of steam and hot water can cause ester compounds to break down into their constituent alcohols and carboxylic acids.[7][12]
-
Oxidation: Exposure to air and light, especially at elevated temperatures, can lead to oxidation and resinification of the oil, altering its chemical profile and aroma.[7]
Troubleshooting Guide
Q4: My oil yield is lower than expected. What are the possible causes and solutions?
Low yield can be attributed to several factors, from the raw material to the extraction process itself.
| Potential Cause | Troubleshooting Steps |
| Poor Raw Material Quality | Use bark from mature trees (10 years or older) for the best quality oil.[9] Ensure the bark is properly dried to a specific humidity level before distillation.[9] |
| Improper Particle Size | Grind the dried bark to a uniform, fine particle size. Pre-treating the material with cryomilling can make it more brittle, allowing for finer grinding and significantly improving yield by reducing volatile loss.[12] |
| Insufficient Extraction Time | Ensure the distillation time is adequate. For Cascarilla bark, a distillation time of approximately 3 hours is reported for hydrodiffusion.[9] For other methods, time may need to be optimized. |
| Excessive Time Between Harvest and Distillation | The time between harvesting the bark and distilling it should be minimized. Delays can lead to a reduction in oil yield and degradation of components.[9] |
| Inefficient Apparatus | Ensure your distillation apparatus is sealed correctly to prevent vapor loss. Use a Florentine flask or a similar separator to efficiently collect the oil from the hydrosol.[9] |
Q5: The aroma profile of my extracted this compound is different from the standard. Why?
An altered aroma profile is a direct indicator of a change in the chemical composition of the oil, likely due to the degradation of key volatile compounds.
| Potential Cause | Troubleshooting Steps |
| Thermal Degradation | The high temperatures of steam or water distillation can decompose sensitive aromatic compounds.[7][8] Solution: Use the lowest effective steam pressure/temperature. Consider alternative low-temperature methods like Supercritical CO2 (SC-CO2) extraction, which operates near room temperature (e.g., 31°C) and prevents thermal degradation.[10] |
| Hydrolysis of Esters | Prolonged contact with boiling water or steam can hydrolyze esters, which are important for the overall scent profile.[7][12] Solution: Minimize the extraction time. Using direct steam distillation instead of water distillation can reduce contact time and potential hydrolysis. |
| Oxidation | Exposure to air during and after extraction can cause oxidation.[7] Solution: After extraction, store the oil in an airtight, dark glass or aluminum container in a cool environment to protect it from light and air.[4][11] |
| Formation of Artifacts | The extraction process itself can create compounds not originally present in the plant material.[13] Solution: Different distillation methods (water vs. steam vs. hydrodiffusion) can produce distinct end products.[9] Experiment with different methods to find the one that yields the desired profile. |
Q6: I am using SC-CO2 extraction but the results are poor. How can I optimize the parameters?
Supercritical Fluid Extraction (SFE) is highly tunable. Poor results often stem from suboptimal parameter settings.
| Parameter | Optimization Strategy |
| Pressure | Higher pressure generally increases the solvent power of CO2, leading to higher yields. Typical ranges are 10-35 MPa (100-350 bar).[14][15] Start at a lower pressure (e.g., 10 MPa) and incrementally increase it to find the optimal point for your target compounds. |
| Temperature | Temperature has a dual effect: it increases the vapor pressure of solutes but decreases the density (and solvent power) of CO2.[16] For heat-sensitive compounds, keep the temperature low (e.g., 35-50°C).[10][16] The optimal temperature will depend on the chosen pressure. |
| CO2 Flow Rate | A lower flow rate allows more time for the CO2 to become saturated with the solute, but increases extraction time. A flow rate that is too high may not be efficient.[16] This parameter must be optimized empirically for your specific equipment and sample size. |
| Co-solvent | For more polar compounds, the polarity of supercritical CO2 can be increased by adding a small amount of a co-solvent like ethanol.[10] This can enhance the extraction of certain classes of compounds. |
Data Presentation
Table 1: Comparison of Common Extraction Methods for Volatile Oils
| Feature | Hydrodistillation / Steam Distillation | Supercritical CO2 (SC-CO2) Extraction | Solvent Extraction |
| Principle | Volatilization of compounds with steam/boiling water.[7] | Dissolution of compounds in supercritical CO2.[10] | Dissolution of compounds in an organic solvent (e.g., hexane). |
| Temperature | High (~100°C) | Low (e.g., 35-60°C)[17] | Variable, can be done at room temperature. |
| Selectivity | Low | High (tunable with P & T)[14] | Moderate |
| Risk of Degradation | High (Thermal stress, hydrolysis)[8][12] | Very Low (Inert atmosphere, low temp)[10] | Medium (Potential for solvent contamination and degradation) |
| Purity of Oil | Generally high, but may contain artifacts.[13] | Very high, solvent-free.[18] | May contain solvent residues. |
| Cost & Complexity | Low cost, simple equipment.[8] | High initial investment, complex equipment.[18] | Moderate cost and complexity. |
| Energy Consumption | High[8] | Lower than distillation. | Moderate |
Experimental Protocols
Protocol 1: Laboratory-Scale Hydrodistillation
This protocol describes a standard method for extracting this compound using a Clevenger-type apparatus.
1. Material Preparation:
- Select dried Cascarilla bark (Croton eluteria).
- Grind the bark to a coarse powder (e.g., 2-3 mm particle size). For enhanced results, consider pre-chilling and milling the bark via cryomilling.[12]
- Weigh approximately 100 g of the powdered bark.
2. Apparatus Setup:
- Place the 100 g of powdered bark into a 2 L round-bottom flask.
- Add distilled water until the bark is fully submerged, typically at a solid-to-liquid ratio of 1:10 (w/v).[12]
- Connect the flask to a Clevenger-type apparatus, which is then connected to a condenser.
- Set up a heating mantle under the flask and ensure a continuous flow of cold water through the condenser.
3. Distillation:
- Heat the mixture to a rolling boil.
- Continue the distillation for approximately 3-4 hours.[9] Vapors containing water and volatile oil will rise, condense, and collect in the graduated tube of the Clevenger apparatus.
- The oil, being less dense than water, will float on top of the hydrosol.
4. Oil Collection and Storage:
- Once the distillation is complete and the apparatus has cooled, carefully drain the collected oil from the side arm of the Clevenger trap into a vial.
- Dry the collected oil over anhydrous sodium sulfate to remove any residual water.
- Store the final oil in a sealed, airtight, dark glass vial at 4°C.[4]
Protocol 2: Supercritical CO2 (SC-CO2) Extraction
This protocol provides a general methodology for SC-CO2 extraction, which must be optimized for specific equipment.
1. Material Preparation:
- Grind dried Cascarilla bark to a fine, uniform powder (<1 mm).
- Accurately weigh the sample and load it into the stainless steel extraction vessel.
2. System Parameters:
- Set the extraction parameters. Based on general protocols for essential oils, a starting point could be:
- Pressure: 10 MPa (100 bar)[14]
- Temperature: 40°C[14][17]
- CO2 Flow Rate: 1-2 mL/min[14]
- Set the separator conditions to a lower pressure and temperature to allow the CO2 to return to a gaseous state and release the extracted oil.
3. Extraction Process:
- Pressurize the system with high-purity CO2 to the desired setpoint.
- Begin the extraction, which often includes an initial static phase (no CO2 flow) for a set time (e.g., 10-30 minutes) to allow the sample to equilibrate with the supercritical fluid.[14][16]
- Follow with a dynamic phase, where CO2 continuously flows through the extraction vessel for the main extraction period (e.g., 20-120 minutes).[14]
4. Fraction Collection:
- The extract precipitates in the separator(s) as the CO2 expands and loses its solvent power.
- Collect the extract from the separator vessel. The resulting product is a highly pure, solvent-free this compound.
- Store the oil under the same conditions as described for hydrodistillation.
Visualizations
Caption: General experimental workflow for this compound extraction.
Caption: Key factors causing degradation of volatile compounds.
Caption: Decision tree for selecting an extraction method.
References
- 1. bestengineeringtechnologies.com [bestengineeringtechnologies.com]
- 2. fraterworks.com [fraterworks.com]
- 3. berjeinc.com [berjeinc.com]
- 4. Buy Cascarilla Bark Oil Online,Cascarilla Bark Oil Manufacturer,Croton Eleuteria L. Oil Supplier,Wholesale,Exporter,India [indiaaromaoils.com]
- 5. researchgate.net [researchgate.net]
- 6. Analytical Techniques for Obtaining Volatile oils (Odorants and Flavorings) | Auctores [auctoresonline.org]
- 7. cnc.nuph.edu.ua [cnc.nuph.edu.ua]
- 8. Hydrodistillation: A Key Method for Terpene Extraction [medicalterpenes.com]
- 9. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 10. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 11. us.hollandgreenscience.com [us.hollandgreenscience.com]
- 12. mdpi.com [mdpi.com]
- 13. Fundamental Chemistry of Essential Oils and Volatile Organic Compounds, Methods of Analysis and Authentication - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lib3.dss.go.th [lib3.dss.go.th]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. observatoriodacastanha.org.br [observatoriodacastanha.org.br]
- 18. dovepress.com [dovepress.com]
Technical Support Center: Consistent Extraction of Cascarilla Oil for Reproducible Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the consistent and reproducible extraction of Cascarilla (Croton eluteria) oil. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What is the most common and established method for extraacting Cascarilla oil for research purposes?
A1: Steam distillation is the most widely used and established method for extracting this compound.[1][2][3] It is a well-understood technique that, when properly controlled, can yield consistent results. Hydrodiffusion, a variation of steam distillation, is also a recognized method for obtaining Cascarilla essential oil.[4]
Q2: What is the expected yield of essential oil from Cascarilla bark?
A2: The yield of this compound is typically low. Reports indicate that approximately 1 kilogram of essential oil can be obtained from 1 ton of dried bark, which corresponds to a yield of about 0.1%.[4] However, yields can be influenced by factors such as the age of the tree (trees 10 years or older are preferred), the specific humidity level of the bark before distillation, and the extraction method itself.[4]
Q3: How can I ensure the chemical composition of the extracted this compound is consistent across different batches?
A3: To ensure consistency, it is crucial to standardize the entire extraction process. This includes using bark from the same geographical source and age, maintaining a consistent particle size of the ground bark, and precisely controlling the extraction parameters (temperature, pressure, time, solvent-to-solid ratio). Post-extraction, the oil should be properly stored in airtight, dark glass containers in a cool environment to prevent degradation.[5] Implementing rigorous quality control measures, such as Gas Chromatography-Mass Spectrometry (GC-MS) analysis, is essential to verify the chemical profile of each batch.[5]
Q4: Are there alternative extraction methods to steam distillation for this compound?
A4: Yes, other methods like solvent extraction and supercritical CO2 extraction can be used.[6] Solvent extraction may be suitable for obtaining a wider range of compounds, while supercritical CO2 extraction is a "greener" alternative that can yield high-quality oil without the use of organic solvents.[6] The choice of method will depend on the specific research goals and the desired chemical profile of the extract.
Q5: What are the known biological activities of this compound that are relevant for drug development?
A5: Cascarilla extract and its major component, cascarillin, have been found to significantly increase histamine-induced gastric acid secretion. This suggests a potential application in digestive health and provides a basis for investigating its mechanism of action on gastric parietal cells.
Troubleshooting Guides
This section addresses common issues that may arise during the extraction of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Oil Yield | 1. Improperly prepared plant material: Bark not ground to a consistent and appropriate particle size. 2. Insufficient extraction time: The duration of the distillation or extraction is too short to extract the oil completely. 3. Incorrect temperature or pressure: Operating outside the optimal parameters for the chosen extraction method. 4. Channeling in the extractor: Steam or solvent bypassing the plant material. 5. Plant material quality: Low oil content in the bark due to age, origin, or storage conditions.[4] | 1. Optimize particle size: Grind the bark to a uniform, moderately coarse powder. Avoid very fine powder which can impede steam/solvent flow. 2. Increase extraction time: Gradually increase the extraction time and monitor the oil collection to determine the point of diminishing returns. For steam distillation, a typical duration is around 3 hours.[4] 3. Calibrate equipment: Ensure temperature and pressure gauges are accurate and set to the optimized parameters for your protocol. 4. Proper packing: Pack the ground bark uniformly in the extraction vessel to ensure even distribution of the steam or solvent. 5. Source high-quality bark: Obtain bark from a reputable supplier, specifying the desired age and origin if possible. |
| Inconsistent Chemical Profile (batch-to-batch variation) | 1. Variation in raw material: Using bark from different sources, ages, or harvest times. 2. Fluctuations in extraction parameters: Inconsistent temperature, pressure, or extraction time. 3. Solvent impurities (for solvent extraction): Using solvents of varying purity. 4. Post-extraction degradation: Improper storage of the oil (exposure to light, heat, or air).[5] | 1. Standardize raw material: Use a single, well-documented source of Cascarilla bark for all extractions in a study. 2. Maintain strict process control: Keep detailed logs of all extraction parameters for each batch to ensure reproducibility. 3. Use high-purity solvents: Employ analytical or HPLC-grade solvents to minimize the introduction of contaminants. 4. Implement proper storage: Store the extracted oil in amber glass vials, purged with nitrogen if possible, and refrigerated. |
| Cloudy or Emulsified Distillate | 1. Distillation rate too high: Vigorous boiling can carry over non-volatile materials and cause emulsions. 2. Condenser too cold: Rapid cooling can cause some components to precipitate or solidify. 3. Presence of water-soluble compounds: Co-extraction of hydrophilic compounds. | 1. Reduce heating rate: Maintain a steady, gentle boiling rate to ensure a smooth distillation. 2. Adjust condenser temperature: Use a slightly warmer coolant in the condenser to prevent rapid solidification of oil components. 3. Post-extraction separation: Allow the distillate to stand and separate. If an emulsion persists, techniques like salting out (adding a saturated salt solution) or centrifugation can be employed. |
| Solvent Residue in Final Product (Solvent Extraction) | 1. Incomplete solvent removal: Insufficient evaporation time or vacuum. 2. High boiling point of the solvent: Difficulty in completely removing the solvent without degrading the oil. | 1. Optimize evaporation: Use a rotary evaporator under appropriate vacuum and temperature to ensure complete removal of the solvent. 2. Choose a low-boiling point solvent: Select a solvent with a boiling point that allows for easy removal without damaging the essential oil. |
Quantitative Data Summary
The following tables provide a summary of typical quantitative data for this compound extraction. Please note that these values can vary depending on the specific experimental conditions.
Table 1: Comparison of this compound Yield by Extraction Method
| Extraction Method | Typical Yield (%) | Reference |
| Hydrodiffusion | ~ 0.1 | [4] |
| Steam Distillation | 0.1 - 1.5 (general range for essential oils) | |
| Solvent Extraction | Variable, depends on solvent and protocol | |
| Supercritical CO2 Extraction | Variable, depends on parameters |
Table 2: Physicochemical Properties of this compound
| Property | Value Range |
| Appearance | Pale yellow to brownish liquid[1] |
| Odor | Spicy, aromatic, warm-woody[1] |
| Specific Gravity @ 25°C | 0.895 - 0.915 |
| Refractive Index @ 20°C | 1.490 - 1.500 |
Table 3: Major Chemical Constituents of this compound (GC-MS Analysis)
| Compound | Relative Percentage (%) - Example |
| p-Cymene | 10 - 20 |
| Limonene | 5 - 15 |
| Linalool | 5 - 10 |
| Cascarilladiene | 5 - 10 |
| β-Caryophyllene | 3 - 8 |
| α-Zingiberene | 2 - 7 |
| Elemol | 1 - 5 |
| Cascarillin | 1 - 5 |
Note: The percentages are illustrative and can vary significantly based on the extraction method and plant material.
Experimental Protocols
Protocol 1: Steam Distillation of Cascarilla Bark (Lab Scale)
1. Materials and Equipment:
-
Dried Cascarilla bark
-
Grinder or mill
-
Steam distillation apparatus (including a boiling flask, a biomass flask, a condenser, and a collection vessel/separatory funnel)
-
Heating mantle
-
Deionized water
-
Anhydrous sodium sulfate
-
Glassware (beakers, flasks, etc.)
2. Procedure:
-
Preparation of Plant Material: Grind the dried Cascarilla bark to a moderately coarse powder (e.g., 2-3 mm particle size). Weigh 100 g of the ground bark.
-
Apparatus Setup: Assemble the steam distillation apparatus. Place 500 mL of deionized water in the boiling flask. Place the 100 g of ground bark into the biomass flask. Ensure all glass joints are properly sealed.
-
Distillation: Heat the boiling flask to generate steam. The steam will pass through the bark, carrying the volatile essential oil.
-
Condensation: The steam and oil vapor will then pass through the condenser, where they will cool and return to a liquid state.
-
Collection: Collect the distillate, which will be a mixture of water (hydrosol) and this compound, in a separatory funnel. Continue the distillation for approximately 3 hours, or until no more oil is observed in the distillate.
-
Separation: Allow the distillate in the separatory funnel to stand until the oil and water layers have clearly separated. Drain the lower aqueous layer (hydrosol).
-
Drying: Collect the oil layer and dry it over a small amount of anhydrous sodium sulfate to remove any residual water.
-
Storage: Decant the dried oil into a clean, amber glass vial. Store at 4°C.
Protocol 2: Solvent Extraction of Cascarilla Bark (Lab Scale)
1. Materials and Equipment:
-
Dried and ground Cascarilla bark (as in Protocol 1)
-
Soxhlet extractor
-
Round bottom flask
-
Condenser
-
Heating mantle
-
High-purity n-hexane (or another suitable solvent)
-
Rotary evaporator
-
Filtration apparatus
2. Procedure:
-
Preparation: Place 50 g of ground Cascarilla bark into a cellulose thimble and place the thimble inside the Soxhlet extractor.
-
Extraction: Add 250 mL of n-hexane to the round bottom flask. Assemble the Soxhlet apparatus and heat the flask. The solvent will vaporize, condense, and drip onto the bark, extracting the oil. The extractor will cyclically siphon the solvent and dissolved oil back into the flask. Continue the extraction for 6-8 hours.
-
Solvent Recovery: After extraction, cool the apparatus. Remove the thimble. Reassemble the apparatus to distill the solvent, collecting it in the Soxhlet chamber for reuse.
-
Concentration: Transfer the remaining concentrated extract to a rotary evaporator to remove the final traces of solvent under reduced pressure.
-
Purification (Optional): The resulting oleoresin can be further purified if necessary.
-
Storage: Store the concentrated oil in a sealed, amber glass vial at 4°C.
Protocol 3: Supercritical CO2 Extraction of Cascarilla Bark (Conceptual Lab Scale)
1. Materials and Equipment:
-
Dried and ground Cascarilla bark
-
Supercritical Fluid Extraction (SFE) system with an extraction vessel, pumps, and separators
-
High-purity carbon dioxide
2. Procedure:
-
Preparation: Load 100 g of ground Cascarilla bark into the extraction vessel of the SFE system.
-
Extraction Parameters: Set the extraction parameters. A starting point could be a pressure of 200 bar and a temperature of 50°C.
-
Extraction: Pump supercritical CO2 through the extraction vessel at a constant flow rate (e.g., 20 g/min ) for a set duration (e.g., 2 hours).
-
Separation: The CO2 containing the dissolved oil is passed into a separator where the pressure and/or temperature are changed, causing the CO2 to return to a gaseous state and the oil to precipitate.
-
Collection: Collect the extracted oil from the separator.
-
Optimization: To optimize the yield and composition, systematically vary the pressure, temperature, and extraction time in subsequent experiments.
-
Storage: Store the oil in a sealed, amber glass vial at 4°C.
Visualizations
Experimental Workflow: Steam Distillation
A simplified workflow for this compound extraction using steam distillation.
Logical Relationship: Factors Affecting this compound Yield and Quality
Key factors influencing the final yield and quality of extracted this compound.
Signaling Pathway: Postulated Mechanism of Cascarilla Extract on Gastric Acid Secretion
Hypothesized potentiation of histamine-induced gastric acid secretion by Cascarilla extract.
References
- 1. fraterworks.com [fraterworks.com]
- 2. berjeinc.com [berjeinc.com]
- 3. bestengineeringtechnologies.com [bestengineeringtechnologies.com]
- 4. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 5. Control of gastric acid secretion. Histamine H2-receptor antagonists and H+K(+)-ATPase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Essential oil - Wikipedia [en.wikipedia.org]
"Addressing matrix effects in the analysis of Cascarilla oil"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cascarilla oil (Croton eluteria). The focus is on addressing and mitigating matrix effects during chromatographic analysis, particularly with Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
A1: this compound is an essential oil extracted from the bark of the Croton eluteria shrub.[1][2] It possesses a complex chemical profile, rich in volatile compounds such as terpenes and diterpenoids.[3] Its unique aromatic properties have led to its use in the fragrance and flavoring industries, notably as an ingredient in Campari.[2] In drug development, this compound is investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities. Accurate analysis is crucial for quality control, authentication, and to ensure the safety and efficacy of products containing this oil.
Q2: What are the major chemical constituents of this compound?
A2: The chemical composition of this compound can vary depending on the geographical origin and extraction method.[4] However, some of the commonly identified major components include:
-
Terpenes and Sesquiterpenes: α-Pinene, β-Pinene, Myrcene, Limonene, p-Cymene, β-Caryophyllene, α-Copaene, and Cascarilladiene.
-
Oxygenated Compounds: Linalool, Terpinen-4-ol, and Eucalyptol.
A representative chemical profile of this compound is presented in the table below.
Data Presentation: Chemical Composition of this compound
| Compound Class | Compound Name | Representative Abundance (%) |
| Monoterpenes | p-Cymene | 10-15 |
| Limonene | 2-5 | |
| α-Pinene | 2-4 | |
| β-Pinene | 1-3 | |
| Myrcene | 3-5 | |
| Sesquiterpenes | β-Caryophyllene | 5-10 |
| α-Copaene | 2-4 | |
| Cascarilladiene | 4-6 | |
| Oxygenated Terpenes | Linalool | 3-5 |
| Terpinen-4-ol | 1-3 | |
| Eucalyptol | <1 |
Note: The abundances are approximate and can vary significantly between different oil samples.
Q3: What are matrix effects and why are they a concern in this compound analysis?
A3: In chemical analysis, the "matrix" refers to all the components in a sample other than the specific analyte of interest. Matrix effects are the influence of these other components on the analytical signal of the analyte, leading to either an artificial enhancement or suppression of the signal. In the context of GC-MS analysis of this compound, the complex mixture of volatile compounds constitutes the matrix. Co-eluting matrix components can interfere with the ionization and detection of target analytes, leading to inaccurate quantification.
Q4: What are the common signs of matrix effects in my GC-MS data?
A4: Several indicators in your chromatograms and data may suggest the presence of matrix effects:
-
Poor peak shape: Tailing or fronting of analyte peaks.
-
Inconsistent retention times: Shifts in the elution time of your target compounds across different sample runs.
-
Poor reproducibility: High variability in the peak areas or heights of your analyte in replicate injections.
-
Inaccurate quantification: Overestimation or underestimation of analyte concentrations when compared to a standard in a clean solvent.
-
Ion suppression or enhancement: A noticeable decrease or increase in the signal intensity of your analyte when comparing a sample to a pure standard.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered during the GC-MS analysis of this compound, with a focus on matrix effects.
Problem 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause 1: Active sites in the GC inlet or column.
-
Troubleshooting Step:
-
Deactivate the inlet liner: Use a fresh, deactivated inlet liner. Silanized liners are recommended for analyzing active compounds like those found in essential oils.
-
Condition the column: Bake out the column according to the manufacturer's instructions to remove any contaminants.
-
Use a guard column: A short, deactivated guard column can help protect the analytical column from non-volatile residues in the sample matrix.
-
-
-
Possible Cause 2: Inappropriate injection temperature.
-
Troubleshooting Step:
-
Optimize injection temperature: A temperature that is too low may cause slow volatilization and peak broadening, while a temperature that is too high can cause thermal degradation of analytes. Start with a standard temperature (e.g., 250 °C) and adjust as needed.
-
-
-
Possible Cause 3: Column overload.
-
Troubleshooting Step:
-
Dilute the sample: Prepare a more dilute solution of the this compound.
-
Decrease the injection volume: Inject a smaller volume of the sample.
-
-
Problem 2: Inconsistent Retention Times
-
Possible Cause 1: Fluctuations in carrier gas flow rate.
-
Troubleshooting Step:
-
Check for leaks: Use an electronic leak detector to check for leaks at all fittings from the gas source to the detector.
-
Verify gas purity: Ensure the carrier gas (typically Helium or Hydrogen) is of high purity and that gas purifiers are functioning correctly.
-
-
-
Possible Cause 2: Changes in the column stationary phase due to matrix buildup.
-
Troubleshooting Step:
-
Implement a sample cleanup procedure: Use Solid Phase Extraction (SPE) to remove less volatile or more polar components from the oil before injection.
-
Perform regular column maintenance: Trim the first few centimeters from the inlet end of the column to remove accumulated non-volatile residues.
-
-
Problem 3: Inaccurate Quantification (Overestimation or Underestimation)
-
Possible Cause 1: Matrix-induced signal enhancement or suppression.
-
Troubleshooting Step:
-
Perform a matrix effect study: Compare the signal of a standard in a clean solvent to the signal of the same standard spiked into a diluted this compound matrix. A significant difference indicates the presence of matrix effects.
-
Implement a suitable calibration strategy:
-
Matrix-Matched Calibration: Prepare calibration standards in a matrix that closely resembles the this compound sample. This is often the most effective method for compensating for matrix effects.
-
Internal Standard Calibration: Add a known concentration of an internal standard (a compound not naturally present in the oil) to all samples and standards. The ratio of the analyte signal to the internal standard signal is used for quantification, which can correct for variations in injection volume and matrix effects.
-
Standard Addition: Spike the sample with known concentrations of the analyte and extrapolate to determine the original concentration. This method is useful when a blank matrix is not available.
-
-
-
Data Presentation: Impact of Matrix Effects on Quantification of a Key Analyte (Linalool)
The following table presents hypothetical data illustrating the impact of matrix effects on the quantification of Linalool in a this compound sample and the effectiveness of different correction strategies.
| Calibration Method | Measured Linalool Concentration (mg/mL) | % Recovery (relative to Standard Addition) |
| External Calibration (in solvent) | 1.85 | 74% |
| Matrix-Matched Calibration | 2.45 | 98% |
| Internal Standard Calibration | 2.38 | 95% |
| Standard Addition | 2.50 | 100% |
This data demonstrates that external calibration in a clean solvent can lead to significant underestimation of the analyte concentration due to matrix suppression. Matrix-matched, internal standard, and standard addition methods provide more accurate results.
Experimental Protocols
Protocol 1: Sample Preparation for GC-MS Analysis of this compound
-
Objective: To prepare the this compound sample for GC-MS analysis, including dilution and the addition of an internal standard.
-
Materials:
-
Cascarilla essential oil
-
Hexane (or other suitable solvent, HPLC grade)
-
Internal Standard (e.g., n-Tetradecane, 1 mg/mL in hexane)
-
Volumetric flasks (10 mL)
-
Micropipettes
-
Vortex mixer
-
Autosampler vials with caps
-
-
Procedure:
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Add 100 µL of the internal standard solution (1 mg/mL n-Tetradecane) to the flask.
-
Dilute to the mark with hexane.
-
Mix thoroughly using a vortex mixer.
-
Transfer an aliquot of the final solution to an autosampler vial for GC-MS analysis.
-
Protocol 2: GC-MS Analysis with Matrix-Matched Calibration
-
Objective: To quantify target analytes in this compound using a matrix-matched calibration curve to correct for matrix effects.
-
Materials:
-
This compound (to be used as the matrix)
-
Analytical standards of target compounds (e.g., Linalool, β-Caryophyllene)
-
Hexane (HPLC grade)
-
Volumetric flasks
-
Micropipettes
-
-
Procedure:
-
Prepare a "matrix blank": Dilute the this compound in hexane to a concentration similar to the analytical samples (e.g., 1 mg/mL).
-
Prepare stock solutions of analytical standards: Prepare individual stock solutions of each target analyte in hexane (e.g., 1 mg/mL).
-
Prepare matrix-matched calibration standards:
-
Create a series of volumetric flasks.
-
To each flask, add a fixed amount of the diluted this compound "matrix blank".
-
Spike each flask with varying, known amounts of the analytical standard stock solutions to create a concentration series (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
Dilute to the final volume with hexane.
-
-
Analyze the prepared samples and calibration standards using the optimized GC-MS method.
-
Construct a calibration curve by plotting the peak area of the analyte against its concentration for the matrix-matched standards.
-
Quantify the analyte in the sample by interpolating its peak area from the matrix-matched calibration curve.
-
Visualizations
Caption: Workflow for GC-MS analysis of this compound, including troubleshooting steps.
Caption: Decision tree for selecting a matrix effect mitigation strategy.
References
Technical Support Center: Enhancing Diterpenoid Yield from Croton eluteria (Cascarilla) Bark
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of diterpenoids from Croton eluteria bark.
Frequently Asked Questions (FAQs)
Q1: What are the major diterpenoids found in Croton eluteria bark?
A1: Croton eluteria bark, commonly known as cascarilla, is a rich source of polyfunctionalized diterpenoids. The most prominent belong to the clerodane and halimane structural types. Cascarillin is a major bitter triol found in the bark, and numerous other related diterpenoids, collectively known as eluterins, have also been isolated and characterized.
Q2: Which extraction methods are most effective for obtaining diterpenoids from Croton eluteria bark?
A2: Traditional solid-liquid extraction methods like maceration and Soxhlet extraction using solvents such as acetone and ethanol are commonly employed.[1] Modern techniques like Ultrasound-Assisted Extraction (UAE) and Supercritical Fluid Extraction (SFE) can offer improved efficiency, reduced extraction times, and are considered greener alternatives. The choice of method often depends on the desired yield, purity, and available equipment.
Q3: How does the choice of solvent affect the extraction yield of diterpenoids?
A3: The polarity of the extraction solvent is a critical factor. Diterpenoids, being moderately polar, are generally soluble in organic solvents like methanol, ethanol, and acetone. The optimal solvent choice depends on the specific diterpenoids being targeted. For instance, acetone has been effectively used for the percolation of powdered cascarilla bark.[1] Using a solvent system with the right polarity can significantly enhance the extraction of the target compounds while minimizing the co-extraction of impurities.
Q4: What is a typical yield of diterpenoids from Croton eluteria bark?
A4: The yield of specific diterpenoids can vary depending on the plant material, geographical source, and the extraction and purification methods used. For example, in one study, percolation with acetone followed by column chromatography yielded approximately 0.31% cascarillin from the powdered bark.[1]
Q5: How can I purify the crude extract to isolate the diterpenoids?
A5: Column chromatography is a standard method for the purification of diterpenoids from the crude extract of Croton eluteria bark. A silica gel stationary phase with a gradient elution system of solvents with increasing polarity (e.g., petroleum ether-ethyl acetate) is effective for separating different diterpenoid fractions.[1]
Troubleshooting Guides
This section addresses common issues encountered during the extraction and analysis of diterpenoids from Croton eluteria bark.
Issue 1: Low Yield of Diterpenoids in the Crude Extract
| Possible Cause | Solution |
| Inappropriate Solvent Choice | The polarity of your solvent may not be optimal for the target diterpenoids. Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, methanol) on a small scale to identify the most effective one. A mixture of solvents can also be more effective than a single solvent. |
| Suboptimal Extraction Temperature | High temperatures can degrade thermolabile diterpenoids. If using a heat-based method like Soxhlet, consider the boiling point of your solvent. For temperature-sensitive compounds, maceration at room temperature or other non-thermal methods like UAE might be more suitable. |
| Insufficient Extraction Time | The extraction time may not be long enough for the solvent to penetrate the plant matrix and solubilize the diterpenoids effectively. For maceration, allow for at least 24-72 hours with periodic agitation. For Soxhlet extraction, ensure a sufficient number of cycles. |
| Inadequate Particle Size of Bark | If the bark particles are too large, the surface area for solvent interaction is limited, leading to incomplete extraction. Grind the dried bark into a fine, uniform powder to maximize the surface area and improve extraction efficiency. |
| Incorrect Solid-to-Liquid Ratio | Too little solvent may lead to a saturated solution, preventing further extraction. A common starting point is a 1:10 to 1:20 solid-to-liquid ratio (w/v). Experiment with different ratios to find the optimal condition for your specific setup. |
Issue 2: Poor Separation of Diterpenoids during Column Chromatography
| Possible Cause | Solution |
| Inappropriate Solvent System for Elution | The polarity of the mobile phase may not be suitable for separating the target compounds. Perform preliminary separation on a Thin Layer Chromatography (TLC) plate to determine the optimal solvent system that gives good separation of the spots corresponding to your target diterpenoids. |
| Column Overloading | Loading too much crude extract onto the column can lead to broad, overlapping bands and poor resolution. As a general rule, the amount of extract loaded should be about 1-5% of the weight of the stationary phase. |
| Improper Column Packing | Cracks, channels, or air bubbles in the stationary phase can lead to an uneven flow of the mobile phase and poor separation. Ensure the column is packed uniformly and that the stationary phase is fully settled before loading the sample. |
| Flow Rate is Too Fast | A high flow rate reduces the interaction time between the compounds and the stationary phase, leading to poor separation. Optimize the flow rate to allow for proper equilibrium to be established. |
Issue 3: Co-extraction of Impurities
| Possible Cause | Solution |
| Solvent is Too Polar | Highly polar solvents like methanol can co-extract a large number of impurities such as chlorophyll and other polar compounds. Consider a pre-extraction wash with a non-polar solvent like hexane to remove non-polar impurities before the main extraction. Alternatively, use a less polar solvent for the main extraction. |
| Complex Plant Matrix | The bark naturally contains a wide variety of compounds. A multi-step purification process may be necessary. After initial column chromatography, further purification of the collected fractions can be achieved using techniques like preparative HPLC. |
Data Presentation
Table 1: Illustrative Comparison of Diterpenoid Yields Using Different Extraction Methods on Plant Material
Note: Data for a direct comparison of extraction methods for Croton eluteria is limited. This table provides an illustrative comparison based on studies of other diterpenoid-containing plants to guide experimental design.
| Extraction Method | Plant Material | Solvent | Temperature | Time | Diterpenoid Yield (mg/g dry weight) | Reference |
| Maceration | Andrographis paniculata | Methanol | Room Temp | 72 h | 10.2 | Fictional illustrative data |
| Soxhlet Extraction | Andrographis paniculata | Methanol | Boiling Point | 8 h | 15.5 | Fictional illustrative data |
| Ultrasound-Assisted Extraction (UAE) | Andrographis paniculata | Methanol | 50°C | 30 min | 18.2 | Fictional illustrative data |
| Supercritical Fluid Extraction (SFE) | Andrographis paniculata | CO₂ + Ethanol | 60°C | 2 h | 20.1 |
Experimental Protocols
Protocol 1: Solvent Extraction of Diterpenoids from Croton eluteria Bark (Maceration)
-
Sample Preparation:
-
Dry the Croton eluteria bark in a well-ventilated area, protected from direct sunlight, or in an oven at a low temperature (40-50°C) until a constant weight is achieved.
-
Grind the dried bark into a fine powder using a mechanical grinder.
-
-
Extraction:
-
Weigh 100 g of the powdered bark and place it in a large glass container with a lid (e.g., an Erlenmeyer flask or a jar).
-
Add 1 L of acetone (or another suitable solvent) to the container, ensuring the powder is fully submerged (a 1:10 solid-to-liquid ratio).
-
Seal the container and keep it at room temperature for 72 hours. Agitate the mixture periodically (e.g., by shaking or using a magnetic stirrer) to enhance extraction.
-
-
Filtration and Concentration:
-
After 72 hours, filter the mixture through a muslin cloth followed by Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Wash the residue with a small amount of fresh solvent to recover any remaining extract.
-
Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a temperature below 50°C until the solvent is completely removed.
-
-
Drying and Storage:
-
Dry the resulting crude extract in a vacuum oven at 40°C to remove any residual solvent.
-
Store the dried crude extract in a sealed, airtight container in a cool, dark place.
-
Protocol 2: Purification of Diterpenoids by Column Chromatography
-
Column Preparation:
-
Select a glass column of appropriate size.
-
Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).
-
Carefully pour the slurry into the column, allowing the silica gel to settle uniformly without any air bubbles.
-
Add a layer of sand on top of the silica gel to protect the surface.
-
Wash the packed column with the initial mobile phase.
-
-
Sample Loading:
-
Dissolve a known amount of the crude extract in a minimal volume of the initial mobile phase.
-
Carefully load the dissolved sample onto the top of the column.
-
-
Elution:
-
Start the elution with a non-polar solvent (e.g., 100% petroleum ether or hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner (e.g., 9:1, 8:2, 7:3 petroleum ether:ethyl acetate).
-
-
Fraction Collection and Analysis:
-
Collect the eluate in separate fractions.
-
Monitor the separation by spotting the collected fractions on a TLC plate and visualizing the spots under UV light or with a suitable staining reagent.
-
Combine the fractions that show similar TLC profiles.
-
Evaporate the solvent from the combined fractions to obtain the purified diterpenoid compounds.
-
Protocol 3: HPLC Analysis of Diterpenoids
-
Sample Preparation:
-
Accurately weigh and dissolve the crude extract or purified fractions in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is often used.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength suitable for diterpenoids (e.g., 220 nm).
-
Injection Volume: 20 µL.
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Identify and quantify the diterpenoids by comparing the retention times and peak areas with those of known standards.
-
Mandatory Visualization
References
Technical Support Center: Refining the Purification of Cascarillin from Cascarilla Oil
Welcome to the technical support center for the purification of cascarillin from Cascarilla oil. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the unique challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is cascarillin and from what natural source is it typically isolated?
A1: Cascarillin is a bitter, white, crystallizable diterpenoid.[1] It is primarily isolated from the bark of the Croton eluteria Bennet tree, which is the source of this compound.[2][3]
Q2: What are the initial steps for extracting cascarillin from this compound or Croton eluteria bark?
A2: The initial step typically involves solvent extraction. Acetone has been noted as a solvent for extracting cascarillin and its isomers from the bark of Croton eluteria.[4] Following extraction, the crude extract is concentrated to yield a residue that can be further purified.
Q3: My cascarillin extract is a complex mixture. What is the recommended purification technique?
A3: Column chromatography is the most common and effective method for purifying cascarillin from the crude extract.[4] Flash column chromatography, a rapid form of preparative column chromatography, is particularly well-suited for separating diterpenoids like cascarillin from other components in the oil.[3][5]
Q4: I'm observing poor separation of cascarillin during column chromatography. What could be the issue?
A4: Poor separation can be due to several factors. Common issues include the use of an inappropriate solvent system, overloading the column with the sample, or the presence of co-eluting impurities such as isomers of cascarillin.[6][7] Optimizing the solvent system and the sample-to-silica ratio is crucial.[8]
Q5: Are there known isomers of cascarillin that might complicate purification?
A5: Yes, various isomers of cascarillin have been reported to be present in the bark of Croton eluteria.[4] These isomers can have very similar polarities, making their separation by chromatography challenging and often requiring careful optimization of the chromatographic conditions.
Q6: How can I assess the purity of my purified cascarillin fractions?
A6: Thin-Layer Chromatography (TLC) is a quick method for monitoring the separation during column chromatography. For final purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is a more accurate quantitative method.[9][10] Further structural confirmation can be achieved using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[11][12]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of cascarillin.
| Problem | Potential Cause | Recommended Solution |
| Low yield of cascarillin after extraction. | Incomplete extraction from the plant material. | Ensure the plant material is finely ground to increase surface area. Consider sequential extractions with fresh solvent to maximize recovery. |
| Degradation of cascarillin during extraction. | While specific stability data for cascarillin is limited, diterpenoids can be sensitive to high temperatures and extreme pH.[13][14] Use moderate temperatures for solvent evaporation and avoid strongly acidic or basic conditions unless their effects are known. | |
| Cascarillin does not move from the baseline on the TLC plate. | The solvent system is not polar enough. | Gradually increase the polarity of the mobile phase. For a common normal-phase silica gel system using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.[5] |
| Cascarillin runs with the solvent front on the TLC plate. | The solvent system is too polar. | Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of hexane.[5] |
| Streaking of spots on the TLC plate. | The sample is too concentrated or the compound is acidic/basic. | Dilute the sample before spotting. If streaking persists, consider adding a small amount (0.1-1%) of a modifier to the mobile phase, such as acetic acid for acidic compounds or triethylamine for basic compounds.[5] |
| Co-elution of cascarillin with impurities during column chromatography. | Impurities have similar polarity to cascarillin (e.g., isomers). | Optimize the solvent system using TLC with various solvent combinations. A shallow gradient elution during flash chromatography can improve separation.[5][8] Consider using a different stationary phase, such as alumina, if silica gel does not provide adequate resolution.[7] |
| Column overloading. | Reduce the amount of crude extract loaded onto the column. A general guideline is a 1:40 ratio of sample to silica gel for dry loading.[8] | |
| Broad peaks in HPLC analysis. | Poor column performance or inappropriate mobile phase. | Ensure the HPLC column is in good condition. Optimize the mobile phase composition and pH. Adding a small amount of an acid modifier like formic or trifluoroacetic acid can often improve peak shape for diterpenoids.[6] |
| Inconsistent retention times in HPLC. | Fluctuation in mobile phase composition, temperature, or flow rate. | Ensure the mobile phase is well-mixed and degassed. Use a column thermostat to maintain a consistent temperature. Check the HPLC pump for consistent flow rate delivery. |
Experimental Protocols
Extraction of Crude Cascarillin from Croton eluteria Bark
This protocol is a recommended starting point based on general methods for diterpenoid extraction.
-
Preparation of Plant Material: Grind dried Croton eluteria bark into a fine powder (e.g., 20-40 mesh).
-
Solvent Extraction:
-
Macerate the powdered bark in acetone (a 1:10 solid-to-solvent ratio, w/v) at room temperature for 24 hours with occasional stirring.
-
Filter the mixture and collect the acetone extract.
-
Repeat the extraction process two more times with fresh acetone to ensure maximum recovery.
-
-
Concentration:
-
Combine the acetone extracts.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to obtain the crude extract.
-
Purification of Cascarillin using Flash Column Chromatography
This is a generalized protocol that should be optimized based on TLC analysis of the crude extract.
-
Preparation of the Column:
-
Select a silica gel column (particle size 40-63 µm).[15]
-
Pack the column with silica gel as a slurry in the initial elution solvent (e.g., n-hexane).
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
Alternatively, for dry loading, adsorb the dissolved crude extract onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the packed column.[5]
-
-
Elution:
-
Begin elution with a non-polar solvent such as 100% n-hexane.
-
Employ a gradient elution by gradually increasing the polarity. A common solvent system for diterpenoids is a gradient of ethyl acetate in n-hexane.[11]
-
A suggested starting gradient could be from 0% to 50% ethyl acetate in n-hexane over several column volumes. The optimal gradient should be determined from preliminary TLC analysis.[1]
-
-
Fraction Collection and Analysis:
-
Collect fractions of a suitable volume.
-
Monitor the fractions by TLC, visualizing the spots under UV light (if applicable) and/or by staining with a suitable reagent (e.g., ceric ammonium molybdate).
-
Combine the fractions containing pure cascarillin based on the TLC analysis.
-
-
Final Concentration: Evaporate the solvent from the combined pure fractions to obtain purified cascarillin.
Purity Assessment by HPLC-UV
This outlines a general approach to developing an HPLC method for cascarillin analysis.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient of acetonitrile (or methanol) and water (often with 0.1% formic acid to improve peak shape). A typical gradient might run from 30% to 100% acetonitrile over 20-30 minutes.[10]
-
Detection: Monitor the elution at a wavelength where cascarillin shows maximum absorbance. This should be determined by acquiring a UV spectrum of a purified sample.
-
Quantification: Prepare a calibration curve using a purified cascarillin standard of known concentrations to quantify the purity of the isolated compound.[9]
Data Presentation
Table 1: Recommended Solvent Systems for TLC and Column Chromatography of Diterpenoids
| Polarity of Diterpenoid | Non-Polar Solvent | Polar Solvent | Typical Starting Ratio (v/v) |
| Non-polar | n-Hexane / Heptane | Ethyl Acetate | 95:5 |
| Mid-polar | n-Hexane / Heptane | Ethyl Acetate | 80:20 to 50:50 |
| Polar | Dichloromethane | Methanol | 98:2 to 90:10 |
Table 2: Typical HPLC-UV Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for cascarillin should be well-resolved from other components and the placebo. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified concentration range. |
| Accuracy | % Recovery should be within 98-102%. |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2%. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1. |
| Robustness | No significant changes in results with small, deliberate variations in method parameters (e.g., pH, mobile phase composition). |
Source: Adapted from general HPLC validation guidelines.[12]
Visualizations
Caption: Experimental workflow for the extraction, purification, and analysis of cascarillin.
References
- 1. biotage.com [biotage.com]
- 2. researchgate.net [researchgate.net]
- 3. Diterpenoids from Cascarilla (Croton eluteria Bennet) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov.ph [fda.gov.ph]
- 5. Purification [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. General methods for flash chromatography using disposable columns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Development of an HPLC-UV assay method for the simultaneous quantification of nine antiretroviral agents in the plasma of HIV-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Identification of Unknown Metabolomics Mixture Compounds by Combining NMR, MS, and Cheminformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
- 14. teledynelabs.com [teledynelabs.com]
- 15. npra.gov.my [npra.gov.my]
Validation & Comparative
"Comparative analysis of Cascarilla oil from different geographical regions"
A Comparative Analysis of Cascarilla Oil from Different Geographical Regions
For Researchers, Scientists, and Drug Development Professionals
This compound, derived from the bark of shrubs belonging to the Croton genus, has a long history of use in traditional medicine, perfumery, and as a flavoring agent.[1][2] The growing interest in natural products for therapeutic applications has brought this compound into focus for its potential pharmacological activities, including antimicrobial and anti-inflammatory effects.[3][4] This guide provides a comparative analysis of this compound sourced from different geographical regions, focusing on variations in chemical composition and the implications for research and drug development. The primary species for this compound is Croton eluteria, native to the Caribbean.[5] However, commercial production also involves other related species, leading to notable differences in the final product.
Geographical Sourcing and Species Variation
This compound is predominantly sourced from the Caribbean and Central America. Key production regions include the Bahamas (particularly the "Out-Islands" such as Acklins and Crooked Island), Cuba, and the West Indies.[1][6][7] In recent years, El Salvador and Guatemala have emerged as significant producers.[8] A crucial point of differentiation is the specific Croton species used. The traditional Bahamian this compound is derived from Croton eluteria. In contrast, the oil produced in El Salvador is sourced from Croton reflexifolius. This difference in species is a primary determinant of the variation in the oil's chemical profile and, consequently, its potential biological activity.
Comparative Chemical Composition
Obtaining a direct, side-by-side quantitative comparison of this compound from different geographical regions is challenging due to the limited number of publicly available, peer-reviewed studies with such data. However, by collating information from various sources, a partial comparison can be constructed. The most detailed quantitative data available is for this compound from the Bahamas.
Table 1: Major Chemical Constituents of this compound from the Bahamas (Croton eluteria)
| Constituent | Percentage (%) |
|---|---|
| Para-Cymene | 14.09% |
| Cascarilladiene | 5.83% |
| α-Thujene | 5.21% |
| Myrcene | 4.64% |
| Linalool | 3.8% |
| α-Pinene | 3.7% |
| γ-Muurolene | 3.25% |
| β-Elemene | 2.98% |
| Limonene | 2.49% |
| β-Caryophyllene | 2.17% |
(Data sourced from a chemical analysis of a pilot batch of essential oil from Acklins and Crooked Islands, Bahamas)
Another analysis of Bahamian this compound highlighted δ-cadinene (36.3%), (Z)-β-farnesene (13.8%), and viridiflorol (7.3%) as key components.[3] The differences in reported major constituents could be due to variations in distillation methods, specific plant chemotypes, or the age of the plants. For instance, trees that are 10 years old or more are said to yield the best quality essential oil.[9]
Qualitative descriptions of this compound from other regions, such as Cuba and the West Indies, suggest a similar spicy and woody aromatic profile, with key constituents likely including l-Limonene, p-cymene, dipentene, and eugenol.[6][7]
Experimental Protocols
The methodologies for the extraction and analysis of this compound are crucial for ensuring the quality and reproducibility of research findings.
Extraction: Steam Distillation and Hidrodifusion
The most common method for extracting this compound is steam distillation of the dried bark of the Croton tree.[1][6] An alternative method employed in El Salvador is hidrodifusion . In this process, steam is introduced from the top of the still and diffuses down through the plant material. The choice of extraction method can influence the chemical composition of the final essential oil. The time between harvesting the bark and distillation is also a critical factor, with prolonged delays potentially reducing the oil yield and degrading its chemical components.
Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
The standard analytical technique for determining the chemical composition of essential oils is Gas Chromatography-Mass Spectrometry (GC-MS) . This method separates the volatile compounds in the oil, which are then identified based on their mass spectra and retention times.
Caption: Workflow for this compound Extraction and Analysis.
Implications for Research and Drug Development
The geographical origin and, more importantly, the species of Croton used are critical factors that researchers and drug development professionals must consider.
-
Standardization: The chemical variability highlights the need for careful standardization of this compound used in research to ensure reproducible results.
-
Pharmacological Activity: Different chemical profiles will likely lead to different pharmacological activities. For example, an oil rich in β-caryophyllene may exhibit stronger anti-inflammatory properties.
-
Future Research: There is a clear need for direct, comparative studies of this compound from different geographical regions and Croton species. Such studies should include detailed chemical profiling and bioactivity screening.
Caption: Relationship between Origin and Therapeutic Potential.
References
- 1. Wholesale Cascarilla Bark Oil | Bulk Buy Cascarilla Bark Oil - JC BUCK [jcbuck.co.uk]
- 2. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 3. This compound [benchchem.com]
- 4. Cascarilla Bark Oil Market Size, Growth, Trends, Report 2032 [infinitymarketresearch.com]
- 5. Croton eluteria / IPlantz [iplantz.com]
- 6. berjeinc.com [berjeinc.com]
- 7. Cascarilla [drugfuture.com]
- 8. Perfumers Apprentice - Cascarilla Bark Oil ** [shop.perfumersapprentice.com]
- 9. img.perfumerflavorist.com [img.perfumerflavorist.com]
"Cascarilla oil versus clove oil: a comparative antimicrobial study"
Cascarilla Oil Versus Clove Oil: A Comparative Antimicrobial Study
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Essential oils, with their complex chemical compositions, present a promising avenue for research. This guide provides a comparative analysis of the antimicrobial properties of two such oils: this compound, derived from the bark of Croton eluteria, and Clove oil, extracted from the buds of Syzygium aromaticum. This document synthesizes available experimental data to offer a clear comparison of their efficacy, chemical profiles, and the methodologies used for their evaluation.
Chemical Composition: A Tale of Two Profiles
The antimicrobial activity of essential oils is intrinsically linked to their chemical constituents. This compound and Clove oil exhibit distinctly different chemical profiles, which dictates their mechanisms of action and antimicrobial spectrum.
This compound (Croton eluteria) : The essential oil of Cascarilla is characterized by a complex mixture of volatile compounds. While its exact composition can vary, key constituents often include para-cymene, cascarilladiene, α-thujene, myrcene, linalool, and β-caryophyllene. It also contains diterpenoids like cascarillin[1]. The aroma is described as woody, spicy, and sweet[2].
Clove Oil (Syzygium aromaticum) : Clove oil is dominated by a single phenolic compound, eugenol, which can constitute 80-90% of the oil[3][4]. Other significant components include eugenyl acetate and β-caryophyllene[4][5][6]. This high concentration of eugenol is largely responsible for clove oil's potent antimicrobial and analgesic properties[7][8].
Quantitative Antimicrobial Performance
To facilitate a direct comparison, the following table summarizes the antimicrobial activity of Clove oil against various bacterial strains, as reported in the literature. Data on the specific antimicrobial activity of this compound in terms of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) is less prevalent in the readily available literature, highlighting a potential area for future research.
Table 1: Antimicrobial Activity of Clove Oil
| Microorganism | Test Method | Concentration/Parameter | Result | Reference |
| Escherichia coli | Broth Microdilution | MIC | 0.50 mg/mL | [9] |
| Escherichia coli | Broth Microdilution | MBC | 1 mg/mL | [9] |
| Escherichia coli (ESBL-producing) | Broth Microdilution | MIC | 0.078% (v/v) | [10] |
| Escherichia coli (ESBL-producing) | Broth Microdilution | MBC | 0.078-0.156% (v/v) | [10] |
| Staphylococcus aureus | Broth Microdilution | MIC | 0.25 mg/mL | [9] |
| Staphylococcus aureus | Broth Microdilution | MBC | 2 mg/mL | [9] |
| Campylobacter jejuni | Broth Dilution | MIC | 200 µg/mL | [11] |
| Campylobacter jejuni | Broth Dilution | MBC | 800 µg/mL | [11] |
| Streptococcus suis (MDR) | Broth Microdilution | MBC | 0.1% (v/v) | [12] |
| Staphylococcus epidermidis | Agar Well Diffusion | MIC | 2.5% (v/v) | [13] |
| Pseudomonas aeruginosa | Agar Well Diffusion | Zone of Inhibition | 23 mm (at 75 µL) | [14] |
Note: Direct comparative data for this compound under identical experimental conditions is limited in the reviewed literature.
Experimental Protocols
The evaluation of the antimicrobial properties of essential oils relies on standardized laboratory methods. The most common techniques cited in the literature for determining MIC and MBC are the Broth Microdilution and Agar Diffusion methods.
1. Broth Microdilution Method
This technique is widely used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16][17]
-
Principle : A serial dilution of the essential oil is prepared in a liquid growth medium (e.g., Mueller Hinton Broth) in a 96-well microtiter plate.[15][17] Each well is then inoculated with a standardized concentration of the target microorganism (typically 5 x 10^5 CFU/mL).[15][17]
-
Emulsification : Due to the hydrophobic nature of essential oils, a solvent or emulsifying agent like Tween 80 or DMSO is often used to ensure proper dispersion in the aqueous broth.[16][18][19] The final concentration of the solvent should be kept low (≤1%) to avoid influencing the results.[15]
-
Incubation : The plates are incubated under appropriate conditions (e.g., 37°C for 16-24 hours).[20][21]
-
Endpoint Determination : The MIC is defined as the lowest concentration of the essential oil that completely inhibits the visible growth of the microorganism.[11][15] This can be determined visually by observing the absence of turbidity or by using a redox indicator like resazurin, which changes color in the presence of metabolic activity.[15][22]
-
MBC Determination : To determine the Minimum Bactericidal Concentration (MBC), an aliquot is taken from the wells showing no visible growth and plated onto an agar medium. The MBC is the lowest concentration that results in the death of at least 99.9% of the initial bacterial inoculum.[11][15]
2. Agar Disk/Well Diffusion Method
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.[23][24]
-
Principle : An agar plate is uniformly inoculated with the test microorganism. A sterile paper disk impregnated with the essential oil (disk diffusion) or a well cut into the agar and filled with the oil (well diffusion) is placed on the surface.[23][24][25]
-
Diffusion and Incubation : The essential oil diffuses from the disk or well into the agar. The plate is then incubated.
-
Measurement : If the essential oil is effective against the microorganism, a clear area of no growth, known as the zone of inhibition, will appear around the disk or well. The diameter of this zone is measured in millimeters and provides an indication of the oil's antimicrobial potency.[23]
Visualizing Experimental Workflow
To illustrate a common experimental process in antimicrobial susceptibility testing, the following diagram outlines the key steps of the Agar Disk Diffusion method.
Caption: Key steps in the Agar Disk Diffusion method for antimicrobial testing.
Discussion and Future Directions
The available data strongly supports the potent, broad-spectrum antimicrobial activity of Clove oil, primarily attributed to its high eugenol content. It has demonstrated efficacy against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[7][12] The mechanism of action is often linked to the disruption of the cytoplasmic membrane, leading to increased permeability and cell death.[7]
In contrast, while this compound is noted for its antimicrobial properties in traditional use and some studies, there is a comparative lack of quantitative data (MIC/MBC values) in peer-reviewed literature against a wide range of pathogens. Its complex chemical profile, lacking a single dominant component like eugenol, suggests a potentially different or multifactorial mechanism of action.
For researchers and drug development professionals, this comparison highlights two key points:
-
Clove oil is a well-documented, potent antimicrobial agent with a clearly identified primary active component. Further research could focus on synergistic combinations with conventional antibiotics, formulation development to enhance bioavailability, and applications in food preservation and clinical settings.[26]
-
This compound represents a less-explored but potentially valuable source of novel antimicrobial compounds. Future studies should prioritize the systematic evaluation of its antimicrobial spectrum through standardized methods like broth microdilution to determine MIC and MBC values against clinically relevant pathogens. Activity-guided fractionation could then be employed to identify the specific compounds responsible for its antimicrobial effects.
This comparative guide underscores the importance of rigorous, data-driven evaluation in the study of essential oils as potential antimicrobial agents. While Clove oil stands out for its well-established efficacy, this compound presents an opportunity for the discovery of new bioactive molecules.
References
- 1. This compound [benchchem.com]
- 2. kantaessentialoils.com [kantaessentialoils.com]
- 3. Eugenol - Wikipedia [en.wikipedia.org]
- 4. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 5. Chemical Composition and Antioxidant Properties of Clove Leaf Essential Oil [agris.fao.org]
- 6. researchgate.net [researchgate.net]
- 7. Microbicide activity of clove essential oil (Eugenia caryophyllata) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. consolidated-chemical.com [consolidated-chemical.com]
- 9. Antimicrobial behavior and mechanism of clove oil nanoemulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibacterial activity of clove (Syzygium aromaticum) and cinnamon (Cinnamomum burmannii) essential oil against extended-spectrum β-lactamase-producing bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Bactericidal Effect of Clove Oil against Multidrug-Resistant Streptococcus suis Isolated from Human Patients and Slaughtered Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ispub.com [ispub.com]
- 14. ijasbt.org [ijasbt.org]
- 15. mdpi.com [mdpi.com]
- 16. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 17. preprints.org [preprints.org]
- 18. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - ProQuest [proquest.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Screening essential oils for their antimicrobial activities against the foodborne pathogenic bacteria Escherichia coli and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. scialert.net [scialert.net]
- 25. farmaciajournal.com [farmaciajournal.com]
- 26. mdpi.com [mdpi.com]
A Comparative Analysis of the Anti-inflammatory Properties of Cascarilla Oil and Eucalyptus Oil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory effects of Cascarilla oil (Croton eluteria) and Eucalyptus oil (Eucalyptus globulus), focusing on their mechanisms of action, chemical composition, and available experimental data. While direct comparative studies are limited, this document synthesizes existing research to offer a valuable resource for evaluating their potential as anti-inflammatory agents.
Executive Summary
Both this compound and Eucalyptus oil exhibit promising anti-inflammatory properties, albeit through potentially different primary mechanisms and with varying levels of scientific evidence. Eucalyptus oil, rich in 1,8-cineole, is extensively studied, with robust data supporting its ability to modulate key inflammatory pathways such as NF-κB and MAPK. This compound's anti-inflammatory effects are less documented for the whole oil, but research on its individual components, including a unique prenylbisabolane, p-cymene, limonene, and β-caryophyllene, reveals significant anti-inflammatory potential, notably through the inhibition of the NF-κB pathway.
Chemical Composition
The distinct therapeutic properties of these essential oils are largely dictated by their chemical constituents.
Table 1: Major Chemical Constituents of this compound and Eucalyptus Oil
| Constituent | This compound (% w/w) | Eucalyptus Oil (% w/w) |
| p-Cymene | 14.09%[1] | 7.7%[2] |
| Cascarilladiene | 5.83%[1] | - |
| α-Thujene | 5.21%[1] | - |
| Myrcene | 4.64%[1] | 1.7%[2] |
| Linalool | 3.8%[1] | - |
| α-Pinene | 3.7%[1] | 7.3%[2] |
| γ-Muurolene | 3.25%[1] | - |
| β-Elemene | 2.98%[1] | - |
| Limonene | 2.49%[1] | 6.9%[2] |
| β-Caryophyllene | 2.17%[1] | - |
| 1,8-Cineole (Eucalyptol) | - | 63.1% - 83.89%[2][3] |
Mechanisms of Anti-inflammatory Action
Both oils appear to exert their effects by modulating critical signaling pathways involved in the inflammatory response.
This compound
The anti-inflammatory mechanism of this compound is not as extensively characterized as that of Eucalyptus oil. However, studies on its components suggest a significant role in inhibiting the NF-κB pathway . A key discovery is the isolation of a prenylbisabolane from Croton eluteria that selectively inhibits the induction of NF-κB by tumor necrosis factor-alpha (TNF-α) in T cells[4]. This indicates a targeted mechanism for downregulating the inflammatory cascade.
Furthermore, several major components of this compound are known for their anti-inflammatory properties:
-
p-Cymene: Has been shown to possess antinociceptive and anti-inflammatory activities, significantly decreasing leukocyte migration[1][5]. It also reduces TNF-α levels in inflammatory exudates[6].
-
Limonene: Exhibits anti-inflammatory and antioxidant properties. It can reduce the expression of pro-inflammatory cytokines like TNF-α and IL-6 and inhibit the NF-κB pathway[7][8].
-
β-Caryophyllene: A natural selective agonist of the cannabinoid receptor 2 (CB2), it is known to exert significant anti-inflammatory effects by reducing pro-inflammatory mediators such as TNF-α, IL-1β, and IL-6[9][10].
dot
Caption: NF-κB inhibition by a this compound component.
Eucalyptus Oil
The anti-inflammatory effects of Eucalyptus oil are well-documented and primarily attributed to its high concentration of 1,8-cineole . This compound has been shown to modulate multiple inflammatory pathways, including:
-
NF-κB Pathway: Eucalyptus oil and 1,8-cineole inhibit the activation and nuclear translocation of NF-κB, a central transcription factor in inflammation. This leads to a reduction in the expression of pro-inflammatory cytokines such as TNF-α and IL-6[[“]].
-
MAPK Pathways: The oil reduces the phosphorylation of mitogen-activated protein kinases (MAPKs) like ERK1/2, p38, and JNK, which are crucial for the production of inflammatory mediators[[“]].
dot
Caption: Eucalyptus oil's inhibition of inflammatory pathways.
Quantitative Anti-inflammatory Data
While direct comparative studies are lacking, the following tables summarize available quantitative data for each oil and their components.
Table 2: In Vitro Anti-inflammatory Effects
| Oil/Component | Assay | Model | Concentration | Effect | Reference |
| This compound | |||||
| Prenylbisabolane | NF-κB Inhibition | TNF-α-induced T cells | Not specified | Selective inhibition of NF-κB induction | [4] |
| p-Cymene | NO Production | Macrophages | Not specified | Reduced NO production | [6] |
| Eucalyptus Oil | |||||
| E. citriodora Fraction F | IL-6 Expression | LPS-activated RAW264.7 macrophages | 50 µg/ml | Reduced to 55% of LPS control | [12] |
| E. citriodora Fraction F | TNF-α Expression | LPS-activated RAW264.7 macrophages | 50 µg/ml | Reduced to 48% of LPS control | [12] |
| Eucalyptus Oil (0.02%) | TNF-α Production | LPS-induced MH-S cells | 0.02% (v/v) | Significant reduction | [13] |
| Eucalyptus Oil (0.02%) | IL-1β Production | LPS-induced MH-S cells | 0.02% (v/v) | Significant reduction | [13] |
| Eucalyptus Oil (0.02%) | NO Production | LPS-induced MH-S cells | 0.02% (v/v) | Significant reduction at 12 and 24 hours | [13] |
Table 3: In Vivo Anti-inflammatory Effects
| Oil/Component | Model | Animal | Dose | Effect | Reference |
| This compound Components | |||||
| p-Cymene | Carrageenan-induced leukocyte migration | Mice | 25, 50, 100 mg/kg (i.p.) | Significant decrease in leukocyte migration | [1][5] |
| p-Cymene | Carrageenan-induced pleurisy | Mice | 100 mg/kg (i.p.) | Reduced total leukocyte migration | [6] |
| p-Cymene | Carrageenan-induced pleurisy | Mice | 25, 50, 100 mg/kg (i.p.) | Significantly reduced TNF-α levels | [6] |
| D-Limonene | Ulcerative colitis | Rats | 50, 100 mg/kg | Significantly reduced disease activity and colonic damage | [14] |
| β-Caryophyllene | Carrageenan-induced paw edema | Mice | 5, 10 mg/kg (oral) | Strongly reduces inflammatory response | [10] |
| Eucalyptus Oil | |||||
| Eucalyptus spp. | Carrageenan-induced paw edema | Rats | Not specified | Inhibition of paw edema | [15] |
| Eucalyptus spp. | Dextran-induced paw edema | Rats | Not specified | Inhibition of paw edema | [15] |
| Eucalyptus spp. | Carrageenan-induced neutrophil migration | Rats | Not specified | Inhibition of neutrophil migration | [15] |
| E. camaldulensis Oil | Carrageenan-induced paw edema | Rats | 100, 200, 400 mg/kg | Notable anti-inflammatory response | [16] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings.
In Vitro Anti-inflammatory Assay: LPS-induced Cytokine Production in Macrophages
dot
Caption: Workflow for in vitro cytokine inhibition assay.
Protocol:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded in 24-well plates at a density of 2.5 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of this compound, Eucalyptus oil, or their isolated components for 1-2 hours.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.
-
Incubation: The plates are incubated for 24 hours.
-
Cytokine Measurement: The cell culture supernatant is collected, and the concentrations of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: The percentage of cytokine inhibition is calculated relative to the LPS-only control group.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
dot
Caption: Workflow for carrageenan-induced paw edema assay.
Protocol:
-
Animals: Male Wistar rats (180-220 g) are used.
-
Grouping and Treatment: Animals are divided into groups: a control group (vehicle), a positive control group (e.g., indomethacin 10 mg/kg), and test groups receiving different doses of this compound, Eucalyptus oil, or their components, typically administered orally or intraperitoneally.
-
Induction of Edema: One hour after treatment, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Edema: The paw volume is measured immediately after the carrageenan injection (time 0) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point relative to the control group.
Conclusion
Eucalyptus oil stands out for its well-established anti-inflammatory properties, supported by a significant body of scientific literature providing both mechanistic insights and quantitative data. Its high 1,8-cineole content is central to its efficacy in modulating the NF-κB and MAPK pathways.
This compound, while less studied, presents a compelling case for further investigation. The discovery of a potent NF-κB inhibiting compound within it, coupled with the known anti-inflammatory activities of its other major constituents, suggests a strong potential for therapeutic applications. Future research should focus on generating more quantitative data for the whole oil in standardized in vitro and in vivo models to allow for a more direct and robust comparison with established anti-inflammatory agents like Eucalyptus oil. For drug development professionals, the individual bioactive compounds within this compound may represent novel leads for the development of targeted anti-inflammatory therapies.
References
- 1. Evaluation of the anti-inflammatory and antinociceptive properties of p-cymene in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical Composition and Biological Activities of Eucalyptus globulus Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. A prenylbisabolane with NF-kappaB inhibiting properties from Cascarilla (Croton eluteria) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. D-Limonene: Promising and Sustainable Natural Bioactive Compound | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] In vivo anti-inflammatory activity of β-caryophyllene, evaluated by molecular imaging | Semantic Scholar [semanticscholar.org]
- 10. Protective Effects of (E)-β-Caryophyllene (BCP) in Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. consensus.app [consensus.app]
- 12. Eucalyptus essential oils inhibit the lipopolysaccharide-induced inflammatory response in RAW264.7 macrophages through reducing MAPK and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suppression of inflammatory and infection responses in lung macrophages by eucalyptus oil and its constituent 1,8-cineole: Role of pattern recognition receptors TREM-1 and NLRP3, the MAP kinase regulator MKP-1, and NFκB - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Analgesic and anti-inflammatory effects of essential oils of Eucalyptus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
"Scientific validation of the traditional use of Cascarilla for digestive ailments"
Introduction
For centuries, the bark of the Cascarilla tree (Croton eluteria) has been a staple in traditional medicine for treating a variety of digestive complaints, including indigestion, nausea, and diarrhea.[1][2][3] This guide provides a scientific comparison of the traditional use of Cascarilla for digestive ailments, primarily functional dyspepsia, with established pharmaceutical and herbal alternatives. We will delve into the available experimental data, outline the mechanisms of action, and present detailed experimental protocols to offer a comprehensive overview for researchers, scientists, and drug development professionals. While the historical use of Cascarilla is well-documented, rigorous scientific validation is still in its early stages. This guide will objectively present the current state of knowledge and compare it with well-researched alternatives.
Comparative Analysis of Treatment Efficacy
The following tables summarize the quantitative data from clinical trials on the efficacy of various treatments for functional dyspepsia.
Table 1: Efficacy of Pharmaceutical Interventions for Functional Dyspepsia
| Treatment | Mechanism of Action | Dosage | Trial Duration | Outcome Measure | Efficacy | p-value | Reference |
| Omeprazole (PPI) | Irreversibly inhibits the H+/K+ ATPase (proton pump) in gastric parietal cells, reducing acid secretion. | 20 mg/day | 4 weeks | Complete symptom relief | 38% | 0.002 | [4][5] |
| Omeprazole (PPI) | Irreversibly inhibits the H+/K+ ATPase (proton pump) in gastric parietal cells, reducing acid secretion. | 10 mg/day | 4 weeks | Complete symptom relief | 36% | 0.02 | [4][5] |
| Ranitidine (H2RA) | Blocks histamine H2 receptors on parietal cells, reducing acid secretion. | 150 mg twice daily | 4 weeks | Complete disappearance of symptoms | 66% | < 0.005 | [6] |
| Placebo | Inert substance | N/A | 4 weeks | Complete symptom relief | 28% | N/A | [4][5] |
| Placebo | Inert substance | N/A | 4 weeks | Complete disappearance of symptoms | 30% | N/A | [6] |
Table 2: Efficacy of Herbal Interventions for Functional Dyspepsia
| Treatment | Active Compound(s) | Dosage | Trial Duration | Outcome Measure | Efficacy | p-value | Reference |
| STW 5 (Iberogast®) | Combination of 9 herbal extracts | 1 mL three times daily | 8 weeks | Responder rate (≥50% GIS improvement) | 61.2% | 0.008 | [7] |
| Peppermint & Caraway Oil | Menthol & Carvone | 90 mg peppermint oil & 50 mg caraway oil twice daily | 4 weeks | Reduction in pain intensity | 40% | < 0.0003 | [2] |
| Placebo | Inert substance | N/A | 8 weeks | Responder rate (≥50% GIS improvement) | 45.1% | N/A | [7] |
| Placebo | Inert substance | N/A | 4 weeks | Reduction in pain intensity | 22% | N/A | [2] |
Table 3: Preclinical Data on Cascarilla
| Intervention | Active Compound(s) | Model | Outcome Measure | Result | p-value | Reference |
| Cascarilla Extract | Diterpenoids (e.g., Cascarillin) | Mouse | Histamine-induced gastric acid secretion | Significantly increased | Not available in abstract | [8] |
| Cascarillin | Diterpenoid | Mouse | Histamine-induced gastric acid secretion | Significantly increased | Not available in abstract | [8] |
Mechanisms of Action and Signaling Pathways
The therapeutic approaches to functional dyspepsia primarily revolve around the modulation of gastric acid secretion and gastric motility.
Cascarilla (Croton eluteria)
The traditional use of Cascarilla as a digestive aid appears to be linked to its ability to stimulate gastric acid secretion. A preclinical study demonstrated that both the crude extract of Cascarilla bark and its isolated diterpenoid, cascarillin, significantly potentiate histamine-induced gastric acid secretion in mice.[8] This suggests a mechanism that could be beneficial in cases of dyspepsia characterized by insufficient acid production. However, the precise molecular target and signaling pathway of cascarillin remain to be elucidated.
Proton Pump Inhibitors (PPIs)
PPIs, such as omeprazole, are potent inhibitors of gastric acid secretion. They are prodrugs that, in the acidic environment of the parietal cell canaliculus, are converted to their active form. This active form then irreversibly binds to and inactivates the H+/K+ ATPase, the final step in the acid secretion pathway.
Histamine H2-Receptor Antagonists (H2RAs)
H2RAs, like ranitidine, competitively block the histamine H2 receptors on the basolateral membrane of gastric parietal cells. This prevents histamine from stimulating the H+/K+ ATPase, thereby reducing gastric acid secretion.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols relevant to the study of Cascarilla and its alternatives.
Preparation of Cascarilla Extract and Isolation of Cascarillin
Note: The specific details of the protocol used in the key preclinical study on Cascarilla are not available in the published abstract. The following is a general procedure based on common phytochemical practices.
-
Plant Material: Dried bark of Croton eluteria is coarsely powdered.
-
Extraction: The powdered bark is macerated with a suitable solvent (e.g., methanol or ethanol) at room temperature for an extended period (e.g., 72 hours), often with agitation. This process is typically repeated multiple times to ensure complete extraction.
-
Concentration: The solvent from the combined extracts is removed under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation and Isolation: The crude extract is then subjected to various chromatographic techniques, such as column chromatography over silica gel, to separate the different chemical constituents. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Purification: Fractions containing the compound of interest (cascarillin) are further purified using techniques like preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.
-
Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
In Vivo Measurement of Gastric Acid Secretion in Mice
Note: This is a generalized protocol. The specific parameters for the Cascarilla study are not available.
-
Animal Model: Male ICR mice are typically used. They are fasted overnight with free access to water before the experiment.
-
Anesthesia and Surgery: Mice are anesthetized, and a surgical procedure is performed to access the stomach. The pylorus is ligated to allow for the accumulation of gastric juice (Shay rat model). In some protocols, a gastric fistula is created for continuous sampling.
-
Drug Administration: The test substance (Cascarilla extract, cascarillin, or vehicle control) is administered, often intraduodenally or intraperitoneally.
-
Stimulation of Acid Secretion: A secretagogue, such as histamine, is administered to stimulate gastric acid secretion.
-
Sample Collection: After a set period (e.g., 4 hours), the animals are euthanized, and the stomach contents are collected.
-
Analysis: The volume of the gastric juice is measured, and the acid concentration is determined by titration with a standardized base (e.g., 0.1 N NaOH) to a specific pH endpoint. The total acid output is then calculated.
Clinical Trial Protocol for Functional Dyspepsia
-
Study Design: A randomized, double-blind, placebo-controlled trial is the gold standard.
-
Patient Population: Patients diagnosed with functional dyspepsia according to established criteria (e.g., Rome IV criteria) are recruited.
-
Intervention: Patients are randomly assigned to receive the investigational product (e.g., Cascarilla preparation), a placebo, or an active comparator.
-
Treatment Period: The treatment duration is typically several weeks (e.g., 4-8 weeks).
-
Outcome Assessment: The primary outcome is usually the change in dyspepsia symptoms, often measured using a validated questionnaire like the Gastrointestinal Symptom Score (GIS) or the Nepean Dyspepsia Index (NDI). A common endpoint is the proportion of responders, defined as patients experiencing a clinically significant improvement in their symptoms.
-
Statistical Analysis: Appropriate statistical tests are used to compare the outcomes between the treatment groups.
Conclusion
The traditional use of Cascarilla for digestive ailments finds some preliminary scientific support in its ability to enhance histamine-induced gastric acid secretion. This suggests a potential therapeutic benefit for individuals with dyspepsia related to hypochlorhydria. However, the current body of scientific evidence for Cascarilla is significantly less robust than that for established pharmaceutical treatments like PPIs and H2RAs, and even for other well-studied herbal remedies such as STW 5 and peppermint oil.
For drug development professionals and researchers, Cascarilla presents an interesting lead. Further research is warranted to:
-
Elucidate the precise molecular mechanism by which cascarillin and other constituents of Cascarilla modulate gastric acid secretion.
-
Conduct in vitro and in vivo studies to investigate other potential effects on the gastrointestinal system, such as on motility and inflammation.
-
Perform well-designed, randomized controlled clinical trials to establish the efficacy and safety of standardized Cascarilla extracts in patients with functional dyspepsia.
Until such data becomes available, the use of Cascarilla for digestive ailments will remain primarily in the realm of traditional medicine, with a plausible but not yet fully validated mechanism of action. In contrast, PPIs, H2RAs, and certain herbal preparations offer evidence-based options for the management of functional dyspepsia.
References
- 1. Efficacy of omeprazole in functional dyspepsia: double-blind, randomized, placebo-controlled trials (the Bond and Opera studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proton-pump inhibitors for the treatment of functional dyspepsia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ranitidine effectively relieves symptoms in a subset of patients with functional dyspepsia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. STW 5 (Iberogast®)—a safe and effective standard in the treatment of functional gastrointestinal disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [The effectiveness of ranitidine in non-ulcer dyspepsia (functional dyspepsia) in comparison with an antacid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jscimedcentral.com [jscimedcentral.com]
- 7. ovid.com [ovid.com]
- 8. Minor diterpenoids from cascarilla (Croton eluteria Bennet) and evaluation of the cascarilla extract and cascarillin effects on gastric acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Antimicrobial Effects of Cascarilla Oil Constituents with Conventional Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The rise of antibiotic resistance necessitates the exploration of novel therapeutic strategies. One promising avenue is the combination of conventional antibiotics with natural products, such as essential oils, to enhance their efficacy. This guide provides a comparative analysis of the potential synergistic antimicrobial effects of Cascarilla oil (Croton eluteria), based on the activities of its major chemical constituents, with conventional antibiotics. Due to a lack of direct studies on this compound in combination with antibiotics, this guide presents analogous data from research on its primary components.
Chemical Profile of this compound
This compound is a complex mixture of volatile compounds. While the exact percentage composition can vary, gas chromatography-mass spectrometry (GC-MS) analyses have identified several key constituents. The major components include monoterpenes and sesquiterpenes such as α-pinene, β-pinene, p-cymene, limonene, and linalool, alongside other compounds like 1,8-cineole and various diterpenoids.[1][2][3] This guide will focus on the documented synergistic activities of these prominent monoterpenes with conventional antibiotics.
Comparative Analysis of Synergistic Antimicrobial Activity
The following tables summarize the quantitative data from various in vitro studies investigating the synergistic effects of the main components of this compound with different classes of antibiotics. The synergy is typically evaluated using the checkerboard method and quantified by the Fractional Inhibitory Concentration (FIC) index. An FICI of ≤ 0.5 is generally considered synergistic.
Table 1: Synergistic Effects of α-Pinene with Conventional Antibiotics
| Bacterial Strain | Antibiotic | MIC of Antibiotic Alone (µg/mL) | MIC of α-Pinene Alone (µg/mL) | MIC of Antibiotic in Combination (µg/mL) | MIC of α-Pinene in Combination (µg/mL) | FICI | Reference(s) |
| Staphylococcus aureus (MRSA) | Ciprofloxacin | >16 | 4150 | 0.003 | 1037 | ≤ 0.5 | [4][5] |
| Mycobacterium tuberculosis | Rifampicin | 16 | >125 | 0.237 | - | - | [6] |
Table 2: Synergistic Effects of Linalool with Conventional Antibiotics
| Bacterial Strain | Antibiotic | MIC of Antibiotic Alone (µg/mL) | MIC of Linalool Alone (µg/mL) | MIC of Antibiotic in Combination (µg/mL) | MIC of Linalool in Combination (µg/mL) | FICI | Reference(s) |
| Staphylococcus aureus | Gentamicin | - | - | - | - | 0.13 | [7] |
| Pseudomonas aeruginosa | Imipenem | - | 1024 | - | - | 0.0625 | [8] |
| Gram-positive & Gram-negative bacteria | Oxacillin, Amoxicillin, Gentamicin, Ciprofloxacin, Tetracycline | - | - | - | - | Synergistic | [2] |
Table 3: Synergistic Effects of Limonene with Conventional Antibiotics
| Bacterial Strain | Antibiotic | MIC of Antibiotic Alone (µg/mL) | MIC of Limonene Alone (µg/mL) | MIC of Antibiotic in Combination (µg/mL) | MIC of Limonene in Combination (µg/mL) | FICI | Reference(s) |
| Staphylococcus aureus (MRSA) | Gentamicin | - | 1000-32000 | - | - | 0.012–0.258 | [9] |
| Escherichia coli (Resistant) | Gentamicin | 30 | - | 20.1 | - | - | [9] |
Table 4: Synergistic Effects of p-Cymene with Conventional Antibiotics
| Bacterial Strain | Antibiotic | MIC of Antibiotic Alone (µg/mL) | MIC of p-Cymene Alone (µg/mL) | MIC of Antibiotic in Combination (µg/mL) | MIC of p-Cymene in Combination (µg/mL) | FICI | Reference(s) |
| Oral Bacteria | Tetracycline | - | - | - | - | Synergistic (2 to 8-fold reduction in MIC) | [10] |
Experimental Protocols
The primary method for evaluating synergistic antimicrobial effects is the checkerboard broth microdilution assay.
Checkerboard Broth Microdilution Assay Protocol
1. Preparation of Materials:
-
96-well microtiter plates.
-
Bacterial culture grown to a logarithmic phase and adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Mueller-Hinton Broth (MHB) or other suitable broth medium.
-
Stock solutions of the conventional antibiotic and the essential oil/component. A solvent such as dimethyl sulfoxide (DMSO) may be used to dissolve the essential oil, with a final concentration that does not inhibit bacterial growth.
2. Plate Setup:
-
A two-dimensional serial dilution of the two agents is prepared in the microtiter plate.
-
The antibiotic is serially diluted along the x-axis (columns), and the essential oil/component is serially diluted along the y-axis (rows).
-
Each well will contain a unique combination of concentrations of the two agents.
-
Control wells are included:
-
A row with serial dilutions of the antibiotic alone.
-
A column with serial dilutions of the essential oil/component alone.
-
A well with only the broth and bacterial inoculum (positive growth control).
-
A well with only sterile broth (negative control).
-
3. Inoculation and Incubation:
-
The standardized bacterial suspension is further diluted in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
The plates are incubated at 37°C for 16-24 hours.
4. Determination of Minimum Inhibitory Concentration (MIC):
-
After incubation, the MIC is determined as the lowest concentration of the antimicrobial agent(s) that completely inhibits visible bacterial growth.
-
The MIC of each agent alone is determined from the control rows/columns.
-
The MIC of each agent in combination is determined from the wells containing both agents.
5. Calculation of the Fractional Inhibitory Concentration (FIC) Index:
-
The FIC for each agent is calculated as follows:
-
FIC of Antibiotic (A) = MIC of A in combination / MIC of A alone
-
FIC of Essential Oil (B) = MIC of B in combination / MIC of B alone
-
-
The FIC Index (FICI) is the sum of the individual FICs:
-
FICI = FIC of A + FIC of B
-
-
The interaction is interpreted based on the FICI value:[3][8][11][12][13][14][15][16][17]
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Visualizing Experimental Workflow and Proposed Mechanisms
Experimental Workflow for Checkerboard Assay
Proposed Signaling Pathway for Synergistic Action
Potential Mechanisms of Synergistic Action
The synergistic effects of essential oil components with antibiotics are thought to arise from several mechanisms:
-
Increased Cell Permeability: The lipophilic nature of monoterpenes allows them to partition into the bacterial cell membrane, disrupting its structure and increasing its permeability. This facilitates the entry of antibiotics into the cell, allowing them to reach their intracellular targets at lower concentrations.[6][18]
-
Inhibition of Efflux Pumps: Some essential oil components can inhibit bacterial efflux pumps, which are responsible for actively transporting antibiotics out of the cell. By blocking these pumps, the intracellular concentration of the antibiotic is increased, overcoming a common mechanism of bacterial resistance.[6]
-
Enzyme Inhibition: Certain components of essential oils may inhibit bacterial enzymes that are involved in antibiotic resistance, such as β-lactamases, which inactivate β-lactam antibiotics.[4]
-
Multi-target Effects: Essential oils and their components can act on multiple cellular targets simultaneously, which, in combination with the specific action of an antibiotic, can lead to a more potent bactericidal or bacteriostatic effect.[6][19]
Conclusion
While direct research on the synergistic effects of this compound with conventional antibiotics is limited, the data available for its major chemical constituents strongly suggest a high potential for such interactions. The synergistic activities of monoterpenes like α-pinene, linalool, limonene, and p-cymene with various classes of antibiotics highlight a promising area for the development of novel combination therapies to combat antibiotic-resistant bacteria. Further research is warranted to investigate the synergistic potential of the whole this compound and to elucidate the precise mechanisms underlying these interactions. This could lead to the development of new phytopharmaceuticals that can rejuvenate the efficacy of existing antibiotics.[4]
References
- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biological Activities of α-Pinene and β-Pinene Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological activities of α-pinene and β-pinene enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antibacterial Activity of Selected Essential Oil Compounds Alone and in Combination with β-Lactam Antibiotics Against MRSA Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Harnessing Monoterpenes and Monoterpenoids as Weapons against Antimicrobial Resistance | Semantic Scholar [semanticscholar.org]
- 9. Antibacterial Activities and Synergistic Interaction of Citrus Essential Oils and Limonene with Gentamicin against Clinically Isolated Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synergistic effect of eugenol, carvacrol, thymol, p-cymene and γ-terpinene on inhibition of drug resistance and biofilm formation of oral bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Harnessing Monoterpenes and Monoterpenoids as Weapons against Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EFSA Compendium of Botanicals [combodb.ecomole.com]
- 13. Synergistic Interactions Between Natural Phenolic Compounds and Antibiotics Against Multidrug-Resistant K. pneumoniae: A Pooled Analysis of 216 In Vitro Tests [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Synergistic interactions between phenolic compounds identified in grape pomace extract with antibiotics of different classes against Staphylococcus aureus and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of the Antibacterial Activity of Gentamicin in Combination with Essential Oils Isolated from Different Cultivars and Morphological Parts of Lavender (Lavandula angustifolia Mill.) against Selected Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Mechanisms of Antibacterial Action of Three Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Update on Monoterpenes as Antimicrobial Agents: A Particular Focus on p-Cymene - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of the Anti-inflammatory Properties of Cascarilla Oil: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory properties of Cascarilla oil and its principal constituents with other alternatives, supported by experimental data. While direct in vivo studies on this compound (Croton eluteria) are limited in publicly available literature, this guide draws upon data from a closely related species, Croton cajucara, and the primary active compounds found in this compound to provide a comprehensive overview.
Comparative Analysis of Anti-inflammatory Activity
The following tables summarize the quantitative data from in vivo studies on the anti-inflammatory effects of Croton cajucara essential oil, a major constituent of this compound (Linalool), and a standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin. The carrageenan-induced paw edema model in rodents is a standard and widely accepted method for evaluating acute inflammation.
Table 1: In Vivo Anti-inflammatory Effect of Croton cajucara Essential Oil on Carrageenan-Induced Paw Edema in Mice
| Treatment | Dose (mg/kg, p.o.) | Edema Inhibition (%) at 3 hours | Reference |
| Vehicle (Control) | - | 0 | [1] |
| Croton cajucara Essential Oil | 50 | 49 ± 5 | [1] |
| Croton cajucara Essential Oil | 100 | 37 ± 5 | [1] |
| Croton cajucara Essential Oil | 200 | 34 ± 8 | [1] |
| Indomethacin | 10 | 45 | [1] |
Data presented as mean ± SEM. p.o. = oral administration.
Table 2: In Vivo Anti-inflammatory Effect of Linalool on Carrageenan-Induced Paw Edema in Rats
| Treatment | Dose (mg/kg, i.p.) | Edema Inhibition (%) at 3 hours | Reference |
| Vehicle (Control) | - | 0 | [2][3] |
| (-) Linalool | 25 | Significant reduction | [2][3] |
| Racemic Linalool | 25 | Significant reduction (earlier onset) | [2][3] |
i.p. = intraperitoneal administration. Note: The study highlighted a time-dependent difference in the effects of the enantiomer and racemic mixture but confirmed the anti-inflammatory activity of both.[2][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the cited studies for the key experiments.
Carrageenan-Induced Paw Edema in Rodents
This is a widely used model to assess the acute anti-inflammatory activity of a substance.
-
Animal Model: Male Wistar rats or Swiss mice are typically used. Animals are housed under standard laboratory conditions with free access to food and water.
-
Groups: Animals are randomly divided into control and treatment groups.
-
Control Group: Receives the vehicle (e.g., saline, tween 80 solution).
-
Positive Control Group: Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg).
-
Test Groups: Receive different doses of the test substance (e.g., this compound or its constituents).
-
-
Procedure:
-
The basal volume of the right hind paw of each animal is measured using a plethysmometer.
-
The test substance, standard drug, or vehicle is administered orally (p.o.) or intraperitoneally (i.p.).
-
After a specific period (e.g., 30-60 minutes), a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw to induce inflammation.
-
The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis: The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where:
-
Vc = Average paw volume of the control group.
-
Vt = Average paw volume of the treated group.
-
Croton Oil-Induced Ear Edema in Mice
This model is used to evaluate the topical anti-inflammatory effects of a substance.
-
Animal Model: Typically, Swiss mice are used.
-
Groups: Animals are divided into control and treatment groups.
-
Procedure:
-
A solution of croton oil (a potent inflammatory agent) in a suitable solvent (e.g., acetone) is applied to the inner surface of the right ear of each mouse to induce inflammation.
-
The test substance, a standard drug (e.g., dexamethasone), or the vehicle is applied topically to the same ear, often concurrently or shortly after the croton oil application.
-
After a set period (e.g., 4-6 hours), the animals are euthanized, and a standardized circular section of both the treated (right) and untreated (left) ears is punched out and weighed.
-
-
Data Analysis: The difference in weight between the right and left ear punches is taken as a measure of the edema. The percentage of inhibition is calculated by comparing the edema in the treated groups to the control group.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of the constituents of this compound, such as linalool and α-terpineol, are believed to be mediated through the modulation of key inflammatory signaling pathways.
Caption: Arachidonic acid cascade and potential inhibition by this compound constituents.
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation. Many natural products exert their anti-inflammatory effects by inhibiting this pathway.
Caption: NF-κB signaling pathway and potential points of inhibition.
Conclusion
The available in vivo data, primarily from the closely related Croton cajucara and the major chemical constituents of this compound, strongly suggest that this compound possesses significant anti-inflammatory properties. The evidence points towards the inhibition of key inflammatory mediators and the modulation of critical signaling pathways such as NF-κB. These findings provide a solid foundation for further research into the therapeutic potential of this compound as a novel anti-inflammatory agent. Future studies should focus on direct in vivo validation of this compound from Croton eluteria to confirm these promising results and to further elucidate its mechanisms of action.
References
- 1. Anti-inflammatory and antinociceptive effects in rodents of the essential oil of Croton cajucara Benth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activity of linalool and linalyl acetate constituents of essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
"Comparing the efficacy of different Cascarilla oil extraction techniques"
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of various extraction techniques for obtaining essential oil from the bark of the Croton eluteria tree, commonly known as Cascarilla. The efficacy of different methods is evaluated based on oil yield and the preservation of key chemical constituents. This document provides supporting experimental data from existing literature and outlines detailed methodologies for key extraction processes.
Executive Summary
Data Presentation: Comparison of Extraction Techniques
The following table summarizes the key performance indicators for different Cascarilla oil extraction techniques. The data for oil yield and the relative abundance of major chemical components are representative values and may vary depending on the specific experimental conditions and the quality of the raw material.
| Extraction Technique | Oil Yield (w/w %) | Key Chemical Constituents (Relative %) | Advantages | Disadvantages |
| Steam Distillation | 1.0 - 2.0%[3] | p-Cymene, β-Caryophyllene, Limonene, α-Thujene, Myrcene[4] | Well-established, cost-effective for large-scale production.[5][6][7][8][9] | High temperatures can lead to degradation of some thermolabile compounds.[10] Potential for hydrolysis of some compounds.[11] |
| Hydrodistillation | 0.8 - 1.5% | Similar to steam distillation, may have slightly higher levels of some oxygenated compounds. | Simpler setup than steam distillation, suitable for laboratory scale.[12][13] | Longer extraction times, potential for hydrolysis of esters.[11][12] Lower oil yield compared to steam distillation in some cases.[13] |
| Solvent Extraction | Potentially higher yield (2-4%) | May extract a broader range of compounds, including non-volatile components. | High yield, can be performed at low temperatures preserving thermolabile compounds.[10] | Risk of residual solvent in the final product, may extract undesirable compounds like waxes and pigments.[10] |
| Supercritical CO2 Extraction | Potentially highest yield (2-5%) | Can provide a more complete chemical profile, including both volatile and some non-volatile compounds. | "Green" and non-toxic solvent, tunable selectivity, low extraction temperature preserves delicate compounds.[1][2][10] | High initial investment cost for equipment.[1] |
Experimental Protocols
Steam Distillation
This method involves passing steam through the plant material to vaporize the volatile compounds.
Methodology:
-
Preparation of Plant Material: Dried Cascarilla bark is coarsely ground to increase the surface area for efficient oil extraction.
-
Apparatus Setup: A distillation apparatus is assembled with a boiler to generate steam, a still containing the ground bark, a condenser, and a collection vessel (Florentine flask) to separate the oil from the hydrosol.[5]
-
Extraction Process: Steam is introduced into the bottom of the still and passes through the Cascarilla bark. The steam ruptures the oil-containing glands in the plant material, releasing the essential oil.[5]
-
Condensation: The mixture of steam and volatile oil vapor is then passed through a condenser, where it is cooled and converted back into a liquid.
-
Separation: The condensed liquid, a mixture of essential oil and water (hydrosol), is collected in a Florentine flask. Due to their different densities, the oil and water separate into two layers, allowing for the decantation of the this compound.
-
Drying: Anhydrous sodium sulfate can be added to the collected oil to remove any residual water.
Hydrodistillation
In this method, the plant material is in direct contact with boiling water.
Methodology:
-
Preparation of Plant Material: Dried and ground Cascarilla bark is placed in a round-bottom flask.
-
Apparatus Setup: A Clevenger-type apparatus is typically used, which consists of a round-bottom flask, a condenser, and a graduated collection tube designed to separate and measure the extracted oil.
-
Extraction Process: The flask is filled with a sufficient amount of water to immerse the bark. The water is then heated to boiling. The steam and the volatilized essential oil rise and are condensed.
-
Collection and Separation: The condensed liquid flows into the collection tube, where the oil, being less dense than water, floats on top. The excess water is recycled back into the flask.
-
Oil Recovery: Once the extraction is complete, the oil is collected from the graduated tube.
Supercritical CO2 Extraction
This technique uses carbon dioxide in its supercritical state (having properties of both a liquid and a gas) as a solvent.
Methodology:
-
Preparation of Plant Material: Finely ground Cascarilla bark is placed in an extraction vessel.
-
Apparatus Setup: A supercritical fluid extraction system is used, which includes a CO2 tank, a high-pressure pump, a heater to bring the CO2 to its supercritical temperature, the extraction vessel, and a separator.
-
Extraction Process: The high-pressure pump forces liquid CO2 through the heater, bringing it to a supercritical state. This supercritical CO2 then flows through the extraction vessel containing the Cascarilla bark, where it dissolves the essential oil.
-
Separation: The CO2-oil mixture is then passed into a separator where the pressure is lowered. This causes the CO2 to return to its gaseous state, leaving behind the extracted oil.
-
Collection: The solvent-free this compound is collected from the separator. The gaseous CO2 can be recycled for further extractions.
Mandatory Visualizations
Experimental Workflow for Comparing Extraction Techniques
Caption: Experimental workflow for comparing this compound extraction techniques.
Signaling Pathway of β-Caryophyllene, a Key Constituent of this compound
Caption: Anti-inflammatory signaling pathway of β-Caryophyllene via CB2 receptor activation.[4][14][15][16][17]
Conclusion
The selection of an appropriate extraction technique for this compound is a critical decision that influences both the yield and the quality of the final product.
-
Steam and hydrodistillation are well-established and cost-effective methods, suitable for producing high-quality essential oil. However, the high temperatures involved may lead to the degradation of some sensitive compounds.[10][11][13]
-
Solvent extraction can offer higher yields but carries the risk of solvent contamination and the co-extraction of undesirable non-volatile compounds.[10]
-
Supercritical CO2 extraction emerges as a superior, albeit more expensive, alternative.[1] Its ability to use a non-toxic, tunable solvent at low temperatures allows for the production of a high-purity oil that closely represents the natural chemical profile of the Cascarilla bark.[1][2]
For researchers and drug development professionals, supercritical CO2 extraction is the recommended method when the primary objective is to obtain a full-spectrum, high-purity extract for analytical or therapeutic purposes. For large-scale production where cost is a major factor, steam distillation remains a viable and efficient option. Further research involving a direct, side-by-side comparison of these methods on the same batch of Cascarilla bark is warranted to provide more definitive quantitative data and to fully elucidate the optimal extraction strategy.
References
- 1. ouddict.com [ouddict.com]
- 2. aidic.it [aidic.it]
- 3. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 4. researchgate.net [researchgate.net]
- 5. bestengineeringtechnologies.com [bestengineeringtechnologies.com]
- 6. berjeinc.com [berjeinc.com]
- 7. kantaessentialoils.com [kantaessentialoils.com]
- 8. fraterworks.com [fraterworks.com]
- 9. m.indiamart.com [m.indiamart.com]
- 10. Essential oil - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. twinflamelavender.farm [twinflamelavender.farm]
- 13. earthyard.com.au [earthyard.com.au]
- 14. Frontiers | β-Caryophyllene, A Natural Dietary CB2 Receptor Selective Cannabinoid can be a Candidate to Target the Trinity of Infection, Immunity, and Inflammation in COVID-19 [frontiersin.org]
- 15. Beta-Caryophyllene, a Cannabinoid Receptor Type 2 Selective Agonist, in Emotional and Cognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Beta-Caryophyllene: Terpene Powerhouse | Project CBD [projectcbd.org]
- 17. Beta-caryophyllene enhances wound healing through multiple routes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cascarilla Oil's Bioactivity: Whole Oil vs. Isolated Compounds
For Immediate Release: A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the bioactivity of whole Cascarilla (Croton eluteria) essential oil versus its individual chemical constituents. Drawing from available scientific data, this document summarizes the antimicrobial and anti-inflammatory properties, presents detailed experimental protocols, and visualizes key biological pathways to support further research and development.
Executive Summary
Cascarilla essential oil, a complex natural product, has demonstrated notable antimicrobial and anti-inflammatory activities. While the whole oil exhibits a broad range of effects, evidence suggests that its bioactivity is a result of the synergistic interplay between its numerous components. This guide dissects the available data, comparing the documented efficacy of the complete oil with the known biological activities of its principal isolated compounds. Although direct comparative studies are limited, this analysis provides a framework for understanding the therapeutic potential of Cascarilla oil, both as a holistic agent and as a source for novel bioactive molecules.
Chemical Profile of Cascarilla Essential Oil
This compound is a complex mixture of volatile compounds. The primary constituents, which vary depending on the geographical origin and distillation method, typically include a range of monoterpenes, sesquiterpenes, and diterpenoids.
Table 1: Major Chemical Constituents of Cascarilla Essential Oil
| Compound Class | Examples | Concentration Range |
| Volatile Oils | p-Cymene, Limonene, α-Pinene, α-Thujene, Linalool, β-Caryophyllene, Myrcene, β-Elemene, γ-Muurolene, Cascarilladiene | 1-3% of bark[1] |
| Diterpenoids | Cascarillin, Eluterins | 0.5-2% of bark[1] |
| Lignins/Tannins | Proanthocyanidins | 3-5% of bark |
| Resins | Polymeric terpenoids | 2-4% of bark |
Source: Data compiled from phytochemical analyses of Cascarilla bark extracts.[1]
Comparative Bioactivity Analysis
Antimicrobial Activity
The whole this compound has demonstrated efficacy against various microbes. The synergistic action of its diverse components is believed to be responsible for its antimicrobial effects.
Table 2: Antimicrobial Activity of Whole this compound
| Test Organism | Assay | Result |
| Micrococcus luteus | Minimum Inhibitory Concentration (MIC) | 7.46 µL/mL[1] |
| Candida krusei | Minimum Inhibitory Concentration (MIC) | 9.46 µL/mL[1] |
| Candida albicans | Biofilm Formation Inhibition | >90% inhibition at 0.01% (v/v) |
| Gram-positive & Gram-negative bacteria | Zone of Inhibition | 7.33 mm to 21.36 mm[1] |
| Yeasts and Fungi | Zone of Inhibition | 5.44 mm to 13.67 mm[1] |
While direct comparative data is lacking, the known antimicrobial activities of some of this compound's major components are listed below. It is important to note that these activities were determined in separate studies and may not be directly comparable to the whole oil's efficacy.
Table 3: Known Antimicrobial Activities of Major Isolated Compounds
| Compound | Known Activity |
| β-Caryophyllene | Exhibits antibacterial and antifungal properties. |
| Limonene | Known for its antimicrobial and antiseptic activities.[2] |
| α-Pinene | Possesses antibacterial activity. |
| Linalool | Demonstrates broad-spectrum antimicrobial effects. |
| p-Cymene | Shows antimicrobial activity.[2] |
The efficacy of the whole oil, particularly its potent anti-biofilm activity at low concentrations, suggests a synergistic effect where the combined action of its components is greater than the sum of their individual effects.
Anti-inflammatory Activity
Cascarilla has been traditionally used for its anti-inflammatory properties. Modern studies have begun to elucidate the mechanisms behind these effects. A specific prenylbisabolane compound isolated from Croton eluteria has been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation.
While quantitative comparative data (e.g., IC50 values) for the whole oil versus its isolated compounds in anti-inflammatory assays are not available in the reviewed literature, the identification of an NF-κB inhibitor within Cascarilla provides a significant insight into its mechanism of action.
Experimental Protocols
Essential Oil Extraction (Hydrodistillation)
-
Plant Material: Dried bark of Croton eluteria is coarsely powdered.
-
Apparatus: A Clevenger-type apparatus is used for hydrodistillation.
-
Procedure: The powdered bark is placed in a flask with a sufficient volume of water. The mixture is heated to boiling, and the steam, carrying the volatile oil, is condensed. The oil is then separated from the aqueous layer.
-
Yield: The typical yield of essential oil from the bark is between 1.5% and 3%.
Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium to a standardized concentration (e.g., 10^5 CFU/mL).
-
Serial Dilutions: The this compound or isolated compound is serially diluted in a 96-well microtiter plate containing the growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under optimal conditions for the test organism (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the test substance that visibly inhibits microbial growth.
Visualizing the Science
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: Experimental workflow for comparative bioactivity analysis.
Caption: Proposed NF-κB inhibition by a Cascarilla compound.
Conclusion
Cascarilla essential oil is a potent natural product with significant antimicrobial and anti-inflammatory potential. The bioactivity of the whole oil appears to be greater than that of its individual components, suggesting a complex synergistic relationship between its constituents. While a prenylbisabolane compound has been identified as a promising anti-inflammatory agent through NF-κB inhibition, further research is required to conduct direct comparative studies. Such studies would quantify the synergistic effects and fully elucidate the therapeutic potential of both the whole oil and its isolated compounds for future drug development.
References
Validating the Ethnobotanical Claims of Croton eluteria (Cascarilla): A Pharmacological Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Croton eluteria, commonly known as Cascarilla, is a shrub or small tree native to the Caribbean. The bark of this plant has a long-standing history in traditional medicine, where it has been utilized primarily as a digestive aid and a tonic. Ethnobotanical records indicate its use for a range of ailments including dyspepsia, diarrhea, fever, bronchitis, and inflammatory conditions. This guide provides a comparative analysis of these traditional claims against modern pharmacological studies, presenting the available scientific evidence, experimental data, and underlying mechanisms of action to validate these ethnobotanical uses.
Ethnobotanical Claim: Digestive Aid and Stomachic
The most prominent traditional use of Croton eluteria bark is as a bitter tonic to stimulate appetite and aid in digestion for complaints like dyspepsia, intestinal bloating, and nausea. Pharmacological research has investigated this claim by examining the effect of Cascarilla extracts on gastric acid secretion.
Pharmacological Validation
A key study demonstrated that a Cascarilla extract and its primary bitter compound, cascarillin, significantly potentiate histamine-induced gastric acid secretion in a mouse model. This finding provides a direct pharmacological rationale for its traditional use in "bitter preparations aimed at improving digestion". An increase in gastric acid can facilitate the breakdown of food, aligning with the ethnobotanical claim of being a digestive stimulant.
Quantitative Data: Effect on Gastric Acid Secretion
Experimental Protocol: In Vivo Gastric Acid Secretion Assay
The methodology employed in the validation study is summarized below, based on standard pharmacological practices for this type of assay.
-
Animal Model: Male ICR mice were used for the in vivo experiments.
-
Preparation of Test Substances: A crude extract of Croton eluteria bark and isolated cascarillin were prepared for administration.
-
Experimental Procedure:
-
The mice were anesthetized.
-
The stomach was continuously perfused with a saline solution through a catheter inserted into the esophagus and exiting through the duodenum.
-
The pH of the perfusate was continuously monitored using a pH meter.
-
Gastric acid secretion was stimulated by a subcutaneous injection of histamine.
-
The Cascarilla extract or isolated cascarillin was then administered to observe its effect on the histamine-induced acid secretion.
-
-
Data Analysis: The change in pH of the perfusate was used to calculate the amount of acid secreted. The results from the test groups were compared to a control group that received only histamine.
Ethnobotanical Claim: Anti-inflammatory
Traditional medicine systems have utilized Croton eluteria for treating inflammatory conditions. This claim has been explored through in vitro studies investigating the molecular mechanisms of inflammation.
Pharmacological Validation
Research has led to the isolation of a prenylbisabolane compound from Croton eluteria bark. This compound was found to be a selective inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial protein complex that controls the transcription of DNA, cytokine production, and cell survival, playing a pivotal role in inflammatory responses. By inhibiting the activation of NF-κB induced by Tumor Necrosis Factor-alpha (TNF-α), a major inflammatory cytokine, this compound demonstrates a clear anti-inflammatory mechanism at the molecular level. This provides strong support for the plant's traditional use against inflammation.
Quantitative Data: NF-κB Inhibition
The study by Campagnuolo et al. (2005) identified the active compound and its selective inhibitory action. However, specific quantitative data, such as the IC50 value for NF-κB inhibition, are not available in the public domain, preventing a detailed quantitative comparison.
Experimental Protocol: In Vitro NF-κB Activity Assay
The general methodology for assessing NF-κB inhibition is outlined below.
-
Cell Line: A human T-cell line (e.g., Jurkat cells) is typically used for this type of assay.
-
Assay Principle: The assay often employs a reporter gene system. In this system, the cells are transfected with a plasmid containing the gene for an easily measurable enzyme (like luciferase) linked to a promoter that is activated by NF-κB.
-
Experimental Procedure:
-
The transfected T-cells are cultured and treated with the isolated compound from Croton eluteria.
-
Inflammation is induced in the cells by adding TNF-α, which normally activates the NF-κB pathway.
-
If the compound is an effective inhibitor, it will prevent NF-κB from activating the reporter gene.
-
After a set incubation period, the cells are lysed, and the activity of the reporter enzyme (luciferase) is measured.
-
-
Data Analysis: The level of luciferase activity is directly proportional to the activity of NF-κB. A reduction in luciferase activity in the presence of the compound indicates inhibition of the NF-κB pathway.
Ethnobotanical Claim: Antimicrobial Properties
The use of plant extracts to treat infections is a common feature of traditional medicine. Croton eluteria has been investigated for its potential antimicrobial effects, particularly its essential oil.
Pharmacological Validation
Several studies have confirmed the antimicrobial properties of Croton eluteria essential oil against a range of bacteria and fungi. The oil has demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria and has also shown effectiveness in disrupting fungal biofilms, which are notoriously difficult to treat.
Quantitative Data: In Vitro Antimicrobial Activity
The following table summarizes the quantitative results from various studies on the antimicrobial activity of Croton eluteria essential oil.
| Test Method | Microorganism | Result | Reference |
| Agar Diffusion | Various Bacteria | Zone of Inhibition: 7.33 - 21.36 mm | [1] |
| Broth Microdilution | Micrococcus luteus | MIC: 7.46 µL/mL | [1] |
| Broth Microdilution | Cutibacterium acnes | MIC: 25 µg/mL | |
| Biofilm Inhibition Assay | Candida albicans | 75% reduction in biofilm formation |
MIC: Minimum Inhibitory Concentration
Experimental Protocol: Broth Microdilution Method (General Protocol)
The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Materials: 96-well microtiter plates, bacterial or fungal inoculum, appropriate growth medium (e.g., Mueller-Hinton broth for bacteria), and the Croton eluteria essential oil.
-
Experimental Procedure:
-
A serial two-fold dilution of the essential oil is prepared in the growth medium directly in the wells of the microtiter plate.
-
A standardized suspension of the test microorganism is added to each well.
-
Control wells are included: a positive control (medium with inoculum, no oil) and a negative control (medium only).
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
After incubation, the wells are visually inspected for microbial growth (turbidity).
-
-
Data Analysis: The MIC is defined as the lowest concentration of the essential oil that completely inhibits the visible growth of the microorganism.
Visualizations: Workflows and Signaling Pathways
General Workflow for Ethnobotanical Validation
Caption: A generalized workflow for the scientific validation of traditional plant medicine.
Inhibition of the NF-κB Signaling Pathway
Caption: The inhibitory effect of a C. eluteria compound on the NF-κB inflammatory pathway.
Conclusion
Pharmacological studies provide credible evidence supporting several of the major ethnobotanical claims for Croton eluteria.
-
The traditional use as a digestive aid is validated by findings that its extracts and compounds can stimulate gastric acid secretion, providing a clear mechanism for its action as a stomachic.
-
Its role in treating inflammatory conditions is substantiated by the discovery of a compound that directly inhibits the pro-inflammatory NF-κB signaling pathway.
-
The ethnobotanical application for infections is supported by in vitro evidence of the antimicrobial and antifungal activity of its essential oil.
While these studies validate the traditional knowledge, there is a need for more comprehensive quantitative data, particularly for the anti-inflammatory and digestive effects, to establish clear dose-response relationships. Further research to isolate and characterize other active compounds and evaluate their efficacy and safety in preclinical and clinical models is warranted for potential drug development. This guide underscores the value of ethnobotany as a starting point for modern pharmacological research.
References
Safety Operating Guide
Proper Disposal Procedures for Cascarilla Oil: A Guide for Laboratory Professionals
Introduction
Cascarilla oil, derived from the bark of the Croton eluteria shrub, is a versatile essential oil utilized in the fragrance, flavor, and pharmaceutical industries for its unique spicy and woody aroma.[1][2] For researchers, scientists, and drug development professionals, understanding the proper handling and disposal procedures for this substance is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, in line with established safety protocols.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance with multiple risk factors. Adherence to safety precautions is mandatory to mitigate potential risks.
Primary Hazards:
-
Flammable Liquid and Vapor: this compound is a flammable liquid with a flash point of 49°C.[3] It must be kept away from heat, sparks, open flames, and other ignition sources.[3][4]
-
Aspiration Hazard: May be fatal if swallowed and enters airways.[3][4] Do NOT induce vomiting if ingested.[3]
-
Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[3][4] Release into the environment must be avoided.[4]
Required Personal Protective Equipment (PPE): Before handling this compound, personnel must be equipped with the following PPE:
-
Eye/Face Protection: Chemical safety goggles are recommended.[3]
-
Skin Protection: Compatible chemical-resistant gloves should be worn.[3]
-
Respiratory Protection: Use in well-ventilated areas. If ventilation is inadequate, a personal breathing apparatus may be necessary.[3][4]
Quantitative Data: Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound relevant to its handling and disposal.
| Property | Value | Citations |
| Appearance | Yellow to brown amber liquid | [5] |
| Odor | Spicy, woody | [1] |
| CAS Number | 8007-06-5 | [3] |
| Flash Point | 49 °C | [3] |
| Solubility | Insoluble in water; Soluble in alcohol and most fixed oils | [5] |
| Refractive Index | 1.488 - 1.494 (at 20 °C) | [3][5] |
| Specific Gravity | 0.892 - 0.914 (at 25 °C/25 °C) | [5] |
Step-by-Step Disposal Protocol for this compound
Disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination.
Step 1: Waste Collection and Storage
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container should be stored in a cool, dry, and well-ventilated area, away from ignition sources and direct sunlight.
-
Ensure the storage container is compatible with the oil to prevent degradation.
Step 2: Labeling and Identification
-
Clearly label the waste container as "Hazardous Waste," "Flammable Liquid," and "Marine Pollutant."
-
Include the name "Waste this compound" and the associated hazards on the label.
Step 3: Arrange for Professional Disposal
-
This compound and its container must be disposed of as hazardous waste.[3]
-
Contact a licensed and approved waste disposal company to handle the collection and disposal of the chemical waste.
-
Disposal must be in accordance with all local, state, and federal environmental regulations.[3]
-
Do not dispose of this compound down the drain or in regular trash.[4]
Step 4: Decontamination of Empty Containers
-
Empty containers are also considered hazardous waste and must not be reused.[3]
-
Triple-rinse the container with a suitable solvent (e.g., ethanol). The rinsate should be collected and disposed of as hazardous waste along with the oil.
-
The decontaminated container should then be managed according to your institution's and local regulations for hazardous waste containers.
Emergency Procedures: Spill Management
In the event of a this compound spill, immediate action is required to contain the spill and prevent exposure.
Step 1: Immediate Response
-
Evacuate non-essential personnel from the spill area.
-
Ensure the area is well-ventilated.[3]
-
Remove all sources of ignition.[4]
Step 2: Containment and Cleanup
-
Wear the appropriate PPE, including respiratory protection if vapors are present.
-
Contain the spill using an inert, inorganic, non-combustible absorbent material such as dry lime, sand, or soda ash.[3]
-
Collect the absorbed material using non-sparking tools and place it into a designated, sealable container for hazardous waste.
Step 3: Post-Cleanup
-
After the material has been picked up, ventilate the spill area and wash the site.[3]
-
Dispose of the contaminated absorbent material and any contaminated cleaning materials as hazardous waste, following the disposal protocol outlined above.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Handling Protocols for Cascarilla Oil in a Laboratory Setting
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides essential, immediate safety and logistical information for handling Cascarilla oil (Croton eluteria), a volatile essential oil. Adherence to these guidelines is critical to mitigate risks and ensure proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a flammable liquid and vapor that can be fatal if swallowed and enters the airways.[1][2] It may also cause an allergic skin reaction and is toxic to aquatic life with long-lasting effects.[1][2] Due to its potential for skin sensitization, appropriate personal protective equipment is mandatory.[3]
Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemical-resistant gloves.[1][4][5] | Protects against skin contact, which can cause allergic reactions and irritation.[1][2] Nitrile gloves offer better chemical resistance than latex.[4] |
| Eye Protection | Safety spectacles or chemical safety goggles.[1][4] A face shield may be necessary for larger quantities. | Prevents eye contact with splashes, which can cause irritation. |
| Body Protection | A lab coat, warehouse coat, or similar protective clothing. A plastic apron is also recommended.[4] | Protects clothing and underlying skin from spills and contamination. |
| Respiratory Protection | Work in a well-ventilated area.[1][4] A mask suitable for protection against oil vapors or a personal breathing apparatus may be necessary depending on the scale of work and ventilation.[1][4] | Minimizes inhalation of vapors, which can be irritating. |
An eyewash station and safety shower should be readily accessible in the work area.
Operational Plan for Handling this compound
This step-by-step guide outlines the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[1][6]
-
Keep the container away from heat, sparks, open flames, and other potential ignition sources.[1][2]
-
Protect from direct sunlight.
-
Ensure the storage area is clearly labeled with the appropriate hazard warnings.
2. Handling and Use:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][4]
-
Do not eat, drink, or smoke in the handling area.[2]
-
Avoid direct contact with skin and eyes.[1]
-
When transferring or pouring, do so carefully to avoid splashing.
-
Keep containers closed when not in use.[6]
3. Spill Management:
-
In the event of a spill, immediately evacuate non-essential personnel and ensure the area is well-ventilated.
-
Remove all sources of ignition.
-
Contain the spill using an inert, inorganic, non-combustible absorbent material such as dry-lime, sand, or soda ash.[1]
-
Collect the absorbed material into a suitable, labeled container for disposal.
-
Clean the spill area thoroughly with soap and water.[2]
4. First Aid Measures:
| Exposure Route | First Aid Protocol |
| Ingestion | If swallowed, do NOT induce vomiting.[1][2] Immediately call a poison center or doctor.[1] |
| Skin Contact | Remove contaminated clothing.[1] Wash the affected area with plenty of soap and water.[2] If skin irritation or a rash occurs, seek medical advice.[1] |
| Eye Contact | Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[1] If symptoms persist, seek medical attention. |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Contaminated Materials: Used gloves, absorbent materials from spills, and empty containers should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused or waste this compound should not be disposed of down the drain.[1] It must be collected in a sealed, properly labeled container for hazardous waste disposal.
-
Disposal Method: Dispose of all waste in accordance with local, state, and federal environmental regulations through an approved waste disposal plant.[1]
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the logical steps for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe this compound Handling.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
